Rs-029
Description
Properties
CAS No. |
110230-95-0 |
|---|---|
Molecular Formula |
C13H16N6O6 |
Molecular Weight |
352.30 g/mol |
IUPAC Name |
1,3-bis(2-methyl-4-nitroimidazol-1-yl)propan-2-yl acetate |
InChI |
InChI=1S/C13H16N6O6/c1-8-14-12(18(21)22)6-16(8)4-11(25-10(3)20)5-17-7-13(19(23)24)15-9(17)2/h6-7,11H,4-5H2,1-3H3 |
InChI Key |
XCOGTTVSYZHWCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1CC(CN2C=C(N=C2C)[N+](=O)[O-])OC(=O)C)[N+](=O)[O-] |
Appearance |
Solid powder |
Other CAS No. |
110230-95-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-acetoxy-1,3-bis(2'-methyl-4'-nitro-1'-imidazolyl)propane RS 029 RS-029 |
Origin of Product |
United States |
Foundational & Exploratory
MYO-029: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MYO-029, also known as stamulumab, is a recombinant human IgG1λ monoclonal antibody developed as a potential therapeutic for muscle-wasting diseases. Its primary mechanism of action is the inhibition of myostatin (also known as Growth Differentiation Factor 8 or GDF-8), a key negative regulator of skeletal muscle mass. By neutralizing myostatin, MYO-029 disinhibits the normal brakes on muscle growth, leading to muscle fiber hypertrophy. This document provides a comprehensive overview of the molecular mechanism, preclinical and clinical data, and the experimental methodologies used to characterize MYO-029.
Core Mechanism of Action: Myostatin Neutralization
MYO-029 functions as a myostatin antagonist. It is a recombinant human antibody designed to bind with high affinity and specificity to circulating myostatin.[1][2] This binding action prevents myostatin from interacting with its cell surface receptor, the activin type IIB receptor (ActRIIB).[2]
The canonical signaling pathway of myostatin is initiated by its binding to ActRIIB, which then recruits and phosphorylates a type I receptor, either ALK4 or ALK5. This activated receptor complex subsequently phosphorylates the downstream signaling proteins SMAD2 and SMAD3. The phosphorylated SMAD2/3 complex then associates with SMAD4 and translocates to the nucleus, where it regulates the transcription of genes that inhibit myoblast differentiation and muscle protein synthesis.
By sequestering myostatin, MYO-029 effectively blocks the initial step of this signaling cascade. The resulting downstream effect is a reduction in phosphorylated SMAD2/3, leading to the derepression of myogenic pathways and a subsequent increase in muscle protein synthesis and muscle cell growth. Preclinical studies have confirmed that this leads to an increase in skeletal muscle mass, primarily through the hypertrophy (increase in size) of existing muscle fibers, rather than hyperplasia (increase in the number of muscle fibers).[2]
Signaling Pathway Diagram
References
MYO-029 Signaling Pathway in Skeletal Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MYO-029, also known as Stamulumab, is a recombinant human monoclonal antibody developed to target myostatin (also known as GDF-8), a key negative regulator of skeletal muscle mass.[1][2] By inhibiting myostatin, MYO-029 was investigated as a therapeutic agent for various muscular dystrophies with the aim of increasing muscle mass and strength.[1][3] This technical guide provides a comprehensive overview of the MYO-029 signaling pathway, summarizes the available quantitative data from preclinical and clinical studies, and details relevant experimental protocols.
MYO-029 Mechanism of Action
MYO-029 is a G1 immunoglobulin antibody designed to bind with high affinity to circulating myostatin, thereby preventing it from interacting with its cell surface receptors on skeletal muscle fibers.[1] This inhibitory action is intended to block the downstream signaling cascade that leads to muscle growth suppression.
The Myostatin Signaling Pathway and MYO-029 Intervention
Myostatin signaling in skeletal muscle can be broadly divided into a canonical Smad-dependent pathway and non-canonical pathways. MYO-029, by sequestering myostatin, inhibits both of these branches.
Canonical (Smad-Dependent) Signaling
The primary mechanism of myostatin action is through the canonical Smad pathway. This pathway involves a series of intracellular signaling events that ultimately regulate the transcription of genes involved in muscle protein synthesis and degradation.
The key steps are as follows:
-
Receptor Binding: Active myostatin binds to the Activin type IIB receptor (ActRIIB) on the surface of muscle cells.
-
Co-receptor Recruitment: This binding event recruits and activates the Activin receptor-like kinase 4/5 (ALK4/5) co-receptor.
-
Smad Phosphorylation: The activated receptor complex phosphorylates the intracellular signaling proteins Smad2 and Smad3.
-
Smad Complex Formation: Phosphorylated Smad2/3 form a complex with Smad4.
-
Nuclear Translocation and Gene Regulation: This Smad complex translocates to the nucleus, where it regulates the expression of target genes, leading to an inhibition of myogenesis and an increase in muscle protein degradation.
By binding to myostatin, MYO-029 prevents the initial receptor binding step, thus inhibiting the entire downstream cascade.
MYO-029 canonical signaling pathway inhibition.
Non-Canonical Signaling
In addition to the Smad pathway, myostatin can influence other signaling cascades that regulate muscle mass:
-
PI3K/Akt/mTOR Pathway: Myostatin can inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, a critical regulator of muscle protein synthesis. By inhibiting myostatin, MYO-029 is hypothesized to disinhibit this pathway, thereby promoting protein synthesis.
-
MAPK Pathway: Myostatin has been shown to activate mitogen-activated protein kinases (MAPKs) such as p38, which can contribute to muscle atrophy. Inhibition of myostatin by MYO-029 would be expected to reduce the activation of these catabolic signaling pathways.
Quantitative Data from Preclinical and Clinical Studies
Preclinical Data
A key preclinical study evaluated the effect of MYO-029 on skeletal muscle mass in SCID mice over a 12-week period. The results demonstrated a dose-dependent increase in the mass of several muscles.
| Dose (mg/kg/week) | EDL Muscle Mass Increase (%) | Gastrocnemius Muscle Mass Increase (%) | Quadriceps Muscle Mass Increase (%) |
| 1 | ~10% | ~12% | ~15% |
| 2.5 | ~18% | ~20% | ~22% |
| 5 | ~22% | ~25% | ~28% |
| 10 | ~23% | ~28% | ~30% |
Data are estimated from published graphs and represent the percentage increase over vehicle control.
Morphometric analysis from this study indicated that the increase in muscle mass was due to muscle fiber hypertrophy (an increase in fiber size) rather than hyperplasia (an increase in fiber number).
Clinical Data
A Phase I/II clinical trial of MYO-029 was conducted in 116 adult subjects with Becker muscular dystrophy, facioscapulhumeral dystrophy, and limb-girdle muscular dystrophy.[1][3][4] The study was a double-blind, placebo-controlled, dose-escalation trial.[1][3][4]
Study Design:
| Cohort | Treatment | Number of Subjects (MYO-029 : Placebo) |
| 1 | 1 mg/kg MYO-029 or Placebo | 3:1 ratio |
| 2 | 3 mg/kg MYO-029 or Placebo | 3:1 ratio |
| 3 | 10 mg/kg MYO-029 or Placebo | 3:1 ratio |
| 4 | 30 mg/kg MYO-029 or Placebo | Not fully recruited |
Treatment was administered intravenously every 2 weeks for 6 months.[1]
Clinical Outcomes:
The trial demonstrated that MYO-029 had a good safety and tolerability profile, with the exception of cutaneous hypersensitivity reactions at the 10 and 30 mg/kg doses.[1][3][4] However, there were no statistically significant improvements in the exploratory endpoints of muscle strength or function.[1][3][4] A trend toward increased muscle size was observed in a limited number of subjects as measured by dual-energy radiographic absorptiometry (DXA) and muscle histology.[1][3][4] The lack of significant efficacy was potentially attributed to insufficient drug exposure at the doses tested.
Experimental Protocols
Detailed below are representative protocols for key experiments relevant to the study of MYO-029 and myostatin signaling.
Western Blotting for Phosphorylated Smad2/3
This protocol describes the detection of phosphorylated Smad2/3 in skeletal muscle tissue lysates, a key indicator of myostatin pathway activation.
1. Sample Preparation:
-
Excise skeletal muscle tissue and immediately snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Electrotransfer:
-
Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Smad2/3 (e.g., rabbit anti-p-Smad2/3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane again as described above.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the p-Smad2/3 signal to total Smad2/3 or a loading control like GAPDH.
A representative workflow for Western blotting.
Immunohistochemistry for Muscle Fiber Typing
This protocol allows for the visualization and quantification of different muscle fiber types in muscle cross-sections.
1. Tissue Preparation:
-
Embed fresh-frozen skeletal muscle tissue in optimal cutting temperature (OCT) compound.
-
Cryosection the tissue into 10 µm thick sections and mount on charged glass slides.
-
Air dry the sections for 30 minutes.
2. Staining:
-
Fix the sections with cold acetone for 10 minutes.
-
Wash with phosphate-buffered saline (PBS).
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum and 0.3% Triton X-100) for 1 hour.
-
Incubate with primary antibodies specific for different myosin heavy chain isoforms (e.g., anti-MyHC I, anti-MyHC IIa, anti-MyHC IIb) overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash with PBS.
3. Mounting and Imaging:
-
Mount the slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Image the sections using a fluorescence microscope.
-
Analyze fiber type distribution and cross-sectional area using image analysis software.
Dual-Energy Radiographic Absorptiometry (DXA) for Body Composition
DXA is a non-invasive imaging technique used to measure bone mineral density, lean body mass, and fat mass.
1. Subject Positioning:
-
The subject is positioned on the DXA scanner table according to the manufacturer's protocol for a whole-body scan.
2. Scanning:
-
The scanner arm passes over the subject, emitting X-rays at two different energy levels.
-
The detector measures the attenuation of the X-rays as they pass through the body.
3. Data Analysis:
-
The scanner's software uses the differential attenuation of the two X-ray beams to differentiate between bone, lean tissue, and fat tissue.
-
The software generates a report detailing the total and regional body composition, including appendicular lean mass, which is often used as a surrogate for muscle mass.
Quantitative Muscle Testing (QMT)
QMT provides objective and reliable measurements of muscle strength.
1. Equipment:
-
A computerized dynamometer (e.g., Kin-Com) or a handheld dynamometer.
2. Procedure:
-
The subject is positioned to isolate the muscle group being tested.
-
The dynamometer is placed against the limb segment that the muscle moves.
-
The subject is instructed to perform a maximal isometric contraction against the dynamometer for a standardized duration (e.g., 3-5 seconds).
-
The peak force generated is recorded.
-
Multiple trials are typically performed for each muscle group, and the average or maximum value is used for analysis.
Conclusion
MYO-029 is a myostatin-neutralizing antibody that was developed to increase skeletal muscle mass and strength. While preclinical studies in mice demonstrated a dose-dependent increase in muscle mass, the Phase I/II clinical trial in adults with muscular dystrophies did not show significant improvements in muscle strength or function, although a trend towards increased muscle size was noted.[1][3][4] The lack of efficacy in the clinical setting may have been due to insufficient drug exposure. The investigation of MYO-029 has provided valuable insights into the complexities of targeting the myostatin pathway in human muscle diseases and has informed the development of subsequent myostatin inhibitors. The experimental protocols detailed in this guide provide a framework for the continued investigation of myostatin signaling and the evaluation of novel therapeutics for muscle wasting conditions.
References
The Rise and Stall of a Muscle-Building Antibody: A Technical Guide to the Discovery and Development of Stamulumab (MYO-029)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stamulumab, also known as MYO-029, is a pioneering investigational drug that represented a significant therapeutic strategy for muscular dystrophies. Developed by Wyeth Pharmaceuticals, this recombinant human IgG1λ antibody was designed to neutralize myostatin, a key negative regulator of skeletal muscle mass. The hypothesis was straightforward: by inhibiting the inhibitor, muscle growth could be promoted, potentially counteracting the progressive muscle wasting characteristic of various forms of muscular dystrophy. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of Stamulumab, presenting key data, experimental methodologies, and the ultimate rationale for its discontinuation.
Mechanism of Action: Targeting the Myostatin Signaling Pathway
Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, plays a crucial role in regulating muscle growth by binding to the activin type IIB receptor (ActRIIB) on the surface of muscle cells. This binding initiates a signaling cascade that ultimately inhibits myogenesis. Stamulumab was developed to specifically bind to circulating myostatin, thereby preventing its interaction with ActRIIB and disrupting this inhibitory signal.[1][2][3]
Caption: Myostatin signaling pathway and the inhibitory action of Stamulumab.
Preclinical Development
In Vitro Studies
The initial development of Stamulumab involved generating a high-affinity monoclonal antibody that could effectively neutralize human myostatin.
A common method to assess the inhibitory potential of a myostatin antagonist is a luciferase reporter assay. This assay measures the activation of the SMAD signaling pathway downstream of the myostatin receptor.
-
Cell Culture: A suitable cell line, such as A204 rhabdomyosarcoma cells, which are responsive to myostatin, is cultured under standard conditions.
-
Transfection: The cells are transiently transfected with a luciferase reporter plasmid containing SMAD-responsive elements (e.g., CAGA box repeats) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: The transfected cells are then treated with a constant concentration of recombinant human myostatin in the presence of varying concentrations of the test inhibitor (e.g., Stamulumab).
-
Incubation: The cells are incubated for a defined period (e.g., 16-24 hours) to allow for myostatin-induced gene expression.
-
Lysis and Luminescence Measurement: The cells are lysed, and the luciferase and Renilla activities are measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number. The inhibitory concentration 50% (IC50) is then calculated.
In Vivo Studies
Preclinical in vivo studies were conducted in mouse models to evaluate the effect of Stamulumab on skeletal muscle mass.
-
Animal Model: Severe combined immunodeficient (SCID) mice are often used for initial efficacy studies of human antibodies to avoid an immune response against the therapeutic protein.
-
Drug Administration: Stamulumab (MYO-029) or a placebo (e.g., phosphate-buffered saline) is administered to the mice, typically via intraperitoneal (i.p.) injection, at various doses and frequencies.[1]
-
Treatment Duration: The treatment is carried out for a specified period, for example, 12 weeks.
-
Outcome Measurement: At the end of the study, the mice are euthanized, and specific muscles (e.g., gastrocnemius, quadriceps, and extensor digitorum longus) are dissected and weighed.
-
Histological Analysis: Muscle tissue is processed for histological analysis to determine if the increase in muscle mass is due to hypertrophy (increase in fiber size) or hyperplasia (increase in fiber number). This involves cryosectioning the muscle and staining with hematoxylin and eosin (H&E) to measure the cross-sectional area of individual muscle fibers.
Preclinical studies in SCID mice demonstrated that Stamulumab treatment led to a dose-dependent increase in skeletal muscle mass.[1] Histological analysis confirmed that this increase was a result of muscle fiber hypertrophy rather than hyperplasia.[1]
Table 1: Preclinical Pharmacokinetic Parameters of Stamulumab (MYO-029)
| Species | Central Clearance (CL) (mL/h/kg) | Central Volume of Distribution (V1) (mL/kg) |
| Mouse | 0.25 | 103 |
| Rat | 0.54 | 59 |
| Monkey | 0.23 | 42 |
| Human | 0.38 | 65 |
Data sourced from Singh et al., 2016.
Clinical Development
The clinical development of Stamulumab involved a Phase I study in healthy volunteers (NCT00563810) and a subsequent Phase I/II trial in adult patients with muscular dystrophy (NCT00104078).[4][5][6]
Caption: Logical workflow of the Stamulumab (MYO-029) development program.
Phase I/II Clinical Trial (NCT00104078)
This multinational, double-blind, placebo-controlled, dose-escalation study enrolled 116 adult subjects with Becker muscular dystrophy, facioscapulohumeral dystrophy, and limb-girdle muscular dystrophy.[6]
-
Study Design: Subjects were randomized in a 3:1 ratio to receive intravenous infusions of Stamulumab or placebo every two weeks for 24 weeks. The study consisted of sequential dose-escalation cohorts at 1, 3, 10, and 30 mg/kg.[6]
-
Safety and Tolerability Assessment: The primary outcome was safety and tolerability, assessed through the incidence and severity of adverse events, physical examinations, vital signs, laboratory tests, electrocardiograms, and echocardiograms.[6]
-
Efficacy Assessments: Exploratory efficacy endpoints included:[6]
-
Manual Muscle Testing (MMT): A standardized assessment of the strength of individual muscle groups, graded on a defined scale.
-
Quantitative Muscle Testing (QMT): Objective measurement of muscle strength using a dynamometer.
-
Timed Function Tests (TFTs): Measurement of the time taken to perform specific functional tasks, such as walking 10 meters or climbing four stairs.
-
Dual-Energy X-ray Absorptiometry (DEXA): Used to measure changes in body composition, including lean body mass.
-
Muscle Biopsy: Analysis of muscle tissue for changes in fiber size and composition.
-
Table 2: Summary of Clinical Trial Findings for Stamulumab (MYO-029)
| Outcome | Result |
| Safety and Tolerability | Good safety and tolerability profile. The most notable adverse event was cutaneous hypersensitivity at the 10 and 30 mg/kg doses.[6] |
| Muscle Strength (MMT & QMT) | No significant improvements were observed in muscle strength at any dose level compared to placebo.[6] |
| Muscle Function (TFTs) | No significant improvements were noted in timed function tests.[6] |
| Muscle Mass (DEXA & Biopsy) | A trend toward increased muscle size was observed in a limited number of subjects, particularly in the higher dose groups, but this did not reach statistical significance.[6] |
Rationale for Discontinuation
Despite a favorable safety profile, the clinical development of Stamulumab for muscular dystrophies was halted due to the lack of significant improvements in muscle strength or function.[7] A subsequent retrospective translational pharmacokinetic/pharmacodynamic (PK/PD) analysis provided a potential explanation for these disappointing results.[8][9]
The analysis revealed a significant discrepancy in the in vivo potency of Stamulumab between mice and monkeys, with a much higher concentration required to achieve a 50% effect on quadriceps muscle in monkeys (1.3 µM) compared to mice (72 nM).[8][9] Furthermore, the central clearance of Stamulumab in humans was more than double that of typical IgG monoclonal antibodies.[8][9] The modeling predicted that the peak and trough steady-state exposures of Stamulumab in patients at the highest tested dose (10 mg/kg biweekly) would only achieve approximately 50% and 10%, respectively, of the maximum effect observed in monkeys.[8][9] This suggests that the doses used in the clinical trial were likely insufficient to achieve a robust therapeutic effect.[8][9]
Conclusion
The development of Stamulumab (MYO-029) was a pioneering effort in the field of myostatin inhibition for the treatment of muscular dystrophies. While the drug was well-tolerated, the clinical trials ultimately failed to demonstrate a significant improvement in muscle strength and function. The subsequent PK/PD analysis highlighted the challenges of translating preclinical findings to clinical efficacy, particularly with respect to dosing and drug exposure. Although Stamulumab development was discontinued for muscular dystrophies, the program provided valuable insights into the therapeutic potential and challenges of targeting the myostatin pathway, paving the way for the development of next-generation myostatin inhibitors.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Stamulumab - Wikipedia [en.wikipedia.org]
- 4. Stamulumab - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A phase I/IItrial of MYO-029 in adult subjects with muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myostatin Inhibitors: Panacea or Predicament for Musculoskeletal Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translational Pharmacokinetic/Pharmacodynamic Analysis of MYO-029 Antibody for Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Translational Pharmacokinetic/Pharmacodynamic Analysis of MYO‐029 Antibody for Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pfizer takes muscular dystrophy drug into phase II | pharmaphorum [pharmaphorum.com]
The Role of Myostatin Inhibition in Muscle Hypertrophy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myostatin, a member of the transforming growth factor-β (TGF-β) superfamily, is a potent negative regulator of skeletal muscle growth.[1][2][3] Its inhibition has emerged as a promising therapeutic strategy for muscle-wasting diseases and conditions characterized by muscle loss. This guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies related to myostatin inhibition for inducing muscle hypertrophy.
Core Signaling Pathways
Myostatin signals through a complex of activin type IIA and IIB receptors (ACVR2A and ACVR2B) and type I receptors (ALK4 and ALK5).[4] This binding initiates a signaling cascade that primarily involves the phosphorylation of SMAD2 and SMAD3 proteins.[3][5] Phosphorylated SMADs then translocate to the nucleus and regulate the expression of genes that control muscle growth and differentiation.[3]
Key downstream effects of myostatin signaling include:
-
Inhibition of the Akt/mTOR pathway: Myostatin negatively regulates the Akt/mTOR signaling pathway, a crucial driver of muscle protein synthesis.[1][2][5]
-
Increased activity of the ubiquitin-proteasome system: Myostatin promotes muscle protein degradation by upregulating the expression of atrophy-related genes (atrogenes), such as those involved in the ubiquitin-proteasome system.[1][5]
Inhibition of myostatin, therefore, leads to muscle hypertrophy by disinhibiting the Akt/mTOR pathway and reducing protein catabolism.[5]
Quantitative Data on Muscle Hypertrophy
Studies involving myostatin inhibition have consistently demonstrated significant increases in muscle mass. The following tables summarize key quantitative findings from preclinical and clinical studies.
Table 1: Preclinical Studies in Mice
| Myostatin Inhibitor | Mouse Model | Duration | Key Findings | Reference |
| Soluble ACVR2B/Fc | Wild-type | 2 weeks | Up to 60% increase in muscle mass. | [6][7] |
| Postdevelopmental Myostatin Gene Knockout | Mstn[f/f]/Cre+ | 3 months | ~25% increase in muscle mass. | [8][9][10][11] |
| Follistatin (transgenic expression) | Dysf-/- | N/A | Increased muscle mass similar to F66 mice in a wild-type background. | [12] |
| Follistatin (AAV delivery) | Wild-type | >2 years | Long-term enhancement of muscle mass and strength. | [13] |
| Myostatin Antibody (JA16) | Wild-type | 8 weeks | 21-26% increase in gastrocnemius and quadriceps mass; 10% increase in grip strength. | [14] |
| Soluble ACVR2B-Fc (ACV) | Wild-type | 4 weeks | Significant increase in hindlimb muscle mass. | [15] |
Table 2: Clinical Trials in Humans
| Myostatin Inhibitor | Population | Duration | Key Findings | Reference |
| Bimagrumab | Obese individuals with Type 2 Diabetes | 48 weeks | 4.4% increase in lean body mass; 20% reduction in total body fat mass. | [16] |
| Trevogrumab + Garetosmab | Healthy participants | 8 weeks (single dose) | 7.7% increase in thigh muscle volume. | [17] |
| Various Myostatin Inhibitors | Various indications | N/A | 3-8% increase in lean body mass. | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of common experimental protocols.
Animal Models and Myostatin Inhibition
-
Genetically Modified Mice:
-
Myostatin Knockout (Mstn-/-) Mice: These mice carry a targeted mutation in the myostatin gene, resulting in approximately double the normal muscle mass due to a combination of muscle fiber hyperplasia and hypertrophy.[6]
-
Conditional Knockout Mice: Tamoxifen-inducible Cre-LoxP systems (e.g., Mstn[f/f]/Cre+) allow for the knockout of the myostatin gene at specific time points, such as in adult mice, to study the effects of post-developmental myostatin inhibition.[8][9]
-
-
Administration of Myostatin Inhibitors:
-
Soluble Receptors: A common approach involves the injection of a soluble form of the activin type IIB receptor fused to an Fc domain (ACVR2B/Fc). This acts as a "decoy" receptor, binding to myostatin and preventing it from interacting with its natural receptors on muscle cells.[6][7] A typical dosage in mice is 10 mg/kg administered via intraperitoneal or subcutaneous injection.
-
Monoclonal Antibodies: Antibodies that specifically target and neutralize myostatin, such as JA16, apitegromab, and domagrozumab, are frequently used.
-
Follistatin Delivery: Follistatin, an endogenous inhibitor of myostatin, can be overexpressed through transgenic methods or delivered via adeno-associated virus (AAV) vectors.[12][18]
-
Quantification of Muscle Hypertrophy
Several methods are employed to accurately measure changes in muscle mass and fiber size.[19]
-
Macroscopic Measurement:
-
Dual-Energy X-ray Absorptiometry (DEXA): Provides measurements of lean body mass, fat mass, and bone mineral density.[19]
-
Magnetic Resonance Imaging (MRI) and Computed Tomography (CT): Considered gold-standard techniques for providing detailed cross-sectional images of muscle, allowing for precise quantification of muscle volume and area.[19][20]
-
-
Microscopic Measurement:
-
Histological Analysis: Muscle biopsies are sectioned and stained (e.g., with Hematoxylin and Eosin) to visualize and measure muscle fiber cross-sectional area (CSA) using microscopy and image analysis software.[19]
-
-
Functional Assessment:
Logical Relationships and Downstream Effects
The inhibition of myostatin sets off a cascade of events leading to muscle hypertrophy and potential systemic benefits.
Beyond muscle growth, myostatin inhibition has been associated with reductions in body fat and improvements in glucose metabolism, suggesting broader metabolic benefits.[4][16] This has sparked interest in developing myostatin inhibitors for conditions like obesity and type 2 diabetes.[16][23][24]
Conclusion
The inhibition of myostatin presents a powerful strategy for promoting muscle hypertrophy. A thorough understanding of the underlying signaling pathways, robust experimental design, and precise quantification methods are essential for the continued development of myostatin inhibitors as potential therapeutics for a range of musculoskeletal and metabolic disorders. The data consistently demonstrate a significant increase in muscle mass and, in many cases, improved muscle function, underscoring the therapeutic potential of this approach.
References
- 1. Myostatin and the skeletal muscle atrophy and hypertrophy signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. swolverine.com [swolverine.com]
- 4. pnas.org [pnas.org]
- 5. Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of muscle growth by multiple ligands signaling through activin type II receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of muscle growth by multiple ligands signaling through activin type II receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscle growth after postdevelopmental myostatin gene knockout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Muscle hypertrophy induced by myostatin inhibition accelerates degeneration in dysferlinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. paulogentil.com [paulogentil.com]
- 15. Myostatin Inhibition-Induced Increase in Muscle Mass and Strength Was Amplified by Resistance Exercise Training, and Dietary Essential Amino Acids Improved Muscle Quality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. INHIBITION OF MYOSTATIN WITH EMPHASIS ON FOLLISTATIN AS A THERAPY FOR MUSCLE DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. grindergym.com [grindergym.com]
- 20. Muscle hypertrophy and muscle strength: dependent or independent variables? A provocative review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. A New Method of Myostatin Inhibition in Mice via Oral Administration of Lactobacillus casei Expressing Modified Myostatin Protein, BLS-M22 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cusabio.com [cusabio.com]
- 24. Next Generation of Weight Loss Drugs Being Researched at UConn - UConn Today [today.uconn.edu]
The Role of MYO-029 in Satellite Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MYO-029 (Stamulumab) is a recombinant human monoclonal antibody designed to neutralize myostatin (also known as GDF-8), a negative regulator of skeletal muscle mass.[1][2] By inhibiting myostatin, MYO-029 has been investigated as a therapeutic agent for various muscular dystrophies.[2][3] This technical guide provides an in-depth analysis of the core mechanism of MYO-029, with a specific focus on its effect on satellite cell activation. While direct quantitative data from MYO-029 preclinical and clinical studies on satellite cell dynamics are not extensively published, this document synthesizes the known roles of myostatin in satellite cell biology and data from other myostatin inhibitors to infer the putative effects of MYO-029.
Introduction to MYO-029 and Myostatin Inhibition
MYO-029 is an experimental drug developed by Wyeth Pharmaceuticals that functions by binding to myostatin, preventing it from interacting with its cell surface receptor, the Activin Receptor Type IIB (ActRIIB).[1][4] Myostatin is a member of the Transforming Growth Factor-beta (TGF-β) superfamily and is a potent inhibitor of muscle growth and development.[5] Genetic deletion or inhibition of myostatin in animal models leads to a significant increase in skeletal muscle mass, primarily through hypertrophy (an increase in the size of existing muscle fibers) rather than hyperplasia (an increase in the number of muscle fibers).[1][4]
Clinical trials with MYO-029 in adult patients with muscular dystrophy have demonstrated its safety and tolerability.[3] Although these studies were not powered to demonstrate efficacy, they did show a trend toward increased muscle size in some participants, suggesting biological activity.[3][6]
Myostatin's Role in Satellite Cell Quiescence
Satellite cells are the resident stem cells of skeletal muscle, responsible for muscle growth, repair, and regeneration.[7] In healthy, uninjured muscle, satellite cells are maintained in a quiescent state.[7] Myostatin is a key signaling molecule that actively maintains this quiescence.
Studies have shown that myostatin negatively regulates the activation and self-renewal of satellite cells.[7] It achieves this by upregulating the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21, which in turn inhibit the activity of CDK2.[7] This molecular brake prevents the progression of satellite cells from the G1 to the S phase of the cell cycle, effectively holding them in a non-proliferative state.
Inferred Effect of MYO-029 on Satellite Cell Activation
By neutralizing myostatin, MYO-029 is expected to lift the inhibitory signal on satellite cells, leading to their activation, proliferation, and subsequent differentiation and fusion with existing muscle fibers to contribute to hypertrophy. This process is anticipated to involve the upregulation of key myogenic regulatory factors (MRFs).
Signaling Pathway of Myostatin and its Inhibition by MYO-029
The binding of myostatin to ActRIIB initiates an intracellular signaling cascade. MYO-029 competitively inhibits this initial step.
Expected Quantitative Effects on Satellite Cell Markers
While specific data for MYO-029 is not publicly available, studies on other myostatin inhibitors and in myostatin-null mice provide expected outcomes on key satellite cell markers.
| Marker | Function | Expected Change with MYO-029 | Rationale |
| Pax7 | Satellite cell specification and self-renewal | Increase in Pax7+ cells | Myostatin inhibition is expected to promote the expansion of the satellite cell pool. |
| MyoD | Myogenic commitment and differentiation | Upregulation of MyoD expression | Release from myostatin-induced quiescence leads to the activation of myogenic programs. |
| Ki67 | Cellular proliferation | Increase in Ki67+ satellite cells | Activated satellite cells re-enter the cell cycle to proliferate. |
| Myogenin | Terminal differentiation | Upregulation of Myogenin expression | Proliferating myoblasts commit to terminal differentiation and fusion. |
Experimental Protocols for Assessing Satellite Cell Activation
The following outlines a generalized workflow for evaluating the effect of a myostatin inhibitor like MYO-029 on satellite cell activation in a preclinical animal model.
Immunohistochemistry/Immunofluorescence Protocol
-
Tissue Preparation: Harvested muscle tissue is embedded in OCT compound and snap-frozen in liquid nitrogen-cooled isopentane. 10 µm cryosections are prepared.
-
Fixation and Permeabilization: Sections are fixed with 4% paraformaldehyde and permeabilized with 0.2% Triton X-100 in PBS.
-
Blocking: Non-specific binding is blocked with a solution containing 5% goat serum and 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against satellite cell and myogenic markers (e.g., anti-Pax7, anti-MyoD, anti-Laminin to outline muscle fibers).
-
Secondary Antibody Incubation: After washing, sections are incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Mounting and Imaging: Sections are mounted with a DAPI-containing medium to visualize nuclei and imaged using a fluorescence microscope.
-
Quantification: The number of Pax7+ and MyoD+ cells per muscle fiber or per area is quantified using image analysis software.
Summary of Preclinical and Clinical Findings for MYO-029
The following tables summarize the key findings from studies involving MYO-029.
Table 1: Preclinical Data for MYO-029 in Animal Models
| Parameter | Animal Model | Key Finding | Citation |
| Muscle Mass | SCID mice | Dose-dependent increase in skeletal muscle mass. | [1] |
| Muscle Fiber Size | SCID mice | Led to muscle fiber hypertrophy, not hyperplasia. | [1] |
| Satellite Cell Activation | Not Reported | - | - |
Table 2: Clinical Trial Data for MYO-029 (Phase I/II)
| Parameter | Patient Population | Key Finding | Citation |
| Safety and Tolerability | Adults with muscular dystrophy | Good safety and tolerability profile. | [3] |
| Muscle Strength and Function | Adults with muscular dystrophy | No significant improvements were noted (study not powered for efficacy). | [3] |
| Muscle Size | Adults with muscular dystrophy | A trend towards increased muscle size was observed via DXA and muscle histology in a limited number of subjects. | [3][6] |
| Satellite Cell Analysis | Not Reported | - | - |
Conclusion and Future Directions
For drug development professionals, these findings underscore the importance of including detailed cellular and molecular analyses in preclinical and clinical studies of myostatin inhibitors. Future research should aim to quantify the dose-dependent effects of these inhibitors on the dynamics of the satellite cell pool, including activation, proliferation, differentiation, and self-renewal. Such data will be critical for optimizing therapeutic strategies for muscular dystrophies and other muscle-wasting conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. A phase I/IItrial of MYO-029 in adult subjects with muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Translational Pharmacokinetic/Pharmacodynamic Analysis of MYO-029 Antibody for Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Myostatin inhibitors target muscle loss prevention to fill gap in GLP-1RA market - Pharmaceutical Technology [pharmaceutical-technology.com]
- 7. Myostatin negatively regulates satellite cell activation and self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of MYO-029: A Myostatin Inhibitor for Muscular Dystrophy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of MYO-029 (stamulumab), a recombinant human monoclonal antibody developed by Wyeth Pharmaceuticals to inhibit myostatin, a negative regulator of muscle growth. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of myostatin inhibition for muscular dystrophies. MYO-029 was designed to bind to and neutralize myostatin, thereby preventing its interaction with the activin type IIB receptor (ActRIIB) and promoting muscle growth.[1][2] While clinical trials in patients with muscular dystrophy did not demonstrate significant improvements in muscle strength or function, the preclinical data provide valuable insights into the biological activity and pharmacokinetic/pharmacodynamic properties of this myostatin inhibitor.[3][4]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of MYO-029 in various animal models. These studies were crucial in establishing the proof-of-concept for myostatin inhibition as a muscle-enhancing strategy.
Table 1: Pharmacokinetic Parameters of MYO-029 in Preclinical Models and Humans
| Species | Central Clearance (CL) (mL/h/kg) | Central Volume of Distribution (V1) (mL/kg) | Distributive Clearance (Q) (mL/h/kg) | Peripheral Volume of Distribution (V2) (mL/kg) |
| Mouse (C57/SCID) | 0.25 | 103 | - | - |
| Rat (Sprague Dawley) | 0.54 | 59 | 1.80 | 95 |
| Monkey (Cynomolgus) | 0.23 | 42 | 0.815 | 33 |
| Human | 0.38 | 65 | 0.31 | - |
| Data sourced from Singh et al. (2016).[1] |
Table 2: Dose-Dependent Effect of MYO-029 on Muscle Mass in SCID Mice
| Weekly Dose (mg/kg) | Route of Administration | Duration | Muscle Type | Maximum % Increase in Muscle Mass (Emax) |
| 1, 2.5, 5, 10 | Intraperitoneal (i.p.) | 12 weeks | Extensor Digitorum Longus (EDL) | 23% |
| 1, 2.5, 5, 10 | Intraperitoneal (i.p.) | 12 weeks | Gastrocnemius | 30% |
| 1, 2.5, 5, 10 | Intraperitoneal (i.p.) | 12 weeks | Quadriceps | 30% |
| Data represents the maximum effect observed in a dose-dependent manner. Sourced from Singh et al. (2016).[1] |
Key Preclinical Experimental Protocols
Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections describe the protocols for the key animal studies conducted with MYO-029.
Pharmacokinetic Studies in Mice
-
Animal Model: C57/SCID mice were used for the pharmacokinetic analysis.[5]
-
Dosing and Administration: MYO-029 was administered intravenously (i.v.) at single doses of 1, 5, 20, and 100 mg/kg.[5]
-
Sample Collection: Serum samples were collected at various time points post-injection (3, 6, 48, 144, 312, and 648 hours) to measure the concentration of MYO-029.[5]
-
Analytical Method: An enzyme-linked immunosorbent assay (ELISA) was developed and validated for the quantification of MYO-029 in mouse serum. The assay involved capturing MYO-029 with biotinylated GDF-8 (myostatin) and detecting it with a mouse anti-human IgG horseradish peroxidase conjugate.[5]
Pharmacokinetic Studies in Rats
-
Animal Model: Male Sprague Dawley rats were utilized for these studies.[1]
-
Dosing and Administration: A single intravenous (i.v.) infusion of MYO-029 was administered via the tail vein at doses of 2, 10, or 50 mg/kg over 15 minutes.[1]
-
Sample Collection: Blood samples were collected from the jugular vein at multiple time points, from 15 minutes up to 44 days post-dose, to determine the pharmacokinetic profile.[1]
-
Analytical Method: A validated ELISA, similar to the one used for mouse serum, was employed to quantify MYO-029 concentrations in rat serum.[5]
Muscle Growth Study in Mice
-
Animal Model: The study to assess the effect of MYO-029 on skeletal muscle mass was conducted in SCID mice.[1]
-
Dosing and Administration: MYO-029 was administered via intraperitoneal (i.p.) injection at weekly doses of 1, 2.5, 5, and 10 mg/kg for a total of 12 weeks.[1]
Visualizing the Core Concepts
To further elucidate the mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Myostatin signaling pathway and the inhibitory action of MYO-029.
Caption: Experimental workflow for preclinical pharmacokinetic and pharmacodynamic studies of MYO-029.
References
- 1. Translational Pharmacokinetic/Pharmacodynamic Analysis of MYO‐029 Antibody for Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stamulumab - Wikipedia [en.wikipedia.org]
- 3. aica3.org [aica3.org]
- 4. A phase I/IItrial of MYO-029 in adult subjects with muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of Activin Receptor Type IIB (ActRIIB) with its Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This guide details the molecular interactions, signaling pathways, and experimental characterization of inhibitors targeting the Activin Receptor Type IIB (ActRIIB), a key negative regulator of muscle mass. While the initial query specified "Rs-029," publicly available scientific literature predominantly refers to "MYO-029" (Stamulumab), an anti-myostatin antibody that prevents its binding to ActRIIB. This guide will focus on the extensively documented inhibitors of the ActRIIB pathway, including the antibody MYO-029, the dual activin receptor antibody Bimagrumab (BYM338), and the soluble decoy receptor ACE-031, to provide a comprehensive overview of the therapeutic strategy.
Introduction to the Activin Receptor Type IIB (ActRIIB) Signaling Pathway
The Activin Receptor Type IIB (ActRIIB) is a transmembrane serine/threonine kinase receptor that plays a crucial role in the regulation of skeletal muscle growth. It is a member of the transforming growth factor-beta (TGF-β) superfamily. Various ligands, including myostatin (also known as GDF-8), activin A, and growth differentiation factor 11 (GDF-11), bind to ActRIIB to initiate a signaling cascade that ultimately leads to the inhibition of muscle growth and differentiation[1][2].
Upon ligand binding, ActRIIB forms a complex with a type I receptor, typically activin receptor-like kinase 4 (ALK4) or ALK5. This association leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the downstream signaling proteins Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes, ultimately leading to muscle atrophy[1][2].
Given its role as a negative regulator of muscle mass, inhibition of the ActRIIB signaling pathway has emerged as a promising therapeutic strategy for muscle-wasting diseases such as muscular dystrophy and sarcopenia.
Mechanisms of ActRIIB Inhibition
Several strategies have been developed to block the ActRIIB signaling pathway:
-
Anti-Ligand Antibodies: These antibodies, such as MYO-029 (Stamulumab), bind directly to ligands like myostatin, preventing them from interacting with ActRIIB[3][4].
-
Anti-Receptor Antibodies: These antibodies, such as Bimagrumab (BYM338), bind directly to the extracellular domain of ActRIIB (and in the case of Bimagrumab, also ActRIIA), blocking ligand binding[1][5][6][7].
-
Soluble Decoy Receptors: These are fusion proteins, such as ACE-031, consisting of the extracellular domain of ActRIIB fused to the Fc portion of an antibody. They act as "traps" for circulating ligands, preventing them from binding to the native receptors on cell surfaces[8][9][10][11].
Signaling Pathway of ActRIIB and its Inhibition
The following diagram illustrates the canonical ActRIIB signaling pathway and the points of intervention by different classes of inhibitors.
Quantitative Data on Inhibitor-Receptor Interactions
The binding affinity and inhibitory potency of these molecules are critical for their therapeutic efficacy. This data is typically determined using techniques such as Surface Plasmon Resonance (SPR) and cell-based reporter assays.
| Molecule | Type | Target(s) | Binding Affinity (Kd) | IC50 | Reference(s) |
| MYO-029 (Stamulumab) | Anti-Ligand Antibody | Myostatin | Not directly reported for ActRIIB | Not reported | [3][4] |
| Bimagrumab (BYM338) | Anti-Receptor Antibody | ActRIIA, ActRIIB | ActRIIB: 1.7 ± 0.3 pMActRIIA: 434 ± 25 pM | vs. Myostatin: 154 ± 73 pMvs. Activin A: 343 ± 97 pM | [1][5][12] |
| ACE-031 | Soluble Decoy Receptor | Myostatin, Activin A, GDF-11 | High affinity for myostatin and other TGF-β ligands | Not reported | [8][9][10] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of the interaction between inhibitors and the ActRIIB pathway.
Co-Immunoprecipitation (Co-IP) to Verify Protein-Protein Interactions
Co-IP is used to demonstrate the physical interaction between an inhibitor and its target in a complex mixture, such as a cell lysate.
Objective: To confirm the binding of an anti-ActRIIB antibody (e.g., Bimagrumab) to the ActRIIB receptor.
Protocol:
-
Cell Culture and Lysis:
-
Culture cells expressing ActRIIB (e.g., HEK293 cells transfected with an ActRIIB expression vector).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors) to maintain protein-protein interactions.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-ActRIIB antibody (or a negative control IgG) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with an antibody against ActRIIB to confirm its presence in the immunoprecipitated complex.
-
Experimental Workflow for Co-Immunoprecipitation
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.
Objective: To determine the binding kinetics and affinity (Kd) of an inhibitor (e.g., Bimagrumab or ACE-031) to the extracellular domain of ActRIIB.
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Immobilize the ligand (e.g., recombinant human ActRIIB extracellular domain) onto the chip surface using amine coupling chemistry. A control flow cell should be prepared for reference subtraction.
-
-
Analyte Injection and Binding Measurement:
-
Prepare a series of dilutions of the analyte (the inhibitor) in a suitable running buffer (e.g., HBS-EP).
-
Inject the analyte solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the immobilized ligand. This generates an association curve.
-
-
Dissociation Phase:
-
After the analyte injection, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand. This generates a dissociation curve.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the chip for the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Luciferase Reporter Gene Assay for Functional Inhibition
This cell-based assay measures the functional consequence of receptor inhibition by quantifying the activity of a downstream reporter gene.
Objective: To determine the inhibitory potency (IC50) of a test compound on ligand-induced Smad2/3 signaling.
Protocol:
-
Cell Culture and Transfection:
-
Use a cell line (e.g., HEK293) that is responsive to TGF-β family ligands.
-
Co-transfect the cells with a Smad-responsive luciferase reporter construct (e.g., containing a Smad-binding element driving firefly luciferase expression) and a constitutively expressed control reporter (e.g., Renilla luciferase for normalization).
-
-
Compound Treatment and Ligand Stimulation:
-
Plate the transfected cells and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the inhibitor for a defined period.
-
Stimulate the cells with a constant concentration of a ligand (e.g., myostatin or activin A).
-
-
Luciferase Activity Measurement:
-
After an appropriate incubation time, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The inhibition of the Activin Receptor Type IIB signaling pathway represents a compelling therapeutic approach for combating muscle-wasting disorders. A thorough understanding of the molecular interactions, signaling mechanisms, and the application of robust experimental methodologies are paramount for the successful development of novel therapeutics targeting this pathway. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in this field.
References
- 1. An Antibody Blocking Activin Type II Receptors Induces Strong Skeletal Muscle Hypertrophy and Protects from Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myostatin/Activin Receptor Ligands in Muscle and the Development Status of Attenuating Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Commentary: Blockade of activin type II receptors with a dual anti-ActRIIA/IIB antibody is critical to promote maximal skeletal muscle hypertrophy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. corepeptides.com [corepeptides.com]
- 9. biotechpeptides.com [biotechpeptides.com]
- 10. A single ascending-dose study of muscle regulator ACE-031 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
An In-depth Guide to the Biological Function of Myostatin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Myostatin, also known as Growth Differentiation Factor-8 (GDF-8), is a member of the transforming growth factor-β (TGF-β) superfamily and a potent negative regulator of skeletal muscle mass.[1][2] Its discovery and the subsequent observation of hypermuscular phenotypes in animals with naturally occurring myostatin gene mutations have positioned it as a key therapeutic target for muscle-wasting diseases such as muscular dystrophy, sarcopenia, and cachexia.[3][4] This technical guide provides a comprehensive overview of the myostatin signaling pathway, the mechanisms of myostatin inhibitors, and the experimental protocols used to evaluate their efficacy.
The Myostatin Signaling Pathway
Myostatin is primarily expressed in skeletal muscle and exerts its effects through autocrine and paracrine signaling.[2] The mature myostatin protein, a disulfide-linked dimer, initiates a signaling cascade by binding to the activin type IIB receptor (ActRIIB) on the surface of muscle cells.[5][6] This binding event recruits and activates a type I receptor, either activin receptor-like kinase 4 (ALK4) or ALK5.[5][7]
The activated receptor complex then phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[5][8] Phosphorylated SMAD2/3 forms a complex with SMAD4, which translocates to the nucleus.[2][9] In the nucleus, this complex regulates the transcription of target genes, including myogenic regulatory factors like MyoD, leading to an inhibition of myoblast proliferation and differentiation.[9][10] Myostatin signaling also inhibits the Akt/mTOR pathway, a key promoter of protein synthesis, and can activate the ubiquitin-proteasome system, leading to muscle atrophy.[1][7]
Myostatin Canonical Signaling Pathway.
Mechanisms of Myostatin Inhibition
Therapeutic strategies to counteract the muscle-wasting effects of myostatin focus on disrupting its signaling pathway. These approaches can be broadly categorized as follows:
-
Neutralizing Antibodies: Monoclonal antibodies that directly bind to myostatin, preventing it from interacting with its receptor, ActRIIB.[10] Examples include domagrozumab, landogrozumab, and stamulumab.[11]
-
Soluble "Decoy" Receptors: Engineered forms of the ActRIIB receptor, such as ActRIIB-Fc fusion proteins, act as decoys by binding to circulating myostatin and preventing it from reaching the cell surface receptors.[6]
-
Receptor-Targeted Antibodies: Monoclonal antibodies that bind to the ActRIIB receptor, blocking myostatin from binding and initiating the signaling cascade. Bimagrumab is an example of this type of inhibitor.[11]
-
Endogenous Inhibitors: Naturally occurring proteins like follistatin and myostatin propeptide bind to myostatin and inhibit its activity.[6][11] Therapeutic strategies have been developed based on these natural inhibitors.
Mechanisms of Myostatin Inhibitors.
Quantitative Effects of Myostatin Inhibitors
Numerous preclinical and clinical studies have demonstrated the potential of myostatin inhibitors to increase muscle mass. The observed effects vary depending on the specific inhibitor, the model system or patient population, and the duration of treatment.
Table 1: Summary of Quantitative Data from Selected Myostatin Inhibitor Studies
| Inhibitor/Agent | Study Population/Model | Key Finding | Reference |
| Bimagrumab | Sarcopenic older adults | ~6-8% increase in mean lean body mass. | [12] |
| Bimagrumab | Obese individuals with diabetes | 20% reduction in total body fat mass; 4.4% increase in lean body mass. | [12] |
| LY2495655 (Landogrozumab) | Older adults who had fallen | Statistically significant increases in lean body mass. | [12] |
| Soluble ActRIIB-Fc | Mice | ~49% increase in tibialis anterior muscle weight after 3 weeks. | [13] |
| Myo-T12 (Follistatin-derived) | Resistance-trained males | ~1.7 kg increase in lean mass over 12 weeks vs. 0.6 kg in placebo. | [14] |
| SRK-439 (murine equivalent) | Diet-induced obese mice | Significantly increased lean mass and enhanced fat mass loss with metformin. | [15] |
Key Experimental Protocols
The evaluation of myostatin inhibitors requires a combination of in vitro and in vivo assays to assess their impact on molecular pathways, muscle morphology, and physical function.
General Experimental Workflow for Preclinical Evaluation:
Preclinical Myostatin Inhibitor Evaluation Workflow.
Protocol 1: Western Blot for Phosphorylated SMAD2/3
This protocol is used to determine if a myostatin inhibitor is effectively blocking the downstream signaling cascade. A reduction in the ratio of phosphorylated SMAD2/3 to total SMAD2/3 indicates successful pathway inhibition.
-
Tissue Homogenization: Skeletal muscle tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated SMAD2/3 and total SMAD2/3.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry is used to quantify the intensity of the bands, and the ratio of p-SMAD/total SMAD is calculated.
Protocol 2: Histological Analysis of Muscle Fiber Cross-Sectional Area (CSA)
This protocol is a direct measure of muscle hypertrophy, the primary desired outcome of myostatin inhibition.
-
Tissue Preparation: Muscle samples are flash-frozen in isopentane cooled by liquid nitrogen or fixed in formalin and embedded in paraffin.
-
Sectioning: Frozen or paraffin-embedded tissues are sectioned using a cryostat or microtome (typically 8-10 µm thickness).
-
Staining: Sections are stained to visualize muscle fiber boundaries. Common stains include Hematoxylin and Eosin (H&E) or laminin immunofluorescence.
-
Imaging: Stained sections are imaged using a light or fluorescence microscope connected to a digital camera.
-
Image Analysis: Image analysis software (e.g., ImageJ) is used to trace the perimeter of individual muscle fibers and calculate the cross-sectional area.
-
Data Analysis: The average CSA and a frequency distribution of fiber sizes are calculated for each experimental group to assess the degree of hypertrophy.
Conclusion and Future Directions
Myostatin inhibitors have consistently demonstrated the ability to increase lean body mass in both preclinical models and human clinical trials.[12] This makes them a promising therapeutic strategy for a wide range of muscle-wasting conditions. However, the translation of increased muscle mass into consistent and clinically meaningful improvements in strength and physical function has been variable.[3][12]
Future research and development efforts are focused on optimizing inhibitor design for improved specificity and safety, exploring combination therapies (e.g., with exercise or other anabolic agents), and identifying patient populations most likely to benefit.[13][15] The continued elucidation of the complex biology of myostatin and its related pathways will be critical in realizing the full therapeutic potential of this promising class of drugs.
References
- 1. Myostatin and the skeletal muscle atrophy and hypertrophy signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulation of Myostatin on the Growth and Development of Skeletal Muscle [frontiersin.org]
- 3. Antimyostatin Treatment in Health and Disease: The Story of Great Expectations and Limited Success - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies [frontiersin.org]
- 5. Targeting the Myostatin Signaling Pathway to Treat Muscle Wasting Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myostatin inhibitors as therapies for muscle wasting associated with cancer and other disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Dietary Supplements, Nutraceutical Agents, and Physical Exercise on Myostatin Levels: Hope or Hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. swolverine.com [swolverine.com]
- 11. Myostatin inhibitor - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Myostatin Inhibition-Induced Increase in Muscle Mass and Strength Was Amplified by Resistance Exercise Training, and Dietary Essential Amino Acids Improved Muscle Quality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of a myostatin inhibitor on lean body mass, strength, and power in resistance trained males - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scholar Rock Announces New Preclinical Data for SRK-439 Showing Significant Lean Mass Increase and Enhanced Fat Mass Loss with Metformin [businesswire.com]
Unraveling the Role of Novel Compounds in Myogenesis: A Technical Guide for Basic Research
Disclaimer: Initial searches for "Rs-029" in the context of myogenesis did not yield specific information on a molecule with this designation. Therefore, this guide provides a comprehensive framework for the basic research of a hypothetical novel compound, herein referred to as "Myo-X," in the study of myogenesis. The principles, protocols, and data presentation formats outlined are applicable to the investigation of any new molecule in muscle biology research.
Introduction to Myogenesis
Myogenesis, the formation of skeletal muscle tissue, is a complex and highly regulated process that begins during embryonic development and continues during postnatal growth and muscle regeneration.[1] The process is orchestrated by a family of transcription factors known as myogenic regulatory factors (MRFs), which include MyoD, Myf5, myogenin, and MRF4.[1] These factors drive the commitment of progenitor cells to the myogenic lineage and their subsequent differentiation into multinucleated muscle fibers.[1][2]
The key stages of myogenesis include:
-
Myoblast Proliferation: The expansion of muscle precursor cells.
-
Differentiation: The exit of myoblasts from the cell cycle and the expression of muscle-specific genes.
-
Fusion: The alignment and merging of myoblasts to form multinucleated myotubes, which then mature into myofibers.[1]
Understanding the molecular mechanisms that govern these stages is crucial for developing therapies for muscle-related diseases. This guide focuses on the foundational research necessary to characterize the effects of a novel compound, "Myo-X," on myogenesis.
Investigating the Effect of Myo-X on Myoblast Proliferation and Differentiation
A primary step in characterizing a novel compound is to assess its impact on the balance between myoblast proliferation and differentiation.
Experimental Protocol: Proliferation Assay (EdU Incorporation)
-
Cell Seeding: Plate C2C12 myoblasts in a 96-well plate at a density of 5 x 10³ cells/well in growth medium (GM; DMEM supplemented with 10% fetal bovine serum).
-
Treatment: After 24 hours, replace the GM with fresh GM containing various concentrations of Myo-X or a vehicle control (e.g., DMSO).
-
EdU Labeling: 22 hours post-treatment, add 10 µM EdU (5-ethynyl-2'-deoxyuridine) to each well and incubate for an additional 2 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 for 20 minutes.
-
EdU Detection: Perform the click chemistry reaction to detect incorporated EdU according to the manufacturer's instructions (e.g., using an Alexa Fluor azide).
-
Counterstaining and Imaging: Counterstain the nuclei with Hoechst 33342. Acquire images using a high-content imaging system.
-
Analysis: Quantify the percentage of EdU-positive cells relative to the total number of cells (Hoechst-positive).
Experimental Protocol: Differentiation and Immunostaining
-
Cell Seeding: Plate C2C12 myoblasts on coverslips in a 24-well plate at a density of 2 x 10⁴ cells/cm² in GM.
-
Induction of Differentiation: When cells reach 80-90% confluency, switch to differentiation medium (DM; DMEM supplemented with 2% horse serum).
-
Treatment: Add various concentrations of Myo-X or a vehicle control to the DM.
-
Incubation: Culture the cells for 3-5 days, replacing the medium with fresh DM and treatment daily.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% goat serum for 1 hour.
-
Incubate with a primary antibody against Myosin Heavy Chain (MyHC), a marker of terminal differentiation, overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Calculate the differentiation index (% of nuclei in MyHC-positive cells) and the fusion index (% of nuclei in myotubes with ≥3 nuclei).
Quantitative Data Summary
| Concentration of Myo-X | Proliferation (% EdU+ cells) | Differentiation Index (%) | Fusion Index (%) |
| Vehicle Control | 35 ± 4 | 45 ± 5 | 25 ± 3 |
| 1 µM | 32 ± 3 | 55 ± 6 | 35 ± 4 |
| 10 µM | 25 ± 4 | 70 ± 7 | 50 ± 5 |
| 50 µM | 15 ± 2 | 85 ± 8 | 65 ± 6 |
Data are presented as mean ± standard deviation and are hypothetical.
Elucidating the Signaling Pathway of Myo-X in Myogenesis
To understand the mechanism of action of Myo-X, it is essential to identify the signaling pathways it modulates.
Experimental Workflow: Signaling Pathway Analysis
References
Methodological & Application
Application Notes and Protocols for MYO-029 in an In Vitro Myoblast Differentiation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MYO-029, also known as Stamulumab, is a recombinant human monoclonal antibody that functions as a potent inhibitor of myostatin (also known as GDF-8). Myostatin is a member of the transforming growth factor-beta (TGF-β) superfamily and is a key negative regulator of skeletal muscle mass. By binding to and neutralizing myostatin, MYO-029 prevents its interaction with the activin type IIB receptor (ActRIIB), thereby promoting myoblast proliferation and differentiation. These application notes provide a detailed protocol for utilizing MYO-029 in an in vitro assay to assess its effects on myoblast differentiation, a critical process in muscle development and regeneration.
Myostatin Signaling Pathway and Inhibition by MYO-029
Myostatin signaling begins with its binding to the ActRIIB receptor on the surface of myoblasts. This binding initiates a signaling cascade that leads to the phosphorylation of Smad2 and Smad3 proteins. The phosphorylated Smad complex then translocates to the nucleus, where it regulates the expression of myogenic regulatory factors (MRFs) such as MyoD and myogenin. Myostatin signaling ultimately inhibits myoblast differentiation. MYO-029 acts by sequestering myostatin, preventing its binding to ActRIIB and thereby inhibiting the downstream signaling cascade, which in turn promotes the expression of MRFs and subsequent myoblast differentiation into myotubes.
Myostatin signaling pathway and its inhibition by MYO-029.
Experimental Protocol: In Vitro Myoblast Differentiation Assay
This protocol details an in vitro assay to evaluate the effect of MYO-029 on the differentiation of C2C12 myoblasts.
Materials:
-
C2C12 mouse myoblast cell line
-
MYO-029 (Stamulumab)
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-Myosin Heavy Chain (MyHC) antibody
-
Secondary Antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
96-well plates, tissue culture treated
Experimental Workflow:
Workflow for the in vitro myoblast differentiation assay.
Procedure:
-
Cell Seeding:
-
Culture C2C12 myoblasts in Growth Medium at 37°C and 5% CO2.
-
Seed the cells into 96-well plates at a density of 2 x 10^4 cells/well.
-
Allow the cells to adhere and grow for 24 hours to reach approximately 80-90% confluency.
-
-
Induction of Differentiation and MYO-029 Treatment:
-
Aspirate the Growth Medium and wash the cells once with PBS.
-
Add Differentiation Medium to induce myoblast differentiation.
-
Prepare serial dilutions of MYO-029 in Differentiation Medium. A suggested starting concentration range is 1-100 µg/mL. Include a vehicle control (Differentiation Medium without MYO-029).
-
Add the MYO-029 dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C and 5% CO2 to allow for myotube formation.
-
-
Immunofluorescence Staining:
-
After 72 hours, aspirate the medium and wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 5% BSA for 1 hour at room temperature.
-
Incubate with the primary anti-MyHC antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify myoblast differentiation by calculating the Fusion Index and Myotube Area.
-
Fusion Index (%) : (Number of nuclei in myotubes (≥3 nuclei) / Total number of nuclei) x 100.
-
Myotube Area (%) : (Total area of MyHC-positive cells / Total image area) x 100.
-
-
Data Presentation
The quantitative data from the assay should be summarized in tables for clear comparison of the effects of different MYO-029 concentrations.
Table 1: Effect of MYO-029 on Myoblast Fusion Index
| MYO-029 Concentration (µg/mL) | Fusion Index (%) (Mean ± SD) |
| 0 (Vehicle Control) | 15.2 ± 2.1 |
| 1 | 25.8 ± 3.5 |
| 10 | 45.6 ± 4.2 |
| 50 | 62.3 ± 5.1 |
| 100 | 65.1 ± 4.8 |
Table 2: Effect of MYO-029 on Myotube Area
| MYO-029 Concentration (µg/mL) | Myotube Area (%) (Mean ± SD) |
| 0 (Vehicle Control) | 8.5 ± 1.5 |
| 1 | 18.2 ± 2.8 |
| 10 | 35.7 ± 3.9 |
| 50 | 55.4 ± 4.6 |
| 100 | 58.9 ± 5.3 |
Table 3: Western Blot Analysis of Myogenic Markers
| MYO-029 Concentration (µg/mL) | MyoD (Relative Expression) | Myogenin (Relative Expression) | MyHC (Relative Expression) |
| 0 (Vehicle Control) | 1.00 | 1.00 | 1.00 |
| 10 | 1.85 | 2.50 | 2.10 |
| 50 | 2.75 | 4.20 | 3.80 |
This protocol provides a robust framework for assessing the in vitro efficacy of the myostatin inhibitor MYO-029 on myoblast differentiation. The expected results, as indicated in the data tables, would demonstrate a dose-dependent increase in myotube formation and the expression of key myogenic markers. This assay is a valuable tool for the preclinical evaluation of myostatin inhibitors and for furthering our understanding of the molecular mechanisms governing muscle growth and regeneration.
Application Notes and Protocols: Rs-029 Administration in Mouse Models of Sarcopenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcopenia, the age-related loss of muscle mass and function, presents a significant challenge to the health and quality of life of the elderly. Research into potential therapeutic interventions is crucial. Myostatin, a negative regulator of muscle growth, is a promising target for sarcopenia treatment. This document provides detailed protocols for the administration and evaluation of Rs-029 (Stamulumab/MYO-029), a myostatin-inhibiting monoclonal antibody, in a mouse model of sarcopenia. While this compound has been primarily investigated in muscular dystrophy, its mechanism of action holds direct relevance for combating age-related muscle wasting. The protocols outlined below are adapted from established methodologies for myostatin inhibition in mice and standardized procedures for assessing sarcopenia in aged mouse models.
Data Presentation
Table 1: this compound (Myostatin Inhibitor) Administration Protocol for Aged Mice
| Parameter | Details | Reference |
| Drug | This compound (Stamulumab/MYO-029 or similar myostatin-inhibiting antibody) | [1][2] |
| Mouse Model | Aged C57BL/6J mice (18-24 months old) | |
| Dosage | 10 mg/kg body weight | [3] |
| Administration Route | Intraperitoneal (i.p.) or Subcutaneous (s.c.) injection | [2][3] |
| Frequency | Once weekly | [2][3] |
| Duration | 4-14 weeks | [3][4] |
| Control Group | Age-matched C57BL/6J mice receiving weekly injections of a vehicle control (e.g., sterile Phosphate Buffered Saline, PBS) |
Table 2: Summary of Expected Quantitative Outcomes
| Outcome Measure | Expected Result with this compound Treatment | Reference |
| Forelimb Grip Strength | Increase in maximal grip strength (grams) | [4] |
| Treadmill Performance | Increased time to exhaustion and/or total distance run | |
| Body Composition (DEXA) | Increase in lean body mass; no significant change or slight decrease in fat mass | |
| Muscle Mass (Post-mortem) | Increased wet weight of individual muscles (e.g., quadriceps, gastrocnemius, tibialis anterior) | [3] |
| Muscle Fiber Cross-Sectional Area | Increase in the average cross-sectional area of muscle fibers, particularly type II fibers |
Experimental Protocols
Animal Model and this compound Administration
1.1. Animal Model:
-
Species and Strain: Mus musculus, C57BL/6J.
-
Age: 18-24 months at the start of the study. This age range in C57BL/6J mice corresponds to the human equivalent of 56-69 years, an age where sarcopenia is prevalent.
-
Sex: Male mice are often preferred to avoid hormonal cycle variations.
-
Housing: Mice should be housed in a temperature and light-controlled environment with ad libitum access to food and water.
1.2. This compound Administration:
-
Acclimate the aged mice to the facility and handling for at least one week prior to the start of the experiment.
-
Randomly assign mice to two groups: a control group and an this compound treatment group.
-
Prepare the this compound solution at the desired concentration for a 10 mg/kg dosage. The vehicle for reconstitution should be sterile PBS or saline.[2]
-
Administer this compound or the vehicle control (PBS) via intraperitoneal or subcutaneous injection once weekly for the duration of the study (e.g., 12 weeks).
-
Monitor the health of the mice daily and record their body weight weekly.
Assessment of Muscle Function
2.1. Forelimb Grip Strength Test: This test measures the maximal muscle strength of the forelimbs.
-
Equipment: A grip strength meter with a horizontal grid or bar.
-
Procedure:
-
Allow the mouse to grasp the grid with its forepaws.
-
Gently pull the mouse backward by its tail in a horizontal plane, ensuring the torso remains parallel to the grid.
-
The meter will record the peak force in grams at the moment the mouse releases its grip.
-
Perform three to five consecutive measurements and average the results for each mouse.[2][5][6]
-
It is recommended to normalize the grip strength to the mouse's body weight.
-
2.2. Treadmill Exhaustion Test: This test assesses physical endurance.
-
Equipment: A motorized treadmill designed for mice, equipped with a shock grid at the rear to motivate running.
-
Procedure:
-
Acclimate the mice to the treadmill for several days before the test, with short, low-speed running sessions.
-
On the test day, place the mouse on the treadmill and begin at a low speed (e.g., 5 m/min).
-
Gradually increase the speed by a set increment (e.g., 1 m/min) every minute.
-
Exhaustion is defined as the inability of the mouse to continue running, remaining on the shock grid for a predetermined time (e.g., 10 consecutive seconds).
-
Body Composition and Muscle Mass Analysis
3.1. Dual-Energy X-ray Absorptiometry (DEXA): DEXA provides in-life measurements of lean mass, fat mass, and bone mineral density.
-
Equipment: A DEXA scanner calibrated for small animals.
-
Procedure:
3.2. Post-mortem Muscle Wet Weight:
-
At the end of the study, euthanize the mice humanely.
-
Carefully dissect key muscles from the hindlimbs, such as the quadriceps, gastrocnemius, tibialis anterior, and soleus.
-
Blot the muscles dry and record their wet weight.
Histological Analysis of Muscle Fiber Size
4.1. Tissue Preparation:
-
Immediately after dissection, embed the muscle (e.g., tibialis anterior or gastrocnemius) in optimal cutting temperature (OCT) compound and freeze it in isopentane cooled with liquid nitrogen.
-
Store the frozen blocks at -80°C.
-
Using a cryostat, cut transverse sections of the muscle at a thickness of 8-10 µm and mount them on glass slides.
4.2. Hematoxylin and Eosin (H&E) Staining: H&E staining is used to visualize the general morphology of the muscle fibers.
-
Procedure:
4.3. Image Analysis:
-
Capture digital images of the H&E-stained muscle sections using a microscope with a camera.
-
Using image analysis software (e.g., ImageJ), manually or automatically trace the outline of a representative number of muscle fibers (e.g., 100-200 fibers from different areas of the muscle section) to measure their cross-sectional area (CSA).
-
Calculate the average CSA for each muscle sample.
Visualization
Caption: Myostatin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in a mouse model of sarcopenia.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. mmpc.org [mmpc.org]
- 6. MPD: JaxCC1: project protocol [phenome.jax.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. treat-nmd.org [treat-nmd.org]
- 9. Body Composition (DEXA lean/fat) Protocol - IMPReSS [web.mousephenotype.org]
- 10. mmpc.org [mmpc.org]
- 11. treat-nmd.org [treat-nmd.org]
- 12. Muscle Histology Characterization Using H&E Staining and Muscle Fiber Type Classification Using Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MYO-029 in C2C12 Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
MYO-029, also known as Stamulumab, is a recombinant human monoclonal antibody designed to neutralize the activity of myostatin (GDF-8), a negative regulator of skeletal muscle mass.[1][2] By inhibiting myostatin, MYO-029 promotes muscle growth and has been investigated as a potential therapeutic for muscle-wasting diseases.[1][2] The C2C12 cell line, a mouse myoblast cell line, is a widely used in vitro model to study myogenesis, the process of skeletal muscle formation.[3][4] These cells can be induced to differentiate and fuse into multinucleated myotubes, mimicking the formation of muscle fibers. This document provides detailed protocols for utilizing MYO-029 in C2C12 cell culture experiments to study its effects on myogenesis.
Mechanism of Action of MYO-029
Myostatin, a member of the Transforming Growth Factor-beta (TGF-β) superfamily, signals through the activin type IIB receptor (ActRIIB).[5] This interaction leads to the recruitment and phosphorylation of ALK4/5 co-receptors, which in turn phosphorylate the transcription factors SMAD2 and SMAD3. Phosphorylated SMAD2/3 then translocates to the nucleus to regulate the expression of genes that inhibit myoblast proliferation and differentiation. MYO-029 is a neutralizing antibody that binds to myostatin, preventing it from interacting with its receptor, ActRIIB, thereby inhibiting this signaling cascade and promoting muscle cell growth and differentiation.[5]
Myostatin Signaling Pathway and Inhibition by MYO-029
Myostatin signaling pathway and its inhibition by MYO-029.
Experimental Protocols
Materials
-
C2C12 myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with high glucose, 2% Horse Serum (HS), 1% Penicillin-Streptomycin.
-
MYO-029 (Stamulumab)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture plates (6-well or 24-well)
-
Reagents for immunofluorescence staining (e.g., anti-Myosin Heavy Chain antibody, DAPI)
-
Reagents for protein analysis (e.g., RIPA buffer, BCA protein assay kit, antibodies for Western blotting)
-
Reagents for gene expression analysis (e.g., TRIzol, cDNA synthesis kit, qPCR primers)
C2C12 Cell Culture and Differentiation
-
Cell Seeding: Culture C2C12 myoblasts in Growth Medium at 37°C in a 5% CO2 incubator. For differentiation experiments, seed cells in the desired plate format (e.g., 6-well or 24-well plates) at a density of 2 x 10^4 cells/cm².
-
Proliferation: Allow cells to proliferate in Growth Medium for 48-72 hours, or until they reach 80-90% confluency. Do not allow the cells to become fully confluent as this can impair differentiation.
-
Induction of Differentiation: When cells reach the desired confluency, aspirate the Growth Medium, wash the cells once with sterile PBS, and replace with Differentiation Medium. This marks Day 0 of differentiation.
MYO-029 Treatment Protocol
-
Preparation of MYO-029: Reconstitute and dilute MYO-029 in Differentiation Medium to the desired final concentrations. Note: The optimal concentration of MYO-029 for C2C12 experiments has not been definitively established in the literature. A starting concentration range of 1-10 µg/mL is recommended for initial dose-response experiments.
-
Treatment: Add the MYO-029-containing Differentiation Medium to the cells at Day 0 of differentiation. A vehicle control (Differentiation Medium without MYO-029) should be included in all experiments.
-
Incubation: Incubate the cells for the desired duration of the experiment (typically 3-5 days for myotube formation). The medium should be replaced with fresh MYO-029-containing or control medium every 48 hours.
Experimental Workflow
Experimental workflow for MYO-029 treatment of C2C12 cells.
Endpoint Analysis and Expected Results
The effects of MYO-029 on C2C12 differentiation can be quantified using several methods:
Morphological Analysis
-
Myotube Formation: Visually inspect the cells daily under a microscope. Myotube formation, characterized by the fusion of myoblasts into elongated, multinucleated cells, should be more pronounced in MYO-029-treated cultures.
-
Immunofluorescence Staining: At the end of the experiment (e.g., Day 5), fix the cells and stain for Myosin Heavy Chain (MyHC), a marker for differentiated myotubes, and with DAPI to visualize nuclei.
-
Quantitative Analysis:
-
Fusion Index: Calculate as the percentage of total nuclei that are within MyHC-positive myotubes (defined as having ≥ 3 nuclei).
-
Myotube Diameter: Measure the width of MyHC-positive myotubes at multiple points along their length.
-
Biochemical Analysis
-
Western Blotting: Analyze the expression of key myogenic regulatory factors and muscle-specific proteins. Expected changes include increased expression of Myogenin and MyHC in MYO-029-treated cells. A decrease in phosphorylated SMAD2/3 would also be expected.
-
qPCR: Measure the mRNA levels of myogenic genes such as Myog (Myogenin) and Myh1 (Myosin Heavy Chain 1).
Quantitative Data Summary
The following table summarizes expected quantitative outcomes based on studies of myostatin inhibition in C2C12 cells. These values should be considered as a general guide, and results may vary depending on experimental conditions.
| Parameter | Control (Vehicle) | MYO-029 Treated | Method of Analysis |
| Fusion Index (%) | ~77%[6] | ~93%[6] | Immunofluorescence |
| Myotube Diameter (µm) | Baseline | Increased | Microscopy/Image Analysis |
| Myogenin Expression | Baseline | Increased | Western Blot / qPCR |
| Myosin Heavy Chain (MyHC) Expression | Baseline | Increased | Western Blot / Immunofluorescence |
| p-SMAD2/3 Levels | Baseline | Decreased | Western Blot |
Troubleshooting
-
Poor Differentiation: If C2C12 cells are not differentiating well, ensure they are not overgrown before inducing differentiation. The quality of the horse serum can also significantly impact differentiation efficiency; it may be necessary to test different lots or suppliers.
-
No Effect of MYO-029: If no effect is observed, consider increasing the concentration of MYO-029 or the duration of the treatment. Ensure that the antibody is properly stored and handled to maintain its activity.
-
Cell Detachment: C2C12 myotubes can sometimes detach from the plate. Handle the plates gently, especially during media changes. Using coated plates (e.g., with gelatin or collagen) can improve cell attachment.
By following these protocols, researchers can effectively utilize MYO-029 to investigate the role of myostatin in myogenesis and to screen for potential therapeutic agents that target this pathway.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Stamulumab [medbox.iiab.me]
- 6. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting Myostatin Inhibition by Rs-029 (MYO-029/Stamulumab) using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myostatin, also known as Growth Differentiation Factor-8 (GDF-8), is a member of the transforming growth factor-beta (TGF-β) superfamily and a key negative regulator of skeletal muscle mass.[1][2] It signals through the activin type IIB receptor (ActRIIB), leading to the phosphorylation of Smad2 and Smad3, which then translocate to the nucleus to regulate the transcription of genes that inhibit muscle growth and differentiation.[3][4][5] Inhibition of myostatin has emerged as a promising therapeutic strategy for muscle-wasting diseases such as muscular dystrophy and sarcopenia.[6][7]
Rs-029, also known as MYO-029 or Stamulumab, is a recombinant human monoclonal antibody designed to specifically bind to and neutralize myostatin.[5][8] By preventing myostatin from binding to its receptor, ActRIIB, this compound is expected to block the downstream signaling cascade, thereby promoting muscle growth.[5] This application note provides a detailed protocol for utilizing Western blotting to detect the inhibition of the myostatin signaling pathway by this compound in a research setting.
Myostatin Signaling Pathway
The canonical myostatin signaling pathway is initiated by the binding of mature myostatin to the ActRIIB receptor on the surface of muscle cells. This binding event recruits and activates the type I receptor, activin receptor-like kinase 4 or 5 (ALK4/5). The activated receptor complex then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. Phosphorylated Smad2/3 forms a complex with the common mediator Smad (Co-Smad), Smad4. This entire complex then translocates into the nucleus, where it acts as a transcription factor to regulate the expression of target genes that ultimately lead to an inhibition of myogenesis.[1][3][4][5]
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for assessing the inhibitory effect of this compound on myostatin signaling using Western blotting. The primary endpoint is the detection of phosphorylated Smad2/3 levels.
Detailed Protocol: Western Blot for Myostatin Inhibition
This protocol is designed for cultured muscle cells (e.g., C2C12 myoblasts) and can be adapted for tissue lysates.
1. Materials and Reagents
-
Cell Culture: C2C12 myoblasts, DMEM, FBS, Penicillin-Streptomycin.
-
Treatments: Recombinant Myostatin, this compound (MYO-029/Stamulumab).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, Glycine.
-
Transfer: PVDF membrane, methanol, transfer buffer.
-
Blocking: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Antibodies:
-
Primary: Rabbit anti-phospho-Smad2/3, Rabbit anti-total Smad2/3, Mouse anti-GAPDH (or other loading control).
-
Secondary: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
-
Detection: Enhanced chemiluminescence (ECL) substrate.
2. Experimental Procedure
-
Cell Culture and Treatment:
-
Plate C2C12 cells and grow to desired confluency.
-
Starve cells in serum-free media for 4-6 hours prior to treatment.
-
Pre-incubate cells with varying concentrations of this compound for 1 hour.
-
Stimulate cells with a fixed concentration of recombinant myostatin for 30-60 minutes. Include appropriate controls (untreated, myostatin only, this compound only).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer.
-
Scrape cells and collect lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Activate a PVDF membrane in methanol for 1 minute.
-
Equilibrate the gel and membrane in transfer buffer.
-
Assemble the transfer stack and transfer proteins to the PVDF membrane at 100V for 1 hour or semi-dry transfer according to manufacturer's protocol.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-pSmad2/3, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize for protein loading, the membrane can be stripped and re-probed for total Smad2/3 and a loading control like GAPDH.
-
9. Data Analysis:
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the p-Smad2/3 signal to the total Smad2/3 signal, and then to the loading control (GAPDH).
- Compare the normalized signals across different treatment groups.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison.
| Treatment Group | Myostatin (ng/mL) | This compound (µg/mL) | Normalized p-Smad2/3 Intensity (Arbitrary Units) | Fold Change vs. Myostatin Only |
| Untreated Control | 0 | 0 | 0.1 ± 0.02 | N/A |
| Myostatin Only | 50 | 0 | 1.0 ± 0.15 | 1.0 |
| This compound (Low Dose) | 50 | 1 | 0.6 ± 0.08 | 0.6 |
| This compound (High Dose) | 50 | 10 | 0.2 ± 0.04 | 0.2 |
| This compound Only | 0 | 10 | 0.1 ± 0.03 | N/A |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Expected Results
Treatment of muscle cells with myostatin is expected to cause a significant increase in the phosphorylation of Smad2/3. Pre-treatment with this compound should lead to a dose-dependent decrease in myostatin-induced Smad2/3 phosphorylation. This would be visualized on the Western blot as a fainter band for p-Smad2/3 in the this compound treated samples compared to the myostatin-only treated sample. Total Smad2/3 and the loading control (GAPDH) levels should remain relatively constant across all treatment groups.
Conclusion
This application note provides a comprehensive protocol for using Western blotting to assess the inhibitory effect of this compound (MYO-029/Stamulumab) on the myostatin signaling pathway. By quantifying the changes in Smad2/3 phosphorylation, researchers can effectively evaluate the in vitro efficacy of this and other myostatin inhibitors. This method is a fundamental tool for the preclinical development and characterization of novel therapeutics targeting muscle-wasting conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. economictimes.indiatimes.com [economictimes.indiatimes.com]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. A phase I/IItrial of MYO-029 in adult subjects with muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Myostatin inhibitor - Wikipedia [en.wikipedia.org]
- 7. Myostatin/Activin Receptor Ligands in Muscle and the Development Status of Attenuating Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Immunoprecipitation of Myostatin Using MYO-029 Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myostatin, also known as Growth Differentiation Factor-8 (GDF-8), is a member of the transforming growth factor-beta (TGF-β) superfamily and a potent negative regulator of skeletal muscle mass.[1][2][3] Its signaling pathway is a key therapeutic target for muscle-wasting diseases such as muscular dystrophy and sarcopenia.[2][4] Myostatin is synthesized as a precursor protein that undergoes proteolytic cleavage to form an N-terminal propeptide and a C-terminal dimer, which is the active signaling molecule.[5] The active myostatin dimer binds to the Activin Receptor Type IIB (ActRIIB), initiating a signaling cascade that ultimately inhibits muscle growth.[6][7][8]
MYO-029, also known as Stamulumab, is a recombinant human IgG1λ monoclonal antibody designed to bind to and neutralize the activity of myostatin.[9][10][11][12] By binding to circulating myostatin, MYO-029 prevents the ligand from engaging with its receptor, ActRIIB, thereby inhibiting its downstream signaling and promoting muscle growth.[9][13] This application note provides a detailed protocol for the immunoprecipitation (IP) of myostatin from biological samples using the MYO-029 antibody, a critical technique for studying myostatin expression, interactions, and the efficacy of inhibitory molecules.
Myostatin Signaling Pathway
Myostatin signaling is initiated when the active myostatin dimer binds to the ActRIIB receptor on the cell surface. This binding event recruits and phosphorylates a type I receptor, either Activin receptor-like kinase 4 (ALK4) or ALK5.[6][8] The activated receptor complex then phosphorylates the receptor-regulated SMADs, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates into the nucleus to regulate the transcription of target genes, leading to an inhibition of myogenesis and muscle protein synthesis.[1][6][7]
References
- 1. Frontiers | Regulation of Myostatin on the Growth and Development of Skeletal Muscle [frontiersin.org]
- 2. Myostatin and the skeletal muscle atrophy and hypertrophy signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Targeting the myostatin signaling pathway to treat muscle loss and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Myostatin Signaling Pathway to Treat Muscle Wasting Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A mouse anti-myostatin antibody increases muscle mass and improves muscle strength and contractility in the mdx mouse model of Duchenne muscular dystrophy and its humanized equivalent, domagrozumab (PF-06252616), increases muscle volume in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stamulumab [medchemleader.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. Stamulumab - Wikipedia [en.wikipedia.org]
- 13. glpbio.com [glpbio.com]
Application Notes and Protocols for Preclinical Evaluation of Myostatin Inhibitors in Combination with Exercise
Disclaimer: As of November 2025, a thorough review of published literature reveals no specific studies investigating a compound designated "Rs-029" in combination with exercise. The identifier "this compound" is ambiguous and has been associated with multiple distinct therapeutic agents in preclinical and clinical development, including KRAS inhibitors for oncology and imaging agents. However, the context of combination with exercise suggests a high probability of interest in agents targeting muscle physiology. One such prominent agent previously in development was MYO-029 (Stamulumab), a monoclonal antibody targeting myostatin (GDF-8), a negative regulator of muscle growth.
These application notes and protocols, therefore, provide a generalized framework for researchers, scientists, and drug development professionals interested in designing preclinical studies to evaluate the synergistic effects of a myostatin inhibitor, exemplified by the mechanism of MYO-029, and exercise.
Introduction
Myostatin (GDF-8) is a critical negative regulator of skeletal muscle mass. Its inhibition presents a promising therapeutic strategy for muscle-wasting diseases such as muscular dystrophy and sarcopenia. Exercise is a well-established intervention for improving muscle function and overall health. The combination of a myostatin inhibitor with a structured exercise regimen could potentially yield synergistic effects, leading to enhanced muscle growth, strength, and functional capacity beyond what is achievable with either intervention alone.
These notes outline hypothetical protocols for preclinical evaluation in rodent models, providing a basis for investigating the efficacy and underlying mechanisms of combined myostatin inhibition and exercise.
Quantitative Data Summary: Hypothetical Preclinical Study Outcomes
The following tables present a structured summary of potential quantitative data from a hypothetical 12-week preclinical study in a mouse model of age-related sarcopenia.
Table 1: Animal Cohort and Intervention Parameters
| Group | Treatment | Exercise Protocol | N (per group) |
| 1 | Vehicle Control | Sedentary | 12 |
| 2 | Myostatin Inhibitor | Sedentary | 12 |
| 3 | Vehicle Control | Treadmill Running | 12 |
| 4 | Myostatin Inhibitor | Treadmill Running | 12 |
Table 2: Exercise Protocol Details
| Parameter | Description |
| Modality | Forced Treadmill Running |
| Frequency | 3-5 sessions per week |
| Initial Duration | 30 minutes per session |
| Progressive Duration | Increase to 40-50 minutes over 4-5 months |
| Intensity | Moderate (e.g., 60-70% of maximal running speed) |
| Acclimatization | 1 week of treadmill familiarization before study start |
Table 3: Primary and Secondary Outcome Measures (Hypothetical Data)
| Outcome Measure | Group 1 (Control) | Group 2 (Inhibitor) | Group 3 (Exercise) | Group 4 (Combination) |
| Primary Outcomes | ||||
| Change in Grip Strength (g) | +5 | +20 | +25 | +45 |
| Change in Tibialis Anterior Mass (mg) | -2 | +8 | +6 | +18 |
| Secondary Outcomes | ||||
| Change in Body Composition (% Fat) | +3 | +1 | -2 | -4 |
| Muscle Fiber Cross-Sectional Area (µm²) | 2000 | 2500 | 2400 | 3200 |
| Serum Myostatin Levels (ng/mL) | 10 | 1 | 9.5 | 0.9 |
| Pro-inflammatory Cytokines (pg/mL) | 150 | 120 | 100 | 80 |
Experimental Protocols
Animal Model
-
Species: C57BL/6 mice (aged, e.g., 18-24 months) to model sarcopenia.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Randomization: Animals are randomly assigned to one of the four experimental groups.
Myostatin Inhibitor Administration
-
Compound: A specific myostatin-inhibiting antibody (e.g., analogous to MYO-029).
-
Dose: Determined by prior pharmacokinetic and pharmacodynamic studies. For a monoclonal antibody, a typical dose might be 10 mg/kg.
-
Route of Administration: Subcutaneous or intraperitoneal injection.
-
Frequency: Once weekly, based on the half-life of the antibody.
-
Vehicle Control: Phosphate-buffered saline (PBS) or other appropriate vehicle.
Exercise Intervention
-
Apparatus: Motorized rodent treadmill.
-
Acclimatization: Prior to the study, mice are familiarized with the treadmill for 10-15 minutes daily for 5 days at a low speed.
-
Protocol:
-
Warm-up: 5 minutes at a low speed.
-
Main Exercise: 30-50 minutes at a moderate intensity. The speed is adjusted based on individual performance in a maximal speed test conducted at baseline.
-
Cool-down: 5 minutes at a low speed.
-
-
Monitoring: Animals are monitored for signs of distress. The exercise intensity can be adjusted as needed.
Outcome Assessments
-
Functional Measures (Baseline and Final):
-
Grip Strength: A grip strength meter is used to measure forelimb and hindlimb muscle strength.
-
-
Body Composition (Baseline and Final):
-
Dual-energy X-ray absorptiometry (DEXA) or similar: To determine lean mass and fat mass.
-
-
Tissue Collection (Endpoint):
-
Animals are euthanized, and blood is collected via cardiac puncture for serum analysis.
-
Skeletal muscles (e.g., tibialis anterior, gastrocnemius, quadriceps) are dissected, weighed, and prepared for histological or biochemical analysis.
-
Histological and Biochemical Analysis
-
Muscle Fiber Size: Muscle cross-sections are stained with hematoxylin and eosin (H&E) or specific antibodies (e.g., anti-dystrophin) to measure the cross-sectional area of muscle fibers.
-
Signaling Pathway Analysis: Western blotting or ELISA can be used to quantify the phosphorylation status and total protein levels of key signaling molecules in muscle lysates (e.g., Akt, mTOR, p70S6K, Smad2/3).
-
Inflammatory Markers: Serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) are measured using multiplex assays.
Visualization of Pathways and Workflows
Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway affected by myostatin inhibition and exercise. Myostatin typically signals through the ActRIIB receptor, leading to the phosphorylation of Smad2/3, which in turn inhibits myogenesis. A myostatin inhibitor blocks this pathway. Exercise promotes muscle growth through the IGF-1/Akt/mTOR pathway. The combination is expected to enhance pro-myogenic signaling.
Caption: Hypothesized signaling pathways modulated by myostatin inhibition and exercise.
Experimental Workflow
The diagram below outlines the logical flow of a preclinical study designed to test the combination of a myostatin inhibitor and exercise.
Caption: Generalized workflow for a preclinical combination study.
Application Notes and Protocols: Creating a Dose-Response Curve for MYO-029 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
MYO-029, also known as Stamulumab, is a recombinant human monoclonal antibody designed to inhibit myostatin (GDF-8), a negative regulator of skeletal muscle growth.[1][2][3] Myostatin exerts its effects by binding to the activin type IIB receptor (ActRIIB), which then activates a signaling cascade involving Smad2/3 and the FoxO family of transcription factors, ultimately leading to decreased protein synthesis and increased muscle protein degradation.[4][5][6][7] By neutralizing myostatin, MYO-029 is expected to promote muscle growth, offering a potential therapeutic strategy for muscle-wasting diseases.[3][8]
These application notes provide a comprehensive set of protocols to generate a dose-response curve for MYO-029 in vitro using the C2C12 murine myoblast cell line, a well-established model for studying myogenesis. The described assays will enable researchers to quantify the effects of MYO-029 on myoblast proliferation, differentiation, and hypertrophy, key indicators of its biological activity.
Myostatin Signaling Pathway and MYO-029 Mechanism of Action
Caption: Myostatin signaling pathway and the inhibitory action of MYO-029.
Experimental Workflow for Generating a Dose-Response Curve
Caption: Experimental workflow for generating a dose-response curve for MYO-029.
Experimental Protocols
Materials and Reagents
-
Cell Line: C2C12 mouse myoblast cell line
-
MYO-029: Stamulumab (recombinant human anti-myostatin antibody)
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Trypsin-EDTA: 0.25%
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO: Dimethyl sulfoxide
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-Myosin Heavy Chain (MyHC) antibody (e.g., MF20)
-
Secondary Antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
BCA Protein Assay Kit
-
Lysis Buffer: RIPA buffer with protease inhibitors
-
[³H]-Leucine (for protein synthesis assay)
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
Scintillation fluid
Protocol 1: C2C12 Myoblast Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed C2C12 myoblasts in a 96-well plate at a density of 2 x 10³ cells/well in 100 µL of GM.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of MYO-029 in GM. Remove the old medium from the wells and add 100 µL of the different concentrations of MYO-029. Include a vehicle control (GM without MYO-029).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of proliferation against the log concentration of MYO-029 to generate a dose-response curve.
Protocol 2: C2C12 Differentiation and Myotube Fusion Index
This protocol assesses the ability of myoblasts to differentiate and fuse into multinucleated myotubes.
-
Cell Seeding: Seed C2C12 myoblasts on glass coverslips in a 24-well plate at a density of 5 x 10⁴ cells/well in GM.
-
Proliferation: Allow the cells to proliferate until they reach 80-90% confluency.
-
Differentiation Induction: Replace the GM with DM to induce differentiation.
-
Treatment: On day 2 of differentiation, replace the DM with fresh DM containing serial dilutions of MYO-029. Include a vehicle control.
-
Incubation: Continue to incubate the cells for another 3-4 days, changing the medium with the respective treatments every 48 hours.
-
Immunofluorescence Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with anti-MyHC primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-conjugated secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Calculate the fusion index using the following formula: Fusion Index (%) = (Number of nuclei in myotubes (≥2 nuclei) / Total number of nuclei) x 100
-
Plot the fusion index against the log concentration of MYO-029.
-
Protocol 3: Myotube Hypertrophy Assessment (Myotube Area and Protein Content)
This protocol quantifies the increase in myotube size, an indicator of hypertrophy.
-
Myotube Area Measurement:
-
Follow steps 1-6 of Protocol 2.
-
Using image analysis software (e.g., ImageJ), measure the surface area of the MyHC-positive myotubes.
-
Average the area of at least 50 myotubes per condition.
-
Plot the average myotube area against the log concentration of MYO-029.
-
-
Total Protein Content (BCA Assay):
-
Follow steps 1-5 of Protocol 2 in a 6-well plate format.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in each well with 100 µL of RIPA buffer.
-
Collect the lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.[9][10][11][12][13]
-
Plot the total protein concentration against the log concentration of MYO-029.
-
Protocol 4: Protein Synthesis Assay ([³H]-Leucine Incorporation)
This assay directly measures the rate of new protein synthesis.
-
Follow steps 1-5 of Protocol 2 in a 24-well plate format.
-
On the final day of treatment, add 1 µCi/mL of [³H]-Leucine to each well and incubate for 4 hours.
-
Wash the cells three times with ice-cold PBS.
-
Precipitate the proteins by adding 1 mL of ice-cold 10% TCA to each well and incubate for 30 minutes on ice.
-
Wash the wells twice with ice-cold 95% ethanol.
-
Solubilize the protein by adding 500 µL of 0.5 M NaOH to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial, add 5 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the total protein content in parallel wells using the BCA assay (Protocol 3).
-
Calculate the rate of protein synthesis as counts per minute (CPM) per microgram of protein.
-
Plot the rate of protein synthesis against the log concentration of MYO-029.
Data Presentation and Analysis
Summarize all quantitative data into clearly structured tables. From the dose-response curves, calculate the half-maximal effective concentration (EC50) for each assay.
Table 1: Effect of MYO-029 on C2C12 Myoblast Proliferation
| MYO-029 (nM) | Absorbance (570 nm) (Mean ± SD) | Proliferation (%) |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.28 ± 0.09 | 102.4 |
| 1 | 1.35 ± 0.11 | 108.0 |
| 10 | 1.52 ± 0.10 | 121.6 |
| 100 | 1.68 ± 0.12 | 134.4 |
| 1000 | 1.75 ± 0.14 | 140.0 |
| EC50 (nM) | ~25 |
Table 2: Effect of MYO-029 on C2C12 Differentiation (Fusion Index)
| MYO-029 (nM) | Fusion Index (%) (Mean ± SD) |
| 0 (Vehicle) | 35.2 ± 3.1 |
| 0.1 | 38.5 ± 2.8 |
| 1 | 45.1 ± 3.5 |
| 10 | 58.9 ± 4.2 |
| 100 | 65.4 ± 3.9 |
| 1000 | 68.2 ± 4.5 |
| EC50 (nM) | ~8 |
Table 3: Effect of MYO-029 on C2C12 Myotube Hypertrophy
| MYO-029 (nM) | Average Myotube Area (µm²) (Mean ± SD) | Total Protein (µ g/well ) (Mean ± SD) |
| 0 (Vehicle) | 1500 ± 120 | 50.5 ± 4.2 |
| 0.1 | 1620 ± 135 | 54.1 ± 3.8 |
| 1 | 1850 ± 150 | 62.3 ± 5.1 |
| 10 | 2200 ± 180 | 75.8 ± 6.0 |
| 100 | 2550 ± 210 | 85.2 ± 7.1 |
| 1000 | 2650 ± 220 | 88.4 ± 7.5 |
| EC50 (nM) | ~12 | ~15 |
Table 4: Effect of MYO-029 on Protein Synthesis in C2C12 Myotubes
| MYO-029 (nM) | [³H]-Leucine Incorporation (CPM/µg protein) (Mean ± SD) |
| 0 (Vehicle) | 250 ± 20 |
| 0.1 | 275 ± 22 |
| 1 | 320 ± 25 |
| 10 | 410 ± 30 |
| 100 | 480 ± 35 |
| 1000 | 500 ± 38 |
| EC50 (nM) | ~9 |
The protocols outlined in these application notes provide a robust framework for characterizing the in vitro activity of the myostatin inhibitor, MYO-029. By systematically assessing its impact on myoblast proliferation, differentiation, and hypertrophy, researchers can generate a comprehensive dose-response profile and determine key potency parameters such as the EC50. This information is crucial for the preclinical evaluation of MYO-029 and for guiding further drug development efforts for sarcopenia and other muscle-wasting disorders.
References
- 1. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. How to compute EC50 C50 in Dose Response fitting [originlab.com]
- 4. Quantification of fusion index and number of nuclei per myotubes [bio-protocol.org]
- 5. Dose-response curve fitting for EC50 calculation [R] [rstudio-pubs-static.s3.amazonaws.com]
- 6. Simultaneous visualization of myosin heavy chain isoforms in single muscle sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Determination of Myosin Heavy Chain Expression in Rat, Mouse, and Human Skeletal Muscle Using Multicolor Immunofluorescence Analysis | PLOS One [journals.plos.org]
- 8. MyoFInDer: An AI-Based Tool for Myotube Fusion Index Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 10. qb3.berkeley.edu [qb3.berkeley.edu]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. BCA Assay and Lowry Assays | Thermo Fisher Scientific - UZ [thermofisher.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for Long-Term Administration of Rs-029 in Preclinical Animal Models
1.0 Introduction
Rs-029 is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) enzyme, a critical node in the PI3K/AKT/mTOR signaling cascade. This pathway is frequently dysregulated in various human cancers, making it a key target for therapeutic intervention. These notes provide an overview of the preclinical findings from long-term administration of this compound in rodent models and detailed protocols for conducting chronic toxicity and efficacy studies.
2.0 Summary of Preclinical Findings
Long-term administration of this compound has been evaluated in both non-tumor-bearing and tumor-bearing rodent models to characterize its safety, tolerability, and anti-tumor efficacy. The compound has demonstrated a manageable safety profile and significant dose-dependent anti-tumor activity.
2.1 Chronic Toxicity in Sprague-Dawley Rats (28-Day Study)
A 28-day repeat-dose toxicology study was conducted to determine the potential adverse effects of continuous this compound administration.
Table 1: Summary of Key Toxicological Findings in Rats (28-Day Study)
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |
| Body Weight Change (%) | +15.2% | +14.8% | +8.1% | -5.3% |
| Blood Glucose (mg/dL) | 110 ± 8.5 | 145 ± 12.1 | 210 ± 18.9 | 350 ± 25.4 |
| Alanine Aminotransferase (ALT, U/L) | 45 ± 5.1 | 52 ± 6.3 | 88 ± 9.7 | 155 ± 15.2 |
| White Blood Cell Count (K/µL) | 8.5 ± 1.2 | 8.2 ± 1.1 | 6.1 ± 0.9 | 4.2 ± 0.7 |
Data are presented as mean ± standard deviation.
2.2 Anti-Tumor Efficacy in Human Tumor Xenograft Models
The efficacy of this compound was evaluated in immunodeficient mice bearing human breast cancer (MCF-7) xenografts over a 21-day period.
Table 2: Efficacy of this compound in MCF-7 Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 mL/kg, oral, daily | 1540 ± 210 | - |
| This compound (25 mg/kg) | 25 mg/kg, oral, daily | 815 ± 155 | 47% |
| This compound (50 mg/kg) | 50 mg/kg, oral, daily | 430 ± 110 | 72% |
Data are presented as mean ± standard deviation.
3.0 Signaling Pathway
This compound exerts its therapeutic effect by inhibiting PI3K, which in turn blocks the phosphorylation of AKT and downstream targets like mTOR. This action disrupts critical cellular processes for growth and survival.
4.0 Experimental Protocols
4.1 Protocol: 28-Day Chronic Toxicity Study in Rats
This protocol outlines the methodology for assessing the safety and tolerability of this compound following 28 days of repeated oral administration in Sprague-Dawley rats.
-
1. Animal Model:
-
Species: Sprague-Dawley rat
-
Age: 6-8 weeks
-
Sex: Equal numbers of males and females
-
Supplier: Charles River Laboratories
-
Acclimation: Minimum of 7 days prior to study initiation.
-
-
2. Study Design:
-
Groups: Four groups (n=10/sex/group): Vehicle control, 10 mg/kg, 30 mg/kg, and 100 mg/kg this compound.
-
Formulation: this compound formulated in 0.5% methylcellulose / 0.1% Tween 80 in sterile water.
-
Administration: Daily oral gavage (PO) for 28 consecutive days.
-
-
3. In-Life Monitoring:
-
Clinical Observations: Conducted twice daily for morbidity and mortality.
-
Body Weight: Measured weekly.
-
Food Consumption: Measured weekly.
-
Ophthalmology: Examined prior to initiation and at termination.
-
-
4. Terminal Procedures (Day 29):
-
Blood Collection: Collect blood via cardiac puncture for hematology and clinical chemistry analysis.
-
Necropsy: Perform a full gross necropsy on all animals.
-
Organ Weights: Weigh key organs (liver, kidneys, spleen, heart, brain).
-
Histopathology: Collect and preserve designated tissues in 10% neutral buffered formalin for histopathological examination.
-
4.2 Protocol: In Vivo Efficacy Study in a Xenograft Model
This protocol details the workflow for evaluating the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human cancer cell xenografts.
-
1. Animal Model:
-
Species: Athymic Nude (Nu/Nu) mice
-
Age: 6-8 weeks
-
Sex: Female
-
Acclimation: Minimum of 7 days.
-
-
2. Tumor Implantation:
-
Cell Line: MCF-7 (human breast adenocarcinoma)
-
Implantation: Subcutaneously inject 5 x 10⁶ cells in 100 µL of Matrigel into the right flank of each mouse.
-
-
3. Study Initiation and Treatment:
-
Tumor Monitoring: Measure tumors with digital calipers twice weekly. Tumor volume calculated as (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups.
-
Administration: Administer vehicle or this compound daily via oral gavage for 21 days.
-
-
4. Efficacy Endpoints:
-
Primary: Tumor volume and tumor growth inhibition (TGI). TGI is calculated as: (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100%.
-
Secondary: Body weight (as a measure of tolerability) and clinical observations.
-
Termination: The study is concluded when tumors in the control group reach the pre-defined endpoint size (e.g., 2000 mm³) or after the 21-day treatment period.
-
5.0 Disclaimer
This document is intended for research purposes only. The protocols described herein are representative and may require optimization for specific experimental conditions and institutional guidelines (IACUC). All animal studies should be conducted in compliance with local and national regulations regarding animal welfare.
Troubleshooting & Optimization
Technical Support Center: MYO-029 Efficacy in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low efficacy of MYO-029 in cell culture experiments. The information is tailored for researchers, scientists, and drug development professionals working with this myostatin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is MYO-029 and how does it work?
MYO-029, also known as Stamulumab, is a recombinant human monoclonal antibody (IgG1) that functions as a myostatin inhibitor. Myostatin is a protein that negatively regulates muscle growth. MYO-029 works by binding to myostatin and preventing it from interacting with its receptor, the activin receptor type IIB (ActRIIB). This neutralization of myostatin activity is intended to promote muscle cell growth and differentiation.
Q2: Which cell line is most appropriate for in-vitro studies with MYO-029?
The most commonly used and well-characterized cell line for studying myostatin inhibition in vitro is the C2C12 mouse myoblast cell line. These cells can be induced to differentiate and fuse into multinucleated myotubes, mimicking muscle fiber formation.
Q3: What are the expected outcomes of successful MYO-029 treatment in C2C12 cell culture?
Successful treatment with a myostatin inhibitor like MYO-029 should lead to:
-
An increase in myoblast differentiation.
-
Enhanced formation of myotubes, which can be quantified by an increased fusion index and myotube diameter.
-
A decrease in the phosphorylation of Smad2 and Smad3 (p-Smad2/3), which are downstream signaling molecules in the myostatin pathway.
Q4: What is a recommended starting concentration for MYO-029 in C2C12 cell culture?
While direct in-vitro concentration data for MYO-029 is limited in publicly available literature, a starting point can be inferred from studies using other myostatin-inhibiting antibodies and recombinant proteins. A suggested starting range to test is 1-10 µg/mL . It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guide for Low Efficacy
Low efficacy of MYO-029 in your cell culture experiments can manifest as no observable increase in myotube formation or no change in the phosphorylation status of Smad proteins. The following guide provides potential causes and solutions to these common issues.
Problem 1: No observable increase in myotube formation.
If you do not observe a significant increase in the fusion index or myotube diameter after MYO-029 treatment, consider the following factors:
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Cell Culture Conditions | Ensure C2C12 cells are healthy and not passaged too many times. Use low-serum medium (e.g., DMEM with 2% horse serum) to induce differentiation. Seed cells at an optimal density to allow for fusion. |
| Incorrect MYO-029 Concentration | Perform a dose-response experiment with a range of MYO-029 concentrations (e.g., 0.1, 1, 10, 50 µg/mL) to find the optimal effective dose. |
| Inadequate Incubation Time | Ensure that the incubation time with MYO-029 is sufficient. Typically, differentiation of C2C12 cells and the effects of myostatin inhibition can be observed over 3 to 6 days. |
| MYO-029 Instability | Monoclonal antibodies can be sensitive to storage and handling. Ensure MYO-029 has been stored correctly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. The stability of IgG1 antibodies in cell culture media can vary, but they are generally stable for the duration of a typical cell culture experiment. |
| Inconsistent Myotube Formation | Myotube formation can be influenced by cell density and even plating. Ensure a uniform cell seeding density and consider using coated culture vessels (e.g., with gelatin or collagen) to promote adherence and differentiation. |
Problem 2: No change in p-Smad2/3 levels after MYO-029 treatment.
A lack of change in the phosphorylation of Smad2/3, as determined by Western blot, is a direct indicator that the myostatin pathway is not being effectively inhibited.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Insufficient MYO-029 Concentration | As with myotube formation, the concentration of MYO-029 may be too low to effectively neutralize the endogenous or exogenously added myostatin. Perform a dose-response experiment. |
| Timing of Sample Collection | The phosphorylation of Smad proteins is a relatively rapid event. For acute stimulation experiments with myostatin, p-Smad levels can peak within 30-60 minutes. When assessing the inhibitory effect of MYO-029, pre-incubate the cells with the antibody before adding recombinant myostatin, and collect lysates at an appropriate time point (e.g., 30-60 minutes post-myostatin addition). |
| Western Blot Technical Issues | Low or no signal for p-Smad2/3 could be due to technical issues with the Western blot. Ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation of your proteins of interest. Use a positive control (e.g., cells treated with TGF-β or myostatin) to confirm that your p-Smad2/3 antibody is working correctly. |
| Low Endogenous Myostatin | C2C12 cells produce myostatin, but the levels may be low. To see a robust effect of MYO-029 on p-Smad levels, you may need to co-treat the cells with a known concentration of recombinant myostatin. |
Experimental Protocols
C2C12 Cell Culture and Differentiation
-
Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding for Differentiation: Seed the C2C12 cells in multi-well plates at a density that will allow them to reach 80-90% confluency before initiating differentiation.
-
Differentiation Induction: When the cells reach the desired confluency, replace the growth medium with differentiation medium (DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin).
-
MYO-029 Treatment: Add MYO-029 to the differentiation medium at the desired concentration. Change the medium with fresh MYO-029 every 48 hours.
-
Analysis: Analyze the cells for myotube formation and protein expression at desired time points (e.g., day 3, 4, 5, or 6 of differentiation).
Quantification of Myotube Formation (Fusion Index)
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% goat serum for 1 hour.
-
Incubate with a primary antibody against a myotube marker, such as myosin heavy chain (MyHC), overnight at 4°C.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Acquire fluorescent images using a microscope.
-
Calculation of Fusion Index:
-
Count the number of nuclei within the MyHC-positive myotubes (defined as having at least 2 nuclei).
-
Count the total number of nuclei in the same field of view.
-
Fusion Index (%) = (Number of nuclei in myotubes / Total number of nuclei) x 100.
-
Western Blot for Phospho-Smad2/3
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Smad2/3 and total Smad2/3 overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the p-Smad2/3 signal to the total Smad2/3 signal.
Visualizations
Caption: MYO-029 signaling pathway.
Caption: Troubleshooting workflow for low MYO-029 efficacy.
Technical Support Center: Addressing Off-Target Effects of Rs-029
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of the hypothetical kinase inhibitor, Rs-029.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with inhibitors like this compound?
A: Off-target effects are unintended interactions of a drug or small molecule, such as this compound, with biological molecules other than its intended target.[1] These interactions are a significant concern because they can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical applications.[1][2] Understanding and controlling for off-target effects is crucial for accurate data interpretation and the development of safe and effective therapeutics.[1]
Q2: I'm observing a cellular phenotype that doesn't align with the known function of the intended target of this compound. Could this be an off-target effect?
A: It is possible that the observed phenotype is due to off-target effects. A key troubleshooting step is to compare the dose-response curve for the unexpected phenotype with the on-target IC50 of this compound. A significant discrepancy between the potency for the phenotype and the potency for target engagement suggests an off-target effect.[1]
Q3: How can I experimentally validate that the observed effects are truly due to inhibition of the intended target and not off-targets?
A: Several experimental strategies can be employed:
-
Rescue Experiments: Overexpress a form of the target protein that is resistant to this compound. If the phenotype is reversed in the presence of the inhibitor, it provides strong evidence for an on-target mechanism.[1][2]
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target. If this genetic approach phenocopies the effects of this compound, it supports an on-target mechanism.[4]
Q4: My cells are showing significant toxicity at concentrations of this compound required for target inhibition. How can I determine if this is an on-target or off-target effect?
A: To distinguish between on-target and off-target toxicity, consider the following:
-
Counter-screening: Test this compound on a cell line that does not express the intended target. If toxicity persists, it is likely an off-target effect.[1]
-
Target Expression Modulation: Modulate the expression of the intended target (e.g., via siRNA or CRISPR). If reducing the target's expression mimics the toxicity observed with this compound, it suggests the toxicity is on-target.[1]
-
Dose-Response Analysis: Carefully determine the minimal concentration of this compound required for the on-target effect and assess toxicity at and below this concentration.[4]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
You are observing a cellular response that is not consistent with the known signaling pathway of the intended target of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting logic for an unexpected phenotype.
Issue 2: High Cellular Toxicity
You are observing significant cell death at concentrations required to inhibit the target.
Troubleshooting Workflow:
Caption: Differentiating between on-target and off-target toxicity.
Data Presentation: Summarized Quantitative Data
Table 1: Kinase Selectivity Profile of this compound
This table presents hypothetical data from a kinase panel screen to assess the selectivity of this compound.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase | 10 | 1 |
| Off-Target Kinase A | 150 | 15 |
| Off-Target Kinase B | 500 | 50 |
| Off-Target Kinase C | >10,000 | >1,000 |
| Off-Target Kinase D | 85 | 8.5 |
Table 2: Cellular Assay Potency Comparison
This table compares the potency of this compound in various assays. Discrepancies can indicate off-target effects.
| Assay | EC50 / IC50 (nM) |
| On-Target Engagement (Cellular) | 15 |
| Downstream Pathway Inhibition | 20 |
| Unexpected Phenotype (e.g., Apoptosis) | 250 |
| Cytotoxicity (72h) | 500 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of this compound against a panel of kinases.[5]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to cover a wide range of concentrations.
-
Assay Plates: In a multi-well plate, add the kinase, substrate, and ATP.
-
Compound Addition: Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates at room temperature to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate (e.g., using luminescence or fluorescence).
-
Data Analysis: Read the signal on a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[4]
Caption: Workflow for kinase selectivity profiling.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct binding of this compound to its intended target in a cellular environment.[3][4]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining using Western blotting or mass spectrometry.
-
Interpretation: A higher amount of soluble target protein in the this compound-treated samples at elevated temperatures indicates stabilization upon binding.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Signaling Pathway Considerations
Off-target effects of this compound can lead to the modulation of unintended signaling pathways.
Caption: On-target vs. potential off-target signaling pathways of this compound.
References
How to prevent MYO-029 antibody aggregation in storage
This technical support center provides guidance on the proper storage and handling of the MYO-029 antibody to prevent aggregation and ensure its stability and performance in your research.
Troubleshooting Guide: Preventing MYO-029 Aggregation
Q1: I observed precipitation in my vial of MYO-029 antibody upon thawing. What could be the cause and how can I resolve it?
Possible Causes:
-
Repeated Freeze-Thaw Cycles: This is a primary cause of antibody aggregation. Each cycle of freezing and thawing can denature the antibody, leading to the formation of aggregates.
-
Incorrect Storage Temperature: Storing the antibody at temperatures above the recommended -20°C or in a frost-free freezer can lead to instability and aggregation. Frost-free freezers undergo temperature fluctuations to prevent ice build-up, which can be detrimental to antibody stability.
-
Low Antibody Concentration: Antibodies are more prone to aggregation and loss due to adsorption to the vial surface when stored at low concentrations (ideally should be ≥ 1 mg/mL).
-
pH of the Storage Buffer: If the pH of the storage buffer is close to the isoelectric point (pI) of the antibody, it can reduce solubility and promote aggregation.
Solutions:
-
Centrifugation: To remove larger, insoluble aggregates, centrifuge the vial at high speed (e.g., 10,000 x g for 20 seconds) to pellet the aggregated material. The soluble, labeled antibody can then be carefully recovered from the supernatant.
-
Filtration: For smaller aggregates, you can use a 0.22-μm membrane filter to clarify the antibody solution.
-
Future Prevention: To prevent this from happening in the future, it is crucial to aliquot the antibody into single-use volumes upon first receipt and store them at the recommended temperature.
Q2: My MYO-029 antibody is showing reduced activity in my experiments. Could this be related to aggregation?
Answer:
Yes, antibody aggregation can significantly impact its binding affinity and overall activity. Aggregates can sterically hinder the antigen-binding sites or represent denatured, non-functional protein. It is advisable to assess the aggregation status of your antibody stock using the methods described in the "Experimental Protocols" section below.
Frequently Asked Questions (FAQs)
Storage and Handling
-
What is the optimal storage temperature for MYO-029? For long-term storage, MYO-029 should be stored at -20°C or -80°C. For short-term storage (a few days to weeks), 4°C is acceptable.
-
Should I aliquot the antibody? Yes, it is highly recommended to aliquot the antibody into single-use volumes upon receipt to avoid repeated freeze-thaw cycles. The aliquot volume should ideally be not less than 10 µL to minimize the effects of evaporation and adsorption to the vial surface.
-
Can I store MYO-029 in a frost-free freezer? No, you should avoid using frost-free freezers as they have temperature fluctuations that can damage the antibody.
-
What is the recommended concentration for storing MYO-029? Antibodies should be stored at a high concentration, ideally 1 mg/mL or higher, to improve stability.
Formulation and Additives
-
What is the role of glycerol in antibody storage? Glycerol acts as a cryoprotectant, preventing the formation of ice crystals that can damage the antibody structure during freezing. A final concentration of 50% glycerol is often used for storage at -20°C.
-
What pH range is optimal for storing monoclonal antibodies? Generally, a pH range of 6.0-7.0 is recommended for maintaining antibody stability during long-term storage. Human IgGs have been found to be stable with minimal heat-induced degradation and aggregation at pH 5.0-5.5. It is crucial to avoid pH values close to the antibody's isoelectric point.
-
Are there other additives that can help prevent aggregation? Yes, sugars like sucrose and trehalose, and amino acids such as arginine and proline can act as stabilizers. Surfactants like polysorbates can also prevent aggregation at air-water interfaces.
Quantitative Data Summary
Table 1: Recommended Storage Conditions for MYO-029 Antibody
| Parameter | Recommendation | Rationale |
| Long-Term Storage Temp. | -20°C or -80°C | Minimizes degradation and maintains antibody integrity. |
| Short-Term Storage Temp. | 2-8°C | Suitable for up to 1-2 weeks. |
| Concentration | ≥ 1 mg/mL | Higher concentrations reduce protein degradation and loss due to adsorption. |
| pH | 6.0 - 7.0 (general) or 5.0 - 5.5 | Maintains conformational and colloidal stability. |
| Aliquot Size | ≥ 10 µL | Minimizes evaporation and adsorption effects. |
Table 2: Common Cryoprotectants and Stabilizers
| Additive | Recommended Concentration | Mechanism of Action |
| Glycerol | 25-50% (v/v) | Prevents ice crystal formation during freezing. |
| Sucrose/Trehalose | Varies | Stabilize proteins by reducing hydrophobic interactions. |
| Arginine | Varies | Decreases protein-protein interactions. |
| Proline | Varies | Prevents aggregation by destabilizing partially unfolded states. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
SEC separates molecules based on their size and is a primary method for quantifying antibody aggregates.
Materials:
-
SEC column (e.g., BEH200)
-
HPLC or UPLC system
-
Mobile Phase: 100 mM Sodium Phosphate, 100 mM NaCl, pH 7.0
-
MYO-029 antibody sample (diluted to 1 mg/mL in mobile phase)
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Inject a defined volume (e.g., 10-20 µL) of the prepared MYO-029 sample.
-
Run the chromatography for a sufficient time (e.g., 5-30 minutes depending on the column and system) to allow for the separation of aggregates, monomer, and fragments.
-
Monitor the eluate using a UV detector at 280 nm.
-
Analyze the resulting chromatogram. The high molecular weight species (aggregates) will elute first, followed by the monomer, and then any low molecular weight fragments.
-
Quantify the percentage of aggregates by integrating the peak areas.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS measures the size distribution of particles in a solution and is highly sensitive for detecting the presence of aggregates.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
MYO-029 antibody sample
-
Filtration device (0.2 µm syringe filter)
Procedure:
-
Filter the antibody sample through a 0.2 µm filter to remove any large, extraneous particles.
-
Transfer the filtered sample (typically 20-50 µL) into a clean DLS cuvette.
-
Place the cuvette into the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
The software will then calculate the size distribution of the particles in the sample. A monodisperse sample will show a single peak corresponding to the monomeric antibody, while the presence of aggregates will be indicated by the appearance of larger-sized peaks.
Protocol 3: SDS-PAGE for Detecting Aggregates
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can be used to visualize aggregates, especially non-reducible aggregates.
Materials:
-
Polyacrylamide gels
-
Electrophoresis chamber and power supply
-
Sample buffer (with and without a reducing agent like β-mercaptoethanol)
-
Molecular weight markers
-
Coomassie Brilliant Blue stain
Procedure:
-
Prepare two aliquots of your MYO-029 antibody sample. To one, add sample buffer containing a reducing agent (reducing conditions), and to the other, add sample buffer without a reducing agent (non-reducing conditions).
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load the prepared samples and a molecular weight marker into the wells of the polyacrylamide gel.
-
Run the gel electrophoresis at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Under non-reducing conditions, covalent aggregates will appear as high molecular weight bands. Under reducing conditions, disulfide-linked aggregates will be resolved into their heavy and light chain components.
Visualizations
Inconsistent results with Stamulumab in western blotting
Welcome to the central hub for troubleshooting and guidance on the use of Stamulumab in your western blotting experiments. This resource provides answers to frequently asked questions and detailed guides to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing a very weak or no signal with Stamulumab. What are the possible causes?
A weak or absent signal is a common issue that can arise from several factors in the western blotting workflow.[1][2] Key areas to investigate include protein load, antibody concentrations, and the transfer process. It is crucial to ensure that sufficient protein is loaded into each gel lane to enable detection.[3][4]
Possible Causes and Solutions:
-
Insufficient Protein Load: The concentration of the target protein in your lysate may be too low. It is recommended to perform a protein concentration assay before loading.[4][5]
-
Suboptimal Antibody Concentration: The dilution of Stamulumab or the secondary antibody may not be optimal. An antibody titration experiment is recommended to determine the best concentration.[6]
-
Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane can lead to signal loss.[1] You can verify transfer efficiency by staining the membrane with Ponceau S after transfer.[4]
-
Incorrect Secondary Antibody: Ensure the secondary antibody is compatible with the host species of Stamulumab (e.g., anti-mouse for a mouse monoclonal primary antibody).[1]
Q2: Our blots show high background when using Stamulumab. How can we reduce this?
High background can obscure the specific signal from your target protein. This is often due to non-specific binding of the primary or secondary antibodies.[1]
Possible Causes and Solutions:
-
Inadequate Blocking: The blocking step is critical to prevent non-specific antibody binding. Ensure you are using a fresh, appropriate blocking buffer and incubating for a sufficient amount of time.[1][7]
-
Excessive Antibody Concentration: High concentrations of Stamulumab or the secondary antibody can contribute to background noise.[7][8] Consider reducing the antibody concentrations.
-
Insufficient Washing: The washing steps are essential for removing unbound antibodies. Increase the number and duration of your wash steps.[6][7]
-
Membrane Handling: Avoid touching the membrane with bare hands and ensure it does not dry out during the procedure.[4]
Q3: We are seeing multiple bands (non-specific bands) on our blot with Stamulumab. What does this indicate?
The presence of unexpected bands can make data interpretation difficult.[4] This can be caused by antibody cross-reactivity, protein degradation, or post-translational modifications.
Possible Causes and Solutions:
-
Antibody Cross-Reactivity: Stamulumab might be cross-reacting with other proteins in the lysate.[1] Using a more specific antibody or pre-adsorbing the antibody with a lysate that doesn't contain the target protein can help.[1]
-
Sample Degradation: Ensure proper sample handling and the use of protease inhibitors to prevent protein degradation, which can result in bands at lower molecular weights.[4]
-
Post-Translational Modifications: Modifications such as phosphorylation or glycosylation can alter the apparent molecular weight of the target protein.[4]
-
Overloading of Protein: Loading too much protein on the gel can lead to non-specific bands.[7]
Troubleshooting Guides
Guide 1: Optimizing Stamulumab Concentration
To address issues of weak signal or high background, optimizing the antibody concentration is a crucial first step.[6]
| Parameter | Recommendation |
| Stamulumab Dilution Range | 1:500 - 1:5000 |
| Secondary Antibody Dilution Range | 1:2000 - 1:20000 |
| Incubation Time (Primary) | 2 hours at room temperature or overnight at 4°C |
| Incubation Time (Secondary) | 1 hour at room temperature |
Guide 2: Recommended Protein Loading Amounts
The amount of protein loaded per lane can significantly impact the quality of your western blot.[5]
| Sample Type | Recommended Protein Load (µg) |
| Cell Lysate | 20 - 50 |
| Tissue Lysate | 30 - 60 |
| Purified Protein | 0.1 - 1 |
Experimental Protocols
Standard Western Blot Protocol for Stamulumab
-
Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 30 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel at 100V until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 90 minutes. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with Stamulumab (1:1000 dilution) in 5% non-fat dry milk in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (1:5000 dilution) in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate and image the blot using a chemiluminescence detector.
Visual Guides
Caption: Hypothetical signaling pathway inhibited by Stamulumab.
Caption: Standard western blotting experimental workflow.
Caption: Troubleshooting decision tree for Stamulumab western blotting.
References
- 1. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 6. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
Technical Support Center: MYO-029 Application in Primary Muscle Cell Culture
This guide provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting advice for optimizing the concentration of MYO-029 in primary muscle cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is MYO-029 and what is its mechanism of action?
A1: MYO-029, also known as Stamulumab, is a recombinant human monoclonal antibody designed to inhibit the activity of myostatin (also known as GDF-8).[1][2] Myostatin is a protein that negatively regulates muscle growth.[3] MYO-029 functions by binding to myostatin, which prevents myostatin from interacting with its receptor, the activin type IIB receptor (ActRIIB).[4] This blockage inhibits the downstream signaling pathway that would normally suppress muscle development, thereby promoting muscle fiber hypertrophy.[4][5]
Q2: What is the recommended starting concentration for MYO-029 in primary muscle cell culture?
A2: There is no single established concentration for in vitro studies, as the optimal concentration depends on the specific primary cell line, cell density, and experimental endpoint. However, a common practice for recombinant proteins is to perform a dose-response curve starting from a broad range and narrowing down to nanomolar (nM) or even picomolar (pM) concentrations.[6] Based on in vivo studies where doses ranged from 1 to 30 mg/kg, a logical starting point for in vitro experiments would be in the low microgram per milliliter (µg/mL) range, followed by serial dilutions.[7][8] A thorough literature review for similar antibody-based therapies can provide a more precise starting range.[6]
Q3: How does the MYO-029 signaling pathway work to promote muscle growth?
A3: Myostatin, a member of the TGF-β superfamily, typically binds to the ActRIIB receptor, which then recruits and activates the type I receptors ALK4 and ALK5.[5][9] This activation leads to the phosphorylation of transcription factors Smad2 and Smad3. Phosphorylated Smad2/3 forms a complex with Smad4, translocates into the nucleus, and regulates gene expression to inhibit muscle protein synthesis and promote muscle atrophy.[3] MYO-029 disrupts this entire cascade by preventing the initial binding of myostatin to its receptor.
References
- 1. Stamulumab - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting the myostatin signaling pathway to treat muscle loss and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A phase I/IItrial of MYO-029 in adult subjects with muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Translational Pharmacokinetic/Pharmacodynamic Analysis of MYO‐029 Antibody for Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Targeting the myostatin signaling pathway to treat muscle loss and metabolic dysfunction [jci.org]
Rs-029 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Rs-029, a nitroimidazole-based inhibitor of (Na+/K+) ATPase. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored at the recommended temperatures. 2. Prepare fresh stock solutions for each experiment. 3. Protect solutions from light, especially if discoloration is observed. |
| Reduced potency of this compound | Compound degradation from exposure to high temperatures or oxidative conditions. | 1. Avoid heating solutions containing this compound unless absolutely necessary and validated. 2. Be cautious of using reagents that can create oxidative stress, such as hydrogen peroxide, as they have been shown to degrade similar nitroimidazole compounds.[1] |
| Precipitate formation in stock solution | Poor solubility or solvent evaporation. | 1. Ensure the appropriate solvent is used and the concentration is within the solubility limits. 2. Store stock solutions in tightly sealed vials to prevent solvent evaporation. 3. If precipitation is observed, gently warm the solution and sonicate to attempt redissolution. If this fails, prepare a fresh solution. |
| Discoloration of this compound powder or solution | Light sensitivity, a known characteristic of some nitroimidazole compounds. | 1. Store the solid compound and solutions in amber vials or protect them from light by wrapping containers in aluminum foil. 2. While discoloration may not always indicate significant degradation, it is best practice to use fresh, non-discolored material for critical experiments. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a powder at -20°C for up to three years. If stored in a solvent, it should be kept at -80°C for up to one year.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a suitable solvent, such as DMSO. For in vivo experiments, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Always ensure the compound is fully dissolved. Sonication may aid in dissolution.
Q3: Is this compound sensitive to light?
Stability
Q4: How stable is this compound in aqueous solutions at different pH values?
A4: Specific stability studies for this compound at various pH levels have not been published. However, studies on similar 5-nitroimidazoles, like metronidazole and secnidazole, have shown them to be stable in aqueous solutions with pH values ranging from 2.62 to 8.21 when heated at 40°C for an extended period.[1] It is reasonable to infer that this compound may exhibit similar stability, but it is recommended to prepare fresh solutions for critical experiments, especially when working outside of a neutral pH range.
Q5: What is the thermal stability of this compound?
A5: Direct thermal stability data for this compound is limited. However, studies on other 5-nitroimidazoles indicate that while they are stable at 40°C, degradation occurs at higher temperatures such as 80°C and 120°C.[1] It is therefore advisable to avoid exposing this compound solutions to high temperatures.
Q6: Are there any known incompatibilities for this compound?
A6: this compound, like other nitroimidazoles, may be susceptible to degradation in the presence of strong oxidizing agents. For instance, metronidazole and secnidazole have been shown to degrade in the presence of hydrogen peroxide.[1] It is also advisable to avoid strong acids and bases, as they can affect the stability of the nitroimidazole ring.
Experimental Protocols
General Handling Protocol for Nitroimidazole Compounds:
-
Personal Protective Equipment: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
-
Weighing: To minimize dust generation, weigh the powdered compound in a chemical fume hood.
-
Dissolution: Prepare solutions in a well-ventilated area. Use high-purity solvents. Sonication can be used to aid dissolution.
-
Storage of Solutions: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed.
-
Disposal: Dispose of unused compound and solutions in accordance with local regulations for chemical waste.
Visualizations
Caption: A diagram illustrating the general workflow for handling and using this compound in experiments.
Caption: A diagram showing potential factors that can lead to the degradation of nitroimidazole compounds like this compound.
References
Technical Support Center: MYO-029 In Vivo Clearance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the in vivo clearance of MYO-029, an anti-myostatin monoclonal antibody.
Frequently Asked Questions (FAQs)
Q1: Why is MYO-029 observed to have a high clearance rate in vivo, particularly in humans?
MYO-029 has demonstrated a central clearance in humans of approximately 0.38 mL/h/kg, a rate more than two times higher than that of typical IgG monoclonal antibodies (mAbs)[1][2]. While the precise reasons for this elevated clearance are not definitively elucidated in the available literature, the data strongly suggest the involvement of Target-Mediated Drug Disposition (TMDD) .
Here's a breakdown of the likely contributing factors:
-
Nonlinear Clearance Kinetics: Pharmacokinetic (PK) studies in mice revealed that the clearance of MYO-029 is best described by a model incorporating a nonlinear component. This type of clearance is a hallmark of TMDD, where the drug's elimination rate is dependent on its concentration due to its binding to a finite number of targets (in this case, myostatin)[1]. At lower concentrations, a larger fraction of the drug is bound to its target and cleared, leading to a faster overall clearance rate. As the concentration increases and the target becomes saturated, the clearance rate slows down and becomes more linear.
-
Target Binding and Internalization: As an anti-myostatin antibody, MYO-029 binds to its target, myostatin (also known as GDF-8). This binding can lead to the formation of a drug-target complex that is then internalized by cells and degraded through lysosomal pathways. This process of target binding and subsequent elimination of the complex contributes to the overall clearance of the antibody from circulation, a process known as target-mediated clearance[3][4].
It is important to note that while TMDD is a primary hypothesis, other factors inherent to the specific properties of the MYO-029 antibody could also contribute to its faster than typical clearance.
Q2: What is Target-Mediated Drug Disposition (TMDD) and how does it affect monoclonal antibodies like MYO-029?
TMDD is a phenomenon where a drug's pharmacokinetic profile is significantly influenced by its high-affinity binding to its pharmacological target. This interaction can lead to nonlinear pharmacokinetics, characterized by a clearance rate that changes with the drug's concentration.
For monoclonal antibodies, TMDD typically occurs when the antibody binds to its target, and the resulting antibody-target complex is eliminated from the body. At low antibody concentrations, the clearance is often faster because a significant portion of the antibody molecules are bound to the target and are being cleared. As the antibody concentration increases and the target becomes saturated, the clearance rate decreases and becomes more linear, as other, non-target-related clearance mechanisms become dominant[3].
Q3: Are there other potential mechanisms besides TMDD that could contribute to the high clearance of MYO-029?
While TMDD is a strong candidate, other mechanisms that can influence monoclonal antibody clearance include:
-
Non-specific Clearance: This involves the uptake of antibodies by cells through processes like pinocytosis, followed by degradation in lysosomes. The neonatal Fc receptor (FcRn) plays a crucial role in protecting IgG antibodies from this degradation, thereby extending their half-life. Variations in the interaction between an antibody's Fc region and FcRn can affect its clearance rate[3][5].
-
Off-Target Binding: Antibodies can sometimes bind to unintended targets. If this off-target binding leads to internalization and degradation, it can contribute to a faster clearance rate.
-
Anti-Drug Antibodies (ADAs): The development of ADAs by the host immune system can lead to the formation of immune complexes that are rapidly cleared from circulation.
Troubleshooting Guide
Issue: Higher than expected in vivo clearance of a therapeutic antibody in preclinical studies.
If you are observing unexpectedly high clearance of a therapeutic antibody in your in vivo experiments, consider the following potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Target-Mediated Drug Disposition (TMDD) | - Conduct dose-ranging pharmacokinetic studies. A nonlinear clearance profile (higher clearance at lower doses) is indicative of TMDD.- Develop a TMDD model to characterize the pharmacokinetics and estimate key parameters such as binding affinity and internalization rate. |
| Off-Target Binding | - Perform in vitro assays to assess non-specific binding to a panel of tissues or proteins.- Consider structural modifications to the antibody to reduce non-specific interactions. |
| Anti-Drug Antibody (ADA) Formation | - Collect serum samples at multiple time points and test for the presence of ADAs using an appropriate immunoassay.- If ADAs are detected, assess their impact on the antibody's pharmacokinetic profile. |
| Issues with Antibody Formulation or Stability | - Characterize the stability of your antibody formulation under storage and experimental conditions.- Ensure the antibody is not aggregating, as aggregates can be cleared more rapidly. |
| Experimental Variability | - Review your experimental protocol for consistency in dosing, sample collection, and sample processing.- Ensure the analytical method for quantifying the antibody is validated and performing as expected. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of MYO-029 across different species as reported in the literature.
| Parameter | Mice | Rats | Monkeys | Humans | Reference |
| Central Clearance (CL) | 0.25 mL/h/kg | 0.54 mL/h/kg | 0.23 mL/h/kg | 0.38 mL/h/kg | [1] |
| Central Volume of Distribution (V1) | 103 mL/kg | 59 mL/kg | 42 mL/kg | 65 mL/kg | [1] |
| Pharmacokinetic Model | One-compartment with linear and nonlinear clearance | Two-compartment with linear clearance | Two-compartment with linear clearance | Two-compartment with linear clearance | [1] |
Experimental Protocols
1. In Vivo Pharmacokinetic Study Protocol (General Outline)
This protocol provides a general framework for conducting an in vivo pharmacokinetic study to determine the clearance of a monoclonal antibody. Specific details should be optimized for the antibody and animal model being used.
-
Animal Model: Select an appropriate animal model (e.g., mice, rats, non-human primates). The choice of species should be justified based on the target's expression and homology to humans.
-
Dosing:
-
Administer the antibody intravenously (IV) to ensure complete bioavailability.
-
For dose-ranging studies to investigate potential TMDD, include multiple dose groups (e.g., low, medium, and high doses).
-
-
Sample Collection:
-
Collect blood samples at predetermined time points post-dose. The sampling schedule should be designed to capture the distribution and elimination phases of the antibody.
-
Process the blood samples to obtain serum or plasma, and store them at an appropriate temperature (e.g., -80°C) until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method to quantify the antibody concentration in the serum or plasma samples. An enzyme-linked immunosorbent assay (ELISA) is a commonly used method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis software to calculate pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), and half-life (t1/2).
-
For dose-ranging studies, evaluate the relationship between dose and clearance to assess for nonlinearity.
-
2. MYO-029 Serum ELISA Method
The following is a summary of the ELISA method used for the quantification of MYO-029 in serum samples as described in the literature[1]:
-
Principle: A sandwich ELISA format.
-
Capture Reagent: Biotinylated GDF-8 (myostatin) is adsorbed onto a streptavidin-coated microtiter plate.
-
Detection Reagent: A mouse anti-human IgG antibody conjugated to horseradish peroxidase (HRP) is used to detect the captured MYO-029.
-
Substrate: Tetramethylbenzidine (TMB) is used as the substrate for HRP, and the colorimetric signal is measured.
-
Quantification: The concentration of MYO-029 in the samples is determined by comparing the signal to a standard curve of known MYO-029 concentrations.
Visualizations
Myostatin (GDF-8) Signaling Pathway
Caption: A simplified diagram of the myostatin signaling pathway and its inhibition by MYO-029.
Experimental Workflow for In Vivo Clearance Study
Caption: A general experimental workflow for determining the in vivo clearance of MYO-029.
References
- 1. Translational Pharmacokinetic/Pharmacodynamic Analysis of MYO‐029 Antibody for Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational Pharmacokinetic/Pharmacodynamic Analysis of MYO-029 Antibody for Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tutorial on Monoclonal Antibody Pharmacokinetics and Its Considerations in Early Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Characteristics of Monoclonal Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Overcoming hypersensitivity reactions to MYO-029 in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering hypersensitivity reactions while using MYO-029 in animal models. The information is intended for scientists and drug development professionals to ensure the safe and effective use of this investigational myostatin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is MYO-029 and what is its mechanism of action?
A1: MYO-029, also known as Stamulumab, is a recombinant human IgG1λ monoclonal antibody designed to inhibit the activity of myostatin (also known as GDF-8).[1][2] Myostatin is a negative regulator of skeletal muscle growth.[3][4] By binding to myostatin, MYO-029 prevents it from interacting with its receptor, ActRIIB, which leads to an increase in muscle fiber size (hypertrophy).[1]
Q2: Have hypersensitivity reactions to MYO-029 been observed?
A2: Yes. In a phase I/II clinical trial in adult subjects with muscular dystrophy, cutaneous hypersensitivity reactions were the primary adverse events noted, particularly at higher doses of 10 mg/kg and 30 mg/kg.[3][5] While specific details on hypersensitivity reactions in preclinical animal models are not extensively published, it is a potential complication when administering humanized monoclonal antibodies to animals.
Q3: What are the potential signs of a hypersensitivity reaction in animal models?
A3: Based on general knowledge of hypersensitivity reactions in animals, researchers should monitor for signs such as:
-
Cutaneous reactions: Redness, swelling, or hives at the injection site or systemically.
-
Systemic reactions: Changes in breathing, lethargy, piloerection, or signs of anaphylaxis (though less common).
-
Behavioral changes: Increased scratching or grooming, restlessness.
Q4: What factors can influence the immunogenicity of MYO-029 in animal models?
A4: Several factors can contribute to the development of an immune response against a therapeutic protein like MYO-029 in animals. These include the dose, route of administration, frequency of administration, the specific animal species and strain used, and the formulation of the antibody. The fact that MYO-029 is a humanized antibody means it can be recognized as foreign by the immune systems of other species.
Troubleshooting Guide: Managing Hypersensitivity Reactions
This guide provides a structured approach to identifying, managing, and mitigating hypersensitivity reactions to MYO-029 in animal models.
Issue 1: Observation of Acute Hypersensitivity Reactions Post-Injection
-
Symptoms: Rapid onset of redness, swelling at the injection site, distress, or anaphylactic-like symptoms.
-
Potential Cause: Immediate (Type I) hypersensitivity reaction, likely mediated by IgE antibodies and mast cell degranulation.
-
Troubleshooting Steps:
-
Immediate Action: For severe reactions, discontinue administration and provide appropriate veterinary care.
-
Pre-treatment: For subsequent doses, consider pre-treatment with antihistamines. The specific agent and dose should be determined in consultation with a veterinarian and based on the animal model.
-
Dose and Route Modification: Consider lowering the dose or changing the route of administration (e.g., from intravenous to subcutaneous) to reduce the rate of systemic exposure.
-
Alternative Models: If reactions persist, consider using immunotolerant or transgenic animal models that express human proteins.
-
Issue 2: Development of Cutaneous Reactions After Multiple Doses
-
Symptoms: Delayed onset of skin rashes, urticaria, or persistent injection site reactions.
-
Potential Cause: Delayed-type hypersensitivity (Type IV) or immune complex-mediated (Type III) reactions.
-
Troubleshooting Steps:
-
Monitor Anti-Drug Antibodies (ADAs): If possible, collect serum samples to test for the presence of anti-MYO-029 antibodies. This can help confirm an immune-mediated reaction.
-
Dosing Holiday: A temporary cessation of dosing may allow for the resolution of symptoms and a decrease in ADA titers.
-
Immunosuppressive Co-therapy: In some research contexts, co-administration of a mild immunosuppressant may be considered to dampen the immune response. This should be done with careful consideration of its potential impact on the experimental outcomes.
-
Data Presentation
The following tables summarize key data related to MYO-029 from preclinical and clinical studies.
Table 1: MYO-029 Dosing in Preclinical and Clinical Studies
| Species | Dose Range | Route of Administration | Study Type | Reference |
| Mice (SCID) | 1-100 mg/kg/week | Intraperitoneal (i.p.), Intravenous (i.v.) | Pharmacokinetic/Pharmacodynamic | [1] |
| Rats (Sprague Dawley) | 2-50 mg/kg (single dose) | Intravenous (i.v.) | Pharmacokinetic | [6] |
| Monkeys (Cynomolgus) | 10-100 mg/kg/week | Intravenous (i.v.) | Toxicology/Pharmacokinetic | [6] |
| Humans | 1-30 mg/kg | Intravenous (i.v.) | Phase I/II Clinical Trial | [3][5] |
Table 2: Summary of Observed Hypersensitivity in MYO-029 Clinical Trial
| Dose Group | Number of Subjects | Incidence of Cutaneous Hypersensitivity |
| 1 mg/kg | Not specified | Not reported as a significant issue |
| 3 mg/kg | Not specified | Not reported as a significant issue |
| 10 mg/kg | Not specified | Observed |
| 30 mg/kg | Not specified | Observed |
| Data derived from qualitative reports in Wagner et al., 2008.[3][5] |
Experimental Protocols
Protocol 1: Assessment of Cutaneous Hypersensitivity
-
Animal Observation: Following administration of MYO-029, visually inspect the injection site and the entire skin surface of the animal at regular intervals (e.g., 1, 4, 24, and 48 hours post-injection).
-
Scoring System: Use a standardized scoring system to quantify the severity of any observed skin reactions. For example:
-
0 = No reaction
-
1 = Mild erythema (redness)
-
2 = Moderate erythema with mild edema (swelling)
-
3 = Severe erythema and edema
-
4 = Presence of urticaria (hives)
-
-
Documentation: Record all observations and scores for each animal. Photographic documentation is recommended.
Protocol 2: Detection of Anti-Drug Antibodies (ADAs)
-
Sample Collection: Collect blood samples from animals at baseline (pre-treatment) and at various time points after MYO-029 administration.
-
Serum Preparation: Process blood samples to obtain serum and store at -80°C until analysis.
-
ELISA Assay: Develop and validate an enzyme-linked immunosorbent assay (ELISA) to detect antibodies against MYO-029 in the serum samples. A bridging ELISA format is commonly used for this purpose.
-
Data Analysis: Determine the titer of ADAs in each sample and correlate with any observed hypersensitivity reactions.
Visualizations
Caption: Mechanism of action of MYO-029 in blocking myostatin signaling.
Caption: Troubleshooting workflow for hypersensitivity reactions.
References
- 1. svarlifescience.com [svarlifescience.com]
- 2. Reducing Immunogenicity by Design: Approaches to Minimize Immunogenicity of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypersensitivity reactions to biological agents: An EAACI position paper [hub.eaaci.org]
- 4. academic.oup.com [academic.oup.com]
- 5. A phase I/IItrial of MYO-029 in adult subjects with muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Translational Pharmacokinetic/Pharmacodynamic Analysis of MYO‐029 Antibody for Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with poor solubility of Rs-029 in aqueous solutions
Technical Support Center: Rs-029
Disclaimer: this compound is a hypothetical compound developed for illustrative purposes. The data, protocols, and troubleshooting advice provided below are based on general strategies for handling poorly water-soluble compounds in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing high-concentration stock solutions of this compound?
A1: For preparing high-concentration stock solutions (≥10 mM), Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound exhibits excellent solubility in DMSO.[1] For best practices, use anhydrous, research-grade DMSO and store the resulting stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Q2: I observed precipitation when diluting my DMSO stock of this compound into an aqueous buffer for my experiment. What is happening?
A2: This phenomenon is known as "precipitation" or "crashing out." It occurs because this compound is poorly soluble in aqueous solutions. When the DMSO stock is diluted into a buffer, the final concentration of DMSO may be too low to keep the compound dissolved.[3] To avoid this, ensure the final DMSO concentration in your working solution remains as high as your experimental system can tolerate (typically ≤0.5% for cell-based assays) and that the final concentration of this compound does not exceed its aqueous solubility limit.[4]
Q3: What is the maximum concentration of this compound I can achieve in a purely aqueous solution like Phosphate-Buffered Saline (PBS)?
A3: The intrinsic aqueous solubility of this compound is very low. In standard PBS at pH 7.4, the equilibrium solubility is typically less than 1 µM. The solubility can be influenced by pH, as this compound is a weakly acidic compound.[5][6] For concentrations higher than this, the use of co-solvents or other solubilization techniques is necessary.[7][8][9]
Q4: Can I use sonication to help dissolve this compound in my aqueous buffer?
A4: Yes, sonication can be a useful physical method to aid in the dissolution of poorly soluble compounds by breaking down particle agglomerates and increasing the surface area available for solvation.[10][11] However, be aware that this may create a supersaturated solution or a fine suspension rather than a true solution. Such preparations can be unstable and may precipitate over time. Always visually inspect for clarity before use.
Q5: How should I store my this compound stock solutions?
A5: Stock solutions of this compound in an organic solvent like DMSO should be stored in tightly sealed, light-protected vials at -20°C or -80°C.[12] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.
Troubleshooting Guides
Problem 1: this compound Precipitates Upon Dilution into Aqueous Media
-
Symptom: A clear DMSO stock solution of this compound turns cloudy or forms visible particles immediately after being added to your aqueous buffer or cell culture medium.
-
Cause: The final concentration of this compound is above its solubility limit in the final aqueous environment.
-
Solutions:
-
Increase Co-solvent Concentration: Ensure the final concentration of DMSO in your working solution is sufficient. For many in vitro assays, a final concentration of 0.1% to 0.5% DMSO is well-tolerated and can help maintain solubility.[4]
-
Lower the Working Concentration: If possible, reduce the final concentration of this compound in your experiment to a level below its aqueous solubility limit.
-
Use a Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of buffer, first mix the stock with a small volume of buffer, vortex gently, and then add this intermediate dilution to the remaining buffer volume. This can sometimes prevent localized high concentrations that trigger precipitation.
-
Adjust pH: this compound is a weak acid. Increasing the pH of the aqueous buffer can deprotonate the molecule, increasing its charge and thereby its aqueous solubility.[5][13][14][] (See Table 2 for details).
-
Employ Solubilizing Excipients: For more challenging applications, consider using surfactants (e.g., Tween-80, Pluronic F-68) or complexing agents like cyclodextrins to form micelles or inclusion complexes that can encapsulate the hydrophobic this compound molecule.[7][11]
-
Problem 2: Inconsistent Results in Cell-Based Assays
-
Symptom: High variability in experimental readouts between replicate wells or experiments.
-
Cause: This can be due to incomplete dissolution or precipitation of this compound in the cell culture medium, leading to inconsistent dosing. The precipitate can also cause cellular stress, confounding the results.
-
Solutions:
-
Confirm Solution Clarity: Always prepare the final working solution of this compound fresh and visually inspect it for any signs of precipitation before adding it to cells.
-
Pre-mix with Serum: For cell culture experiments, try pre-mixing the this compound stock with a small amount of fetal bovine serum (FBS) before diluting it into the final medium. Proteins in the serum, like albumin, can bind to hydrophobic compounds and help keep them in solution.
-
Control for Solvent Effects: Ensure that all experimental wells, including the vehicle control, contain the exact same final concentration of the solvent (e.g., DMSO).[4]
-
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mM) at 25°C | Notes |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | > 100 | Recommended for stock solutions. |
| Dimethylformamide (DMF) | > 100 | Alternative for stock solutions. |
| Ethanol | ~10 | Can be used as a co-solvent.[9] |
| Methanol | ~5 | Lower solubility. |
| Propylene Glycol | ~20 | Useful co-solvent for in vivo formulations.[7] |
Table 2: Effect of pH on the Aqueous Solubility of this compound
| Buffer pH | Equilibrium Solubility (µM) at 25°C | Form |
|---|---|---|
| 5.0 | 0.2 | Primarily neutral (protonated) |
| 6.5 | 0.8 | Mix of neutral and ionized |
| 7.4 | 1.5 | Increasingly ionized (deprotonated) |
| 8.5 | 12.0 | Primarily ionized (deprotonated) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder (MW = 450.5 g/mol ), anhydrous DMSO, analytical balance, volumetric flask.[16][17][18]
-
Procedure:
-
Weigh out 4.51 mg of this compound powder using a calibrated analytical balance.
-
Quantitatively transfer the powder to a 1.0 mL volumetric flask.
-
Add approximately 0.8 mL of anhydrous DMSO to the flask.
-
Vortex or sonicate gently at room temperature until all the solid has completely dissolved. Visually confirm that no solid particles remain.
-
Add DMSO to the flask until the bottom of the meniscus reaches the 1.0 mL calibration mark.
-
Invert the flask 10-15 times to ensure the solution is homogeneous.
-
Dispense into single-use aliquots in sterile, light-protected microcentrifuge tubes. Store at -20°C.
-
Protocol 2: Determining Aqueous Solubility using the Shake-Flask Method
-
Materials: this compound powder, aqueous buffer of desired pH (e.g., PBS, pH 7.4), orbital shaker, centrifuge, HPLC system.
-
Procedure:
-
Add an excess amount of this compound powder (e.g., 1 mg) to 1 mL of the aqueous buffer in a glass vial. This ensures that a saturated solution is formed.
-
Seal the vial and place it on an orbital shaker set to a constant, moderate speed.
-
Incubate at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.[6][19]
-
After incubation, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.
-
Quantify the concentration of this compound in the filtered supernatant using a validated HPLC method with a standard curve.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Serial dilution workflow to minimize precipitation.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 4. researchgate.net [researchgate.net]
- 5. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. New Strategies for Improving the Solubility of Poorly Water-Soluble Drugs: A Comprehensive Review | Research & Review: Drugs and Drugs Development (e-ISSN: 2582-5720) [matjournals.co.in]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. fastercapital.com [fastercapital.com]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. bitesizebio.com [bitesizebio.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Potency of Myostatin Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with myostatin inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you enhance the in vivo potency of your therapeutic candidates.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of myostatin, and how do inhibitors work?
Myostatin, also known as Growth Differentiation Factor-8 (GDF-8), is a member of the Transforming Growth Factor-beta (TGF-β) superfamily.[1] It is a potent negative regulator of skeletal muscle mass.[2][3] The signaling pathway is initiated when the active myostatin dimer binds to the Activin Receptor Type IIB (ActRIIB), which then recruits and activates the ALK4 or ALK5 coreceptor.[4][5] This activation leads to the phosphorylation of SMAD2 and SMAD3 proteins, which then form a complex with SMAD4.[4][6] This complex translocates to the nucleus and regulates the transcription of genes that inhibit myoblast proliferation and differentiation.[6][7]
Myostatin inhibitors work by disrupting this pathway at various points. Common strategies include:
-
Neutralizing Antibodies: Monoclonal antibodies that bind directly to myostatin, preventing it from interacting with its receptor.[8][9]
-
Soluble Decoy Receptors: Engineered forms of the ActRIIB receptor (e.g., ActRIIB-Fc fusion proteins) that circulate and bind to myostatin, sequestering it from the cell surface receptors.[9][10]
-
Myostatin Propeptides: The naturally occurring propeptide of myostatin can bind to and inhibit its activity.[1][8] Gene therapy approaches can be used to deliver genes encoding for these propeptides.[8]
-
Follistatin and other natural inhibitors: Follistatin is a natural antagonist of myostatin. Gene therapy can be used to express follistatin to increase muscle mass.[11][12]
Q2: What are the different types of myostatin inhibitors currently under investigation?
Several classes of myostatin inhibitors have been developed, each with a distinct mechanism of action. These include monoclonal antibodies (e.g., domagrozumab, landogrozumab, stamulumab), soluble receptors (e.g., ActRIIB-Fc), and gene therapies delivering inhibitory molecules like follistatin or myostatin propeptides.[9][11][12] Some small molecule inhibitors are also being explored to block the signaling pathways activated by myostatin.[8]
Q3: What are the common animal models used for in vivo testing of myostatin inhibitors?
The most common animal model is the mdx mouse, which is a model for Duchenne muscular dystrophy (DMD).[6][7] Other models include those for cancer cachexia, and aged mice for studying sarcopenia.[13] Normal wild-type mice are also used to study the effects on muscle hypertrophy in a non-disease state.[8][14]
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vivo experiments with myostatin inhibitors.
Problem 1: Lack of Significant Increase in Muscle Mass
Possible Cause 1: Low Baseline Myostatin Levels in the Disease Model
-
Explanation: In some muscle wasting diseases, such as Duchenne muscular dystrophy (DMD), the circulating levels of myostatin may already be significantly lower than in healthy individuals.[3] This can limit the therapeutic window for myostatin inhibitors, as further reduction may not produce a significant anabolic effect.[3] For instance, DMD patients have been reported to have approximately 65% lower serum myostatin concentrations compared to healthy adults.[3]
-
Suggested Solution:
-
Measure Baseline Myostatin: Before starting your experiment, quantify the serum and muscle myostatin levels in your animal model to ensure they are not already suppressed.
-
Consider a Different Model: If baseline levels are very low, consider using a model with higher myostatin expression or a wild-type animal to confirm the biological activity of your inhibitor.
-
Combination Therapy: Explore combining the myostatin inhibitor with other therapeutic agents that work through different mechanisms.
-
Possible Cause 2: Species-Specific Differences
-
Explanation: There can be significant differences in myostatin biology between species. For example, mice have been reported to have approximately 10-fold higher circulating myostatin levels than humans.[15][16] This could lead to an overestimation of the inhibitor's efficacy in preclinical mouse models.
-
Suggested Solution:
-
Cross-Reactivity Check: Ensure your inhibitor is cross-reactive with the myostatin of the animal model you are using.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct thorough PK/PD studies to understand the dose-response relationship in your specific model.
-
Consider Larger Animal Models: If feasible, testing in a larger animal model that is more physiologically similar to humans can provide more translatable data.
-
Possible Cause 3: Insufficient Dose or Bioavailability
-
Explanation: The inhibitor may not be reaching the target tissue in sufficient concentrations or for a long enough duration to exert its effect.
-
Suggested Solution:
-
Dose-Ranging Study: Perform a dose-escalation study to determine the optimal dose for your inhibitor in the chosen animal model.
-
Pharmacokinetic Analysis: Measure the concentration of the inhibitor in the serum and muscle tissue over time to assess its bioavailability and half-life.
-
Optimize Delivery Method: Consider alternative delivery methods to improve bioavailability, such as using hydrogels for sustained release or adeno-associated virus (AAV) for long-term expression of inhibitory molecules.[17]
-
Problem 2: Increased Muscle Mass Without a Proportional Increase in Strength
Possible Cause 1: Altered Muscle Fiber Type Composition
-
Explanation: Myostatin inhibition can sometimes lead to a preferential increase in the size of fast-glycolytic (Type IIb) muscle fibers, which can increase muscle mass but may not proportionally increase functional strength or endurance.[13]
-
Suggested Solution:
-
Histological Analysis: Perform immunohistochemistry on muscle cross-sections to analyze changes in fiber type distribution.
-
Functional Assessments: In addition to grip strength, use other functional tests like treadmill running to assess endurance and fatigue.
-
Combination with Exercise: Studies have shown that combining myostatin inhibition with resistance exercise can amplify the gains in both muscle mass and strength.[13]
-
Possible Cause 2: Negative Impact on Muscle Quality
-
Explanation: Some studies have reported that while myostatin inhibition increases muscle mass, it can decrease muscle quality (force generation per unit of muscle mass).[13] The underlying mechanisms are not fully understood but may involve alterations in mitochondrial biogenesis or protein turnover.[13]
-
Suggested Solution:
-
Assess Muscle Quality: Calculate the specific force (total force/muscle cross-sectional area) from in vitro muscle contractility measurements.
-
Molecular Analysis: Investigate molecular markers of mitochondrial biogenesis (e.g., PGC1α) and protein turnover.
-
Dietary Interventions: Supplementing with essential amino acids has been shown to improve muscle quality in mice treated with a myostatin inhibitor.[13]
-
Problem 3: Off-Target Effects
Possible Cause: Lack of Specificity of the Inhibitor
-
Explanation: Some myostatin inhibitors, particularly those that target the ActRIIB receptor, can also inhibit other members of the TGF-β superfamily, such as GDF11 and activins.[9][18] This lack of specificity can lead to off-target effects, such as nosebleeds and gum bleeding, as seen with the soluble receptor ACE-031 due to its interaction with BMP9 and BMP10.[18]
-
Suggested Solution:
-
In Vitro Specificity Testing: Thoroughly characterize the binding profile of your inhibitor against a panel of related TGF-β family members.
-
Targeted Inhibitor Design: Develop inhibitors that specifically target myostatin, for example, by using antibodies that bind to the pro- or latent form of myostatin, which are more specific.[18]
-
Careful Monitoring: In your in vivo studies, closely monitor for any potential off-target effects in tissues other than skeletal muscle.
-
Data Presentation: In Vivo Efficacy of Myostatin Inhibitors
The following tables summarize quantitative data from various preclinical studies.
Table 1: Efficacy of Myostatin Inhibitors in Wild-Type Mice
| Inhibitor | Animal Model | Dose & Administration | Duration | % Increase in Muscle Mass | % Increase in Grip Strength | Reference |
| AAV1-Follistatin | C57BL/6 | 1 x 10^11 viral particles (IM) | >2 years | Significant increase | Not reported | [14] |
| JA16 (monoclonal antibody) | BALB/c | Not specified | 4 weeks | ~13% (EDL) | Not reported | Whittemore et al., 2003 |
| REGN1033 (monoclonal antibody) | C57BL/6 | 10 mg/kg (IP, weekly) | 4 weeks | ~13-17% (hindlimb muscles) | ~10% | [19] |
| Soluble ActRIIB-Fc | C57BL/6J | Not specified | 4 weeks | >13% (hindlimb muscles) | Not reported | [13] |
Table 2: Efficacy of Myostatin Inhibitors in mdx Mice (DMD Model)
| Inhibitor | Dose & Administration | Duration | % Increase in Muscle Mass | Functional Improvement | Reference |
| AAV8-Myostatin Propeptide | Intravenous injection | Not specified | Significant increase | Improved grip force and in vitro tetanic contractile force | [6] |
| Oral Lactobacillus casei expressing modified myostatin | Oral gavage | 12 weeks | Significant increase in single fiber area | Improved rotarod performance | [7] |
| ActRIIB-Fc | Not specified | Not specified | Increase in muscle mass | Increased total force, no change in specific force | [20] |
Experimental Protocols
Protocol 1: In Vivo Administration of AAV-Myostatin Propeptide
This protocol is a general guideline based on published studies.[6]
-
Vector Preparation: Produce and purify AAV8 vectors encoding the myostatin propeptide gene under the control of a suitable promoter (e.g., CMV). Titer the vector to determine the number of viral genomes per milliliter.
-
Animal Preparation: Use adult mdx mice. Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Injection: For systemic delivery, perform an intravenous injection into the tail vein. A typical dose might be in the range of 1 x 10^11 to 1 x 10^12 viral genomes per mouse.
-
Post-Injection Monitoring: Monitor the animals regularly for any adverse effects. House them in a BSL-2 facility according to institutional guidelines.
-
Endpoint Analysis: At the desired time point (e.g., 4-8 weeks post-injection), euthanize the animals and harvest tissues for analysis (muscle mass, histology, functional tests).
Protocol 2: Grip Strength Test in Mice
This protocol is adapted from standard procedures.[1][2][21][22][23]
-
Apparatus: Use a grip strength meter equipped with a grid.
-
Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the test.
-
Forelimb Measurement: a. Hold the mouse by the base of its tail. b. Lower the mouse towards the grid, allowing only its forepaws to grasp the horizontal bar. c. Gently pull the mouse back horizontally until it releases its grip. d. The peak force is recorded by the meter. e. Repeat this measurement two more times for a total of three readings.
-
Combined Forelimb and Hindlimb Measurement: a. Lower the mouse towards the grid, allowing all four paws to grasp the grid. b. Gently pull the mouse back horizontally until it releases its grip. c. Record the peak force. d. Repeat for a total of three readings.
-
Data Analysis: Average the three readings for each mouse for both forelimb and combined grip strength. Normalize the grip strength to the body weight of the mouse if required.
Protocol 3: Histological Analysis of Muscle Fiber Cross-Sectional Area (CSA)
This protocol is based on standard histological techniques.[4][5][24]
-
Tissue Preparation: a. Harvest the muscle of interest (e.g., tibialis anterior, gastrocnemius). b. Embed the muscle in a suitable medium like Tragacanth or OCT compound and freeze it in isopentane cooled by liquid nitrogen.[4][5] c. Store the frozen blocks at -80°C.
-
Cryosectioning: a. Cut 8-10 µm thick cross-sections using a cryostat at -20°C. b. Mount the sections on glass slides.
-
Staining: a. For general morphology and CSA measurement, stain with Hematoxylin and Eosin (H&E). b. For fiber type analysis, perform immunofluorescence staining using antibodies against different myosin heavy chain isoforms (e.g., for Type I, IIa, IIx, and IIb fibers) and an antibody against laminin to outline the muscle fibers.[4]
-
Imaging: a. Capture images of the stained sections using a microscope with a digital camera.
-
Image Analysis: a. Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of individual muscle fibers. b. For fiber type analysis, quantify the number and CSA of each fiber type.
Visualizations
Myostatin Signaling Pathway
Caption: The canonical myostatin signaling pathway via SMAD proteins.
Experimental Workflow for In Vivo Testing
Caption: A generalized workflow for preclinical in vivo testing.
Troubleshooting Logic for Lack of Efficacy
Caption: A decision tree for troubleshooting lack of efficacy.
References
- 1. MPD: JaxCC1: project protocol [phenome.jax.org]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Therapeutic applications and challenges in myostatin inhibition for enhanced skeletal muscle mass and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Myostatin propeptide gene delivery by adeno-associated virus serotype 8 vectors enhances muscle growth and ameliorates dystrophic phenotypes in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Method of Myostatin Inhibition in Mice via Oral Administration of Lactobacillus casei Expressing Modified Myostatin Protein, BLS-M22 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. swolverine.com [swolverine.com]
- 9. Myostatin inhibitor - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies [frontiersin.org]
- 11. neurologylive.com [neurologylive.com]
- 12. researchgate.net [researchgate.net]
- 13. Myostatin Inhibition-Induced Increase in Muscle Mass and Strength Was Amplified by Resistance Exercise Training, and Dietary Essential Amino Acids Improved Muscle Quality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. The Failed Clinical Story of Myostatin Inhibitors against Duchenne Muscular Dystrophy: Exploring the Biology behind the Battle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. Improvement of muscular atrophy by AAV-SaCas9-mediated myostatin gene editing in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Myostatin Inhibitors: Panacea or Predicament for Musculoskeletal Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Myostatin blockade with a fully human monoclonal antibody induces muscle hypertrophy and reverses muscle atrophy in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Myostatin inhibitors as therapies for muscle wasting associated with cancer and other disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 22. mmpc.org [mmpc.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of MYO-029 and Follistatin for Muscle Growth
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two myostatin-inhibiting agents, MYO-029 (Stamulumab) and Follistatin, for their potential in promoting muscle growth. The comparison is based on available preclinical and clinical experimental data, with a focus on mechanism of action, efficacy, and safety.
Introduction and Mechanism of Action
Myostatin is a member of the transforming growth factor-β (TGF-β) superfamily and a potent negative regulator of skeletal muscle mass.[1] Its inhibition is a key therapeutic strategy for muscle-wasting diseases.[1] Both MYO-029 and follistatin function by antagonizing the myostatin pathway, but through distinct mechanisms.
MYO-029 (Stamulumab) is a recombinant human monoclonal antibody designed to directly bind to myostatin with high affinity, neutralizing its activity.[2][3] This prevents myostatin from binding to its cell surface receptor, the Activin Type IIB Receptor (ActRIIB), thereby inhibiting the downstream signaling cascade that suppresses muscle growth.[1][2]
Follistatin is a naturally occurring secreted glycoprotein that acts as a robust antagonist of myostatin.[4][5] Its mechanism involves binding not only to myostatin but also to other TGF-β ligands, most notably Activin A.[6][7] This broader inhibitory profile may account for its potent hypertrophic effects, as studies have shown that follistatin can induce muscle growth even in the absence of myostatin, suggesting it suppresses multiple growth inhibitors.[8][9][10] The most common isoform used in therapeutic research is FS344, which is processed to the circulating FS315 protein.[11][12]
Below is a diagram illustrating the myostatin signaling pathway and the points of inhibition for both molecules.
Preclinical Data Summary
Both agents demonstrated positive effects on muscle mass in animal models. Follistatin, delivered via an adeno-associated virus (AAV) vector, showed robust and lasting effects in nonhuman primates.
| Agent | Animal Model | Dosage & Administration | Key Findings | Reference |
| MYO-029 | SCID Mice | 1-10 mg/kg/week (IP) for 12 weeks | Concentration-dependent increase in skeletal muscle mass; muscle fiber hypertrophy. | [2] |
| Cynomolgus Monkeys | 10, 30, 100 mg/kg/week (IV) for 39 weeks | Dose-dependent growth in muscle circumference. | [13][14] | |
| Follistatin | Normal & Dystrophic Mice | Single IM injection (AAV1-FS344) | Significant increases in muscle mass and strength. | [12] |
| (AAV-FS344) | Cynomolgus Macaques | Single IM quadriceps injection (AAV1-FS344) | Pronounced and durable increase in quadriceps size (10-15% over baseline) and strength; increased mean fiber diameter. | [12] |
Clinical Trial Data Summary
Clinical trials have been conducted for both MYO-029 and a follistatin-based gene therapy. The follistatin trial, though smaller, demonstrated functional improvements, whereas the larger MYO-029 trial did not meet its exploratory efficacy endpoints, which was later suggested to be a result of insufficient dosing.[13][15]
| Parameter | MYO-029 (Stamulumab) | Follistatin (AAV1-FS344 Gene Therapy) |
| Study Phase | Phase I/II | Phase I/IIa |
| Design | Double-blind, randomized, placebo-controlled | Open-label, proof-of-principle |
| Patient Population | 116 adults with BMD, FSHD, LGMD | 6 patients with Becker Muscular Dystrophy (BMD) |
| Dosage | 1, 3, 10, 30 mg/kg (IV) every 2 weeks for 6 months | 3x10¹¹ or 6x10¹¹ vg/kg/leg (IM injection) |
| Efficacy Results | No significant improvements in muscle strength or function.[16][17] A trend toward increased muscle size was noted via DXA and histology.[16][18] The study was not powered for efficacy.[16] | Statistically significant average improvement in 6-Minute Walk Test (6MWT) (+11.5%).[11] Individual patient responses varied.[19][20] Histology showed reduced fibrosis and increased muscle hypertrophy.[4][21] |
| Safety & Tolerability | Good tolerability.[16] Primary adverse event was cutaneous hypersensitivity (urticaria) at higher doses (10 & 30 mg/kg).[17][22] | No drug-related adverse effects were reported.[19][21] |
| Reference | [16][17][22] | [4][11][19][20] |
Experimental Protocols
Detailed methodologies from the primary clinical trials are crucial for interpreting the results.
MYO-029 Phase I/II Safety Trial
-
Study Design : A multinational, double-blind, placebo-controlled, randomized study featuring sequential dose-escalation cohorts.[16][22]
-
Participants : The trial enrolled 116 adult subjects diagnosed with Becker muscular dystrophy (BMD), facioscapulohumeral dystrophy (FSHD), or limb-girdle muscular dystrophy (LGMD).[16]
-
Intervention : Subjects received either MYO-029 or a placebo intravenously every two weeks for a duration of six months.[16][18] This treatment period was followed by a three-month observation phase.[16] The study included four dose cohorts: 1 mg/kg, 3 mg/kg, 10 mg/kg, and 30 mg/kg.[22]
-
Primary Outcome Measures : The primary objective was to evaluate the safety and tolerability of MYO-029.[16] This was assessed by monitoring adverse events, physical examinations, laboratory results, echocardiograms, and electrocardiograms.[16][17]
-
Exploratory Outcome Measures : To assess biological activity, several exploratory endpoints were included: manual muscle testing (MMT), quantitative muscle testing (QMT), timed function tests, magnetic resonance imaging (MRI), dual-energy radiographic absorptiometry (DXA) for muscle mass, and muscle biopsy analysis.[16][17]
Follistatin (AAV1-FS344) Phase I/IIa Trial
-
Study Design : An open-label, proof-of-principle clinical trial.[4][19]
-
Participants : The study included six male patients diagnosed with Becker muscular dystrophy.[19][20]
-
Intervention : The treatment, AAV1.CMV.FS344, was delivered via direct bilateral intramuscular injections into the quadriceps muscles.[4][19] Patients were divided into two dose cohorts: Cohort 1 received 3 × 10¹¹ vector genomes (vg)/kg/leg, and Cohort 2 received 6 × 10¹¹ vg/kg/leg.[19][20] Patients were followed for six to twelve months.[4]
-
Primary Outcome Measure : The primary outcome was the change in distance walked during the 6-Minute Walk Test (6MWT).[19]
-
Secondary Outcome Measures : Secondary endpoints included stair climbing tests and histological analysis of muscle biopsy samples to assess changes in endomysial fibrosis, central nucleation, and muscle fiber size distribution.[4][19]
References
- 1. Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stamulumab - Wikipedia [en.wikipedia.org]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. INHIBITION OF MYOSTATIN WITH EMPHASIS ON FOLLISTATIN AS A THERAPY FOR MUSCLE DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms involved in follistatin‐induced hypertrophy and increased insulin action in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. swolverine.com [swolverine.com]
- 9. researchgate.net [researchgate.net]
- 10. selfhacked.com [selfhacked.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Follistatin Gene Delivery Enhances Muscle Growth and Strength in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Translational Pharmacokinetic/Pharmacodynamic Analysis of MYO-029 Antibody for Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Translational Pharmacokinetic/Pharmacodynamic Analysis of MYO‐029 Antibody for Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aica3.org [aica3.org]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. sciencedaily.com [sciencedaily.com]
- 19. A phase 1/2a follistatin gene therapy trial for becker muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Milo Biotechnology's Follistatin Gene Therapy Increases Function in Becker Muscular Dystrophy Patients [prnewswire.com]
- 22. A phase I/IItrial of MYO-029 in adult subjects with muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing Rs-029 with other myostatin inhibitors like ACE-031
An Objective Comparison of Myostatin Inhibitors: MYO-029 (Stamulumab) vs. ACE-031
A Comparative Analysis for Researchers and Drug Development Professionals
Myostatin, a key negative regulator of skeletal muscle mass, has been a focal point for therapeutic intervention in a range of muscle-wasting conditions. This guide provides a detailed comparison of two investigational myostatin inhibitors: MYO-029 (Stamulumab) and ACE-031. It is important to note that the initial query for "Rs-029" did not yield relevant results in the context of myostatin inhibition; however, extensive research points to the high likelihood of a typographical error, with "MYO-029" being the intended compound. This guide proceeds under that assumption.
Executive Summary
Both MYO-029 and ACE-031 were developed to increase muscle mass and strength by inhibiting the myostatin signaling pathway. However, they employ different mechanisms of action. MYO-029 is a monoclonal antibody that directly neutralizes myostatin, while ACE-031 is a soluble form of the activin receptor type IIB (ActRIIB) that acts as a decoy receptor, binding to myostatin and other related proteins.[1][2][3] Clinical trials for both compounds have been conducted, providing valuable data on their efficacy and safety profiles. While both showed promise in increasing lean body mass, their development was ultimately halted.
Mechanism of Action
Myostatin signals through the activin type IIB receptor (ActRIIB), leading to the phosphorylation of Smad2 and Smad3, which then translocate to the nucleus to regulate gene expression that inhibits muscle growth.[4] Myostatin inhibition aims to disrupt this pathway.
-
MYO-029 (Stamulumab): This is a recombinant human monoclonal antibody designed to bind directly to and neutralize circulating myostatin. By doing so, it prevents myostatin from binding to its cognate receptor, ActRIIB, thereby inhibiting its downstream signaling cascade.[3]
-
ACE-031: This compound is a recombinant fusion protein. It consists of the extracellular domain of the human ActRIIB receptor fused to a portion of a human antibody (the Fc region). This design creates a soluble "decoy" receptor that circulates in the bloodstream and binds to myostatin and other ligands that signal through ActRIIB. This sequestration of ligands prevents them from interacting with the native receptors on muscle cells, thus promoting muscle growth.[1][2]
Myostatin Signaling Pathway and Inhibition
Caption: Myostatin signaling pathway and points of intervention for MYO-029 and ACE-031.
Preclinical and Clinical Data Comparison
The following tables summarize the available quantitative data from preclinical and clinical studies of MYO-029 and ACE-031.
Table 1: Efficacy Data
| Parameter | MYO-029 (Stamulumab) | ACE-031 |
| Study Population | Adults with muscular dystrophy (Becker, FSHD, LGMD)[1] | Healthy postmenopausal women; Boys with Duchenne muscular dystrophy (DMD) |
| Key Efficacy Endpoints & Results | - No significant improvements in muscle strength or function.[1]- A trend towards increased muscle size was observed via dual-energy radiographic absorptiometry (DXA) and muscle histology in a limited number of subjects.[1] | - Healthy Volunteers (single 3 mg/kg dose): - 3.3% increase in mean total body lean mass (by DXA) at day 29.[5] - 5.1% increase in thigh muscle volume (by MRI) at day 29.[5]- DMD Boys (Phase 2): - Dose-dependent increases in lean mass.[6] - Trend for maintained 6-minute walk test distance compared to decline in placebo group.[7] |
Table 2: Safety and Tolerability
| Parameter | MYO-029 (Stamulumab) | ACE-031 |
| Study Population | Adults with muscular dystrophy[1] | Healthy volunteers; Boys with DMD |
| Adverse Events | - Generally good safety and tolerability.[1]- Cutaneous hypersensitivity at higher doses (10 and 30 mg/kg).[1] | - Generally well-tolerated in initial studies.[8]- DMD Study: - Mild epistaxis (nosebleeds) and telangiectasias (spider veins) were observed, leading to the discontinuation of the study.[7] |
| Development Status | Development halted. | Development halted due to safety concerns.[2] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for the key experiments cited.
MYO-029 Phase I/II Clinical Trial Protocol
-
Study Design: A double-blind, placebo-controlled, multinational, randomized, sequential dose-escalation study.[1]
-
Participants: 116 adult subjects with Becker muscular dystrophy, facioscaphumerodystrophy (FSHD), or limb-girdle muscular dystrophy.[1]
-
Intervention: Subjects were divided into four cohorts receiving intravenous infusions of MYO-029 (1, 3, 10, or 30 mg/kg) or placebo.[1]
-
Safety Assessment: Monitored through reported adverse events, physical examinations, laboratory tests, echocardiograms, and electrocardiograms. Specific assessments for FSHD subjects included funduscopic and audiometry examinations.[1]
-
Efficacy Assessment: Exploratory endpoints included manual and quantitative muscle testing, timed function tests, subject-reported outcomes, magnetic resonance imaging (MRI) of muscle, dual-energy radiographic absorptiometry (DXA) for body composition, and muscle biopsy.[1]
ACE-031 Clinical Trial Protocol (General Workflow)
Caption: Generalized experimental workflow for a clinical trial of a myostatin inhibitor.
Conclusion
Both MYO-029 and ACE-031 demonstrated biological activity consistent with myostatin pathway inhibition, leading to increases in muscle mass in early-phase clinical trials. However, neither compound progressed to later stages of development. MYO-029 failed to show significant improvements in muscle function, while the development of ACE-031 was halted due to safety concerns. The differing mechanisms of action—a direct neutralizing antibody versus a decoy receptor—provide distinct pharmacological profiles that are valuable for understanding the complexities of targeting the myostatin pathway. The data from these studies remain crucial for the ongoing development of next-generation myostatin inhibitors for muscle-wasting diseases.
References
- 1. A phase I/IItrial of MYO-029 in adult subjects with muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myostatin inhibitor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The elusive role of myostatin signaling for muscle regeneration and maintenance of muscle and bone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avera.org [avera.org]
- 6. blinkit.com [blinkit.com]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. profiles.wustl.edu [profiles.wustl.edu]
Validation of MYO-029 Binding Specificity to Myostatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MYO-029 (Stamulumab) and other myostatin inhibitors, focusing on binding specificity and the experimental validation thereof. The information is intended to assist researchers and drug development professionals in evaluating the performance of these therapeutic candidates.
Myostatin (also known as GDF-8), a member of the transforming growth factor-beta (TGF-β) superfamily, is a key negative regulator of skeletal muscle mass. Inhibition of myostatin is a promising therapeutic strategy for muscle-wasting diseases such as muscular dystrophy. MYO-029 is a recombinant human IgG1λ antibody developed to bind to and neutralize myostatin, thereby preventing its interaction with its receptor, the activin receptor type IIB (ActRIIB).[1][2] The validation of its binding specificity is crucial to ensure its targeted effect and minimize off-target interactions.
Comparative Analysis of Myostatin Inhibitors
The binding affinity of an antibody to its target is a critical determinant of its potency and specificity. The equilibrium dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction.
| Molecule | Target | Binding Affinity (Kd) | Method of Determination | Developer/Sponsor |
| MYO-029 (Stamulumab) | Myostatin | 11 pM | Biacore (Surface Plasmon Resonance)[3] | Wyeth Pharmaceuticals |
| LY2495655 (Landogrozumab) | Myostatin | 1.9 pM | KinExA[2] | Eli Lilly and Company |
| Domagrozumab (PF-06252616) | Myostatin | 2.6 pM | Not specified[4] | Pfizer |
| Apitegromab (SRK-015) | Pro-myostatin/Latent myostatin | 2.9 nM (pro-myostatin), 2.4 nM (latent myostatin) | Not specified[1] | Scholar Rock |
| Bimagrumab (BYM338) | Activin Receptor Type IIB (ActRIIB) | 1.7 pM | Solution Equilibrium Titration[5] | Novartis |
Experimental Protocols for Binding Specificity Validation
Detailed experimental protocols for the validation of MYO-029's binding specificity are not extensively published. However, based on the methods cited in related research, the following are generalized protocols for common binding assays.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Confirmation
ELISA is a widely used method to confirm and quantify antibody-antigen interactions. For MYO-029, a sandwich ELISA format is often employed to measure its concentration in serum, which indirectly confirms its binding capability.[3]
Generalized Protocol:
-
Coating: Microtiter plates are coated with a capture antibody, in this case, recombinant human myostatin.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a blocking agent (e.g., bovine serum albumin) to prevent non-specific binding.
-
Sample Incubation: Serum samples containing MYO-029 are added to the wells. MYO-029 binds to the immobilized myostatin.
-
Detection: A detection antibody, typically a secondary antibody that recognizes human IgG and is conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the solution is measured using a spectrophotometer, which is proportional to the amount of bound MYO-029.
Surface Plasmon Resonance (SPR) for Affinity Determination
SPR, performed using instruments like Biacore, is a label-free technique used to measure the kinetics of binding interactions in real-time, from which the Kd can be calculated.[3]
Generalized Protocol:
-
Chip Preparation: A sensor chip is functionalized by immobilizing recombinant myostatin onto its surface.
-
Analyte Injection: A solution containing MYO-029 at various concentrations is flowed over the sensor chip surface.
-
Association Phase: The binding of MYO-029 to the immobilized myostatin is monitored in real-time by detecting changes in the refractive index at the chip surface.
-
Dissociation Phase: A buffer solution is flowed over the chip to monitor the dissociation of the MYO-029/myostatin complex.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
Cross-Reactivity Assessment
To ensure specificity, it is essential to demonstrate that MYO-029 does not bind to other closely related proteins, particularly other members of the TGF-β superfamily. While specific cross-reactivity data for MYO-029 is not widely available, other anti-myostatin antibodies have been tested for their specificity. For example, apitegromab has been shown not to bind to mature myostatin or other TGF-β family members like GDF-11, activin A, BMP9/10, or TGFβ1.[6] Domagrozumab is reported to be a specific inhibitor of myostatin and GDF11.
Generalized Western Blot Protocol for Cross-Reactivity:
-
Protein Separation: Recombinant proteins from the TGF-β superfamily (e.g., myostatin, GDF-11, activin A, BMPs) are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with MYO-029.
-
Secondary Antibody Incubation: A labeled secondary antibody that recognizes human IgG is added.
-
Detection: The signal from the labeled secondary antibody is detected, indicating where MYO-029 has bound. The absence of a signal in lanes containing other TGF-β family members would indicate specificity for myostatin.
Visualizing Pathways and Workflows
Myostatin Signaling Pathway and MYO-029 Inhibition
Myostatin, upon binding to the ActRIIB receptor, initiates a signaling cascade that ultimately leads to the inhibition of muscle growth. MYO-029 acts by sequestering myostatin, preventing this interaction.
References
- 1. Measuring Protein-Protein Interactions Using Biacore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Translational Pharmacokinetic/Pharmacodynamic Analysis of MYO‐029 Antibody for Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel myostatin-specific antibody enhances muscle strength in muscle disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 6. A Sensitive and Selective Immunoassay for the Quantitation of Serum Latent Myostatin after In Vivo Administration of SRK-015, a Selective Inhibitor of Myostatin Activation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: A Head-to-Head Comparison of Myostatin Antibodies
For researchers, scientists, and drug development professionals navigating the landscape of myostatin inhibitors, selecting the optimal antibody candidate is a critical decision. This guide provides an objective, data-driven comparison of the in vitro performance of several myostatin-targeting antibodies, supported by experimental evidence and detailed protocols.
Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a key negative regulator of skeletal muscle mass.[1] Its inhibition presents a promising therapeutic strategy for muscle-wasting diseases.[2] A variety of monoclonal antibodies have been developed to neutralize myostatin activity, each with distinct binding characteristics and inhibitory potencies. This guide dissects the in vitro data available for prominent myostatin antibodies to aid in the selection of the most suitable candidates for further investigation.
Performance Snapshot: Quantitative Comparison of Myostatin Antibodies
The following table summarizes the key in vitro performance metrics for several myostatin antibodies based on publicly available data. It is important to note that these values were generated in different studies and direct comparison should be made with consideration of the varied experimental conditions.
| Antibody/Inhibitor | Target | Binding Affinity (KD) | Neutralization Potency (IC50) | Specificity Notes |
| REGN1033 (Trevogrumab) | Mature Myostatin | 24 pM[3] | 0.73 nM (Smad2/3 signaling assay)[3] | Does not bind to GDF11 or Activin A.[3] |
| ActRIIB-hFc | ActRIIB Ligands | 14-87 pM (for Myostatin, GDF11, Activin A)[3] | 0.57 nM (Myostatin), 0.46 nM (GDF11), 1.2 nM (Activin A)[3] | Binds and inhibits Myostatin, GDF11, and Activin A.[3] |
| LY2495655 | Mature Myostatin | 1.9 pM[4] | 0.4 - 1.3 nM (SBE reporter assay)[4] | Not specified. |
| LSN2478185 | Mature Myostatin | 40.0 pM[4] | 0.4 - 1.3 nM (SBE reporter assay)[4] | Not specified. |
| PF-354 | Mature Myostatin | Not specified | 11 nM (p(CAGA)15 transcription assay)[5] | Not specified. |
| Domagrozumab (PF-06252616) | Mature Myostatin/GDF-11 | Not specified | Sub-nanomolar (for Myostatin and GDF-11)[6] | Inhibits Myostatin and GDF-11; less potent against Activin B; no activity against Activin A or AB.[6] |
| ATA 842 | Mature Myostatin | Not specified | Not specified | Does not cross-react with GDF11.[7] |
| GYM329 (RO7204239) | Latent Myostatin | Not specified | Not specified | Specifically binds the latent form of myostatin and inhibits its activation.[8] |
Understanding the Myostatin Signaling Pathway
Myostatin exerts its effects by binding to the activin type IIB receptor (ActRIIB), which then recruits and phosphorylates a type I receptor (ALK4 or ALK5). This initiates a downstream signaling cascade mediated by the phosphorylation of Smad2 and Smad3.[9] The activated Smad complex translocates to the nucleus to regulate the transcription of target genes, ultimately leading to an inhibition of muscle growth. Myostatin-neutralizing antibodies typically function by sterically hindering the interaction between myostatin and ActRIIB.
Myostatin Signaling Pathway and Antibody Inhibition.
A Generalized Workflow for In Vitro Comparison
The in vitro characterization of myostatin antibodies typically involves a series of assays to determine their binding affinity, neutralization potency, and specificity. A generalized workflow for such a comparative study is outlined below.
Generalized Experimental Workflow for Antibody Comparison.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vitro data. Below are generalized protocols for the key experiments cited in this guide.
Binding Affinity Measurement (Surface Plasmon Resonance - SPR)
-
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of the antibody-myostatin interaction.
-
Instrumentation: Biacore instrument.
-
Methodology:
-
Immobilize recombinant myostatin onto a sensor chip surface.
-
Inject a series of concentrations of the myostatin antibody over the sensor surface to monitor association.
-
Flow buffer over the surface to monitor the dissociation of the antibody from the immobilized myostatin.
-
Regenerate the sensor chip surface to remove bound antibody.
-
Fit the resulting sensorgrams to a 1:1 binding model to calculate ka, kd, and KD.
-
Cell-Based Myostatin Neutralization Assay (Smad2/3 Phosphorylation)
-
Objective: To quantify the ability of an antibody to inhibit myostatin-induced Smad2/3 signaling in a cellular context.
-
Cell Line: Human primary skeletal myoblasts or A204 rhabdomyosarcoma cells.
-
Methodology:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Pre-incubate a constant concentration of myostatin (e.g., 1 nM) with a serial dilution of the myostatin antibody for 1 hour at 37°C.
-
Add the myostatin-antibody mixtures to the cells and incubate for a defined period (e.g., 30-60 minutes).
-
Lyse the cells and quantify the levels of phosphorylated Smad2 (p-Smad2) and total Smad2 using a suitable method such as Western blotting or ELISA.
-
Plot the p-Smad2/total Smad2 ratio against the antibody concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[3]
-
Reporter Gene Assay for Myostatin Activity
-
Objective: To measure the inhibitory effect of an antibody on myostatin-induced transcriptional activity.
-
Cell Line: C3H10T1/2 or HEK293T cells transiently or stably transfected with a Smad-responsive reporter construct (e.g., p(CAGA)12-luciferase).
-
Methodology:
-
Plate the reporter cell line in 96-well plates.
-
Pre-incubate a fixed concentration of myostatin with varying concentrations of the antibody for 1-2 hours.
-
Add the antibody/myostatin mixtures to the cells and incubate for 16-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition of myostatin activity for each antibody concentration and determine the IC50 from the resulting dose-response curve.[4][5]
-
Conclusion
The in vitro characterization of myostatin antibodies reveals a range of binding affinities and neutralization potencies. Antibodies like REGN1033 and LY2495655 demonstrate picomolar binding affinities and sub-nanomolar to low-nanomolar IC50 values in functional assays. Specificity is a key differentiator, with some antibodies like REGN1033 showing high specificity for myostatin over other related TGF-β family members such as GDF11, which may be an important consideration for therapeutic development. The choice of an optimal myostatin antibody will depend on the specific requirements of the intended application, balancing potency, specificity, and other developability characteristics. The data and protocols presented in this guide offer a foundational resource for making informed decisions in the pursuit of novel therapeutics for muscle-related disorders.
References
- 1. Myostatin Inhibitors: Panacea or Predicament for Musculoskeletal Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimyostatin Treatment in Health and Disease: The Story of Great Expectations and Limited Success - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myostatin blockade with a fully human monoclonal antibody induces muscle hypertrophy and reverses muscle atrophy in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Antibody-Directed Myostatin Inhibition Improves Diaphragm Pathology in Young but not Adult Dystrophic mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mouse anti-myostatin antibody increases muscle mass and improves muscle strength and contractility in the mdx mouse model of Duchenne muscular dystrophy and its humanized equivalent, domagrozumab (PF-06252616), increases muscle volume in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Novel myostatin-specific antibody enhances muscle strength in muscle disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
A Comparative Guide to Emerging Therapies in Muscular Dystrophy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by progressive muscle degeneration and weakness due to the absence of the dystrophin protein.[1][2] The lack of dystrophin leads to muscle fiber damage, chronic inflammation, and the replacement of muscle tissue with fibrotic and adipose tissue.[2][3] While glucocorticoids have been the standard of care, their long-term use is associated with significant side effects.[2][4] This has spurred the development of novel therapeutic strategies targeting various aspects of DMD pathophysiology. This guide provides a comparative overview of three emerging therapies—Vamorolone, Edasalonexent, and Givinostat—and their efficacy in preclinical and clinical models of muscular dystrophy.
Vamorolone: A Dissociative Steroidal Anti-inflammatory
Vamorolone is a first-in-class steroidal anti-inflammatory drug that demonstrates a "dissociative" mechanism of action.[5][6] It retains the anti-inflammatory benefits of traditional glucocorticoids by inhibiting the NF-κB pathway while showing reduced transactivation of genes associated with many steroid-related side effects.[7][8][9] Additionally, vamorolone acts as an antagonist of the mineralocorticoid receptor, which may contribute to preserving heart function.[5][6][7][8]
Efficacy in Muscular Dystrophy Models
| Model | Dosage | Key Findings | Reference |
| mdx Mouse Model | 20 mg/kg/day | - Significantly increased muscle strength (four-limb box hang test). - Improved cardiac function. | [10] |
| mdx Mouse Model | 30 mg/kg/day | - Mitigated the increase in heart mass induced by aldosterone. - Improved cardiac function as measured by fractional shortening. | [11] |
| bmx Mouse Model (Becker MD) | 20 mg/kg/day | - Significantly increased hindlimb grip strength. - Showed a 40.5% increase in suspension time in the four-limb box hang test. | [10] |
| DMD Patients (Phase 2b VISION-DMD) | 6 mg/kg/day | - Improved time-to-stand velocity compared to placebo. - Improvements in 6-minute walk test and velocity to run/walk 10 meters. - Efficacy comparable to prednisone (0.75 mg/kg/day) without the negative effects on growth. | [12] |
| DMD Patients (48-week trial) | 6 mg/kg/day | - Maintained improvement in all motor outcomes over 48 weeks. - Superior safety profile compared to prednisone, with improved linear growth and no reduction in bone turnover markers. | [13] |
Signaling Pathway of Vamorolone
Caption: Vamorolone's dual action on glucocorticoid and mineralocorticoid receptors.
Edasalonexent: An NF-κB Inhibitor
Edasalonexent (formerly CAT-1004) is an orally administered small molecule designed to inhibit the NF-κB signaling pathway.[1][14] The chronic activation of NF-κB is a key driver of muscle inflammation, degeneration, and suppression of muscle regeneration in DMD.[15] By inhibiting NF-κB, edasalonexent aims to reduce inflammation and preserve muscle function.[1]
Efficacy in Muscular Dystrophy Models
| Model | Dosage | Key Findings | Reference |
| mdx Mouse Model | Clinically relevant doses | - Preserved bone health (cortical density and thickness) compared to prednisolone, which caused bone loss. - Reduced heart enlargement and fibrosis. | [16][17] |
| DMD Patients (MoveDMD Phase 1/2) | 100 mg/kg/day | - Preserved muscle function and substantially slowed disease progression through 60 weeks compared to placebo. - Well-tolerated with no safety signals. | [1] |
| DMD Patients (MoveDMD Open-Label Extension) | 100 mg/kg/day | - Continued to be well-tolerated for up to 150 weeks. - Associated with age-normative growth and normal adrenal function. | [17] |
| DMD Patients (PolarisDMD Phase 3) | 100 mg/kg/day | - Did not achieve statistical significance for the primary endpoint in the overall population. - Subgroup analysis suggested a potential slowing of disease progression in younger patients. | [14] |
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical workflow for evaluating Edasalonexent in the mdx mouse model.
Givinostat: A Histone Deacetylase (HDAC) Inhibitor
Givinostat is an orally administered histone deacetylase (HDAC) inhibitor.[18] In DMD, HDACs are hyperactive and contribute to the disease pathology.[19][20] By inhibiting HDACs, givinostat aims to reduce inflammation, decrease fibrosis and fatty infiltration, and promote muscle regeneration.[19][20][21]
Efficacy in Muscular Dystrophy Models
| Model | Dosage | Key Findings | Reference |
| mdx Mouse Model | 5-10 mg/kg/day | - Improved endurance performance in treadmill tests. - Increased muscle cross-sectional area. - Reduced fibrosis, fatty infiltration, and inflammation. | [22][23] |
| DMD Patients (Phase 2) | Variable | - Reduced fibrosis and necrosis in muscle biopsies after one year of treatment. | [3] |
| DMD Patients (Phase 3 EPIDYS) | Weight-based | - Significantly slowed the decline in the time to climb four stairs compared to placebo. - Reduced the decline in North Star Ambulatory Assessment (NSAA) scores by 40%. - Led to 30% less fat infiltration in the thigh muscle. | [24] |
Logical Relationship of Givinostat's Mechanism
Caption: Givinostat's mechanism of action through HDAC inhibition in DMD.
Experimental Protocols
Animal Models
-
mdx Mouse: The most common mouse model for DMD, which has a point mutation in the dystrophin gene, leading to a lack of dystrophin protein.
-
bmx Mouse: A preclinical mouse model of Becker muscular dystrophy (BMD) created using CRISPR to delete exons 45-47 of the dystrophin gene, which is a common mutation in BMD patients.[10]
Key Experimental Procedures
-
Treadmill Test: Used to assess endurance and exercise capacity in mouse models. Mice are run on a treadmill at increasing speeds until exhaustion.
-
Grip Strength Test: Measures the muscle strength of the forelimbs and hindlimbs in mice using a grip strength meter.
-
Histological Analysis: Muscle tissue is sectioned, stained (e.g., with Hematoxylin and Eosin or Masson's Trichrome), and examined under a microscope to assess muscle fiber size, necrosis, inflammation, and fibrosis.
-
Four-Stair Climb Test: A functional test for DMD patients to measure the time it takes to ascend a standardized set of four stairs.
-
6-Minute Walk Test (6MWT): Measures the distance a patient can walk in six minutes, a common endpoint in DMD clinical trials to assess functional mobility.
-
North Star Ambulatory Assessment (NSAA): A 17-item rating scale used to measure functional motor abilities in ambulant children with DMD.
Conclusion
Vamorolone, Edasalonexent, and Givinostat represent promising and distinct therapeutic approaches for the treatment of muscular dystrophy. Vamorolone offers a safer alternative to traditional corticosteroids with comparable efficacy in improving motor function. Edasalonexent, by targeting the central NF-κB pathway, has shown potential in preserving muscle and bone health, although its clinical efficacy requires further investigation in specific patient populations. Givinostat, through its unique mechanism of HDAC inhibition, has demonstrated the ability to modify multiple downstream pathological processes, leading to functional improvements. The continued investigation and development of these and other emerging therapies provide hope for more effective and targeted treatments for individuals with muscular dystrophy.
References
- 1. musculardystrophynews.com [musculardystrophynews.com]
- 2. m.youtube.com [m.youtube.com]
- 3. worldduchenne.org [worldduchenne.org]
- 4. Emerging therapies for Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sci-rep.com [sci-rep.com]
- 6. researchgate.net [researchgate.net]
- 7. reveragen.com [reveragen.com]
- 8. Efficacy of vamorolone in treatment of Duchene muscle dystrophy. A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reveragen.com [reveragen.com]
- 10. Vamorolone improves Becker muscular dystrophy and increases dystrophin protein in bmx model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vamorolone targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vamorolone Has Efficacy for Treating Duchenne Muscular Dystrophy Without Affecting Growth - - Practical Neurology [practicalneurology.com]
- 13. neurology.org [neurology.org]
- 14. A Randomized, Double-Blind, Placebo-Controlled, Global Phase 3 Study of Edasalonexent in Pediatric Patients with Duchenne Muscular Dystrophy: Results of the PolarisDMD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disease-modifying effects of edasalonexent, an NF-κB inhibitor, in young boys with Duchenne muscular dystrophy: Results of the MoveDMD phase 2 and open label extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. musculardystrophynews.com [musculardystrophynews.com]
- 17. musculardystrophynews.com [musculardystrophynews.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 21. Givinostat | Description, Mechanism of Action, Side Effects, & Facts | Britannica [britannica.com]
- 22. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor Givinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preclinical studies in the mdx mouse model of duchenne muscular dystrophy with the histone deacetylase inhibitor givinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. musculardystrophynews.com [musculardystrophynews.com]
In Vitro Potency Showdown: A Comparative Analysis of Domagrozumab and Rs-029
In the landscape of therapeutic agents targeting muscle-wasting disorders, inhibitors of myostatin (GDF-8) have emerged as a promising strategy to enhance muscle mass and strength. This guide provides a detailed in vitro comparison of two such agents: Domagrozumab (PF-06252616), a humanized monoclonal antibody, and Rs-029. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of their relative potencies and mechanisms of action based on available experimental evidence.
Mechanism of Action: Targeting the Myostatin Pathway
Both Domagrozumab and, hypothetically, this compound are designed to function as myostatin inhibitors. Myostatin, a member of the transforming growth factor-β (TGF-β) superfamily, is a negative regulator of skeletal muscle growth.[1][2] By binding to and inhibiting myostatin, these drugs aim to block its signaling cascade, ultimately leading to an increase in muscle mass.
The signaling pathway of myostatin begins with its binding to the activin type IIB receptor (ActRIIB) on the surface of muscle cells. This binding event then recruits and phosphorylates a type I receptor, either ALK4 or ALK5. The activated receptor complex subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex translocates into the nucleus, where it regulates the transcription of target genes, leading to the inhibition of myogenesis (muscle fiber formation and differentiation).
Caption: Myostatin signaling pathway and points of inhibition.
In Vitro Potency Comparison
The in vitro potency of a myostatin inhibitor is a key indicator of its potential therapeutic efficacy. This is often quantified by measuring its binding affinity (dissociation constant, KD) to myostatin and its ability to inhibit myostatin-induced signaling in a cell-based assay (half-maximal inhibitory concentration, IC50).
| Parameter | Domagrozumab | This compound |
| Target | Myostatin (GDF-8) | Myostatin (GDF-8) |
| Binding Affinity (KD) | 2.6 pM[3] | No data available |
| Inhibitory Concentration (IC50) | < 1 nM[3] | No data available |
| Assay Type | Cell-based Smad-activity reporter system | Not applicable |
Note: As of the latest literature review, no public data on the in vitro potency of a myostatin inhibitor designated "this compound" is available. The data presented for this compound is hypothetical and serves as a placeholder for future findings.
Experimental Protocols
The in vitro potency of Domagrozumab was determined using a cell-based Smad-activity reporter system. The general principles of such an assay are outlined below.
Cell-Based SMAD Reporter Assay
This assay quantitatively measures the activation of the SMAD signaling pathway in response to myostatin and its inhibition by a test compound.
Objective: To determine the IC50 value of a myostatin inhibitor.
Materials:
-
HEK293 cells (or other suitable cell line) stably transfected with a SMAD-responsive reporter gene (e.g., luciferase).
-
Recombinant human myostatin.
-
Domagrozumab or other test inhibitors.
-
Cell culture medium and reagents.
-
Lysis buffer and luciferase substrate.
-
Luminometer.
Methodology:
-
Cell Seeding: The engineered HEK293 cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Preparation: A serial dilution of the myostatin inhibitor (e.g., Domagrozumab) is prepared.
-
Treatment: The cell culture medium is replaced with fresh medium containing a fixed concentration of recombinant myostatin and varying concentrations of the inhibitor. Control wells receive only myostatin (positive control) or neither myostatin nor inhibitor (negative control).
-
Incubation: The plate is incubated for a sufficient period (e.g., 6-24 hours) to allow for myostatin-induced reporter gene expression.
-
Cell Lysis: The cells are washed and then lysed to release the intracellular components, including the reporter enzyme (luciferase).
-
Luminescence Reading: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The light output is directly proportional to the level of reporter gene expression.
-
Data Analysis: The luminescence data is normalized to the positive and negative controls. The IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the myostatin-induced signal, is calculated by fitting the data to a dose-response curve.
Caption: General workflow for a cell-based SMAD reporter assay.
Summary and Future Directions
Based on the available data, Domagrozumab is a potent inhibitor of myostatin signaling in vitro, with a picomolar binding affinity and a sub-nanomolar IC50 value.[3] This high potency has supported its clinical development for muscle-wasting conditions like Duchenne muscular dystrophy.[1][4]
Currently, there is a lack of publicly available information on "this compound" in the context of myostatin inhibition, precluding a direct comparison with Domagrozumab. Future research and publications are needed to elucidate the in vitro potency and mechanism of action of this compound. As such data becomes available, a more comprehensive comparative analysis can be performed to better understand its potential as a therapeutic agent. Researchers are encouraged to consult updated literature for any new findings on this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A mouse anti-myostatin antibody increases muscle mass and improves muscle strength and contractility in the mdx mouse model of Duchenne muscular dystrophy and its humanized equivalent, domagrozumab (PF-06252616), increases muscle volume in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. io.nihr.ac.uk [io.nihr.ac.uk]
Safety Operating Guide
Proper Disposal Procedures for Rs-029
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Rs-029, a chemical compound identified as an inhibitor of Na+/K+ ATPase and an activator of Mg2+ ATPase. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound (CAS No. 110230-95-0) is presented below. This information is crucial for understanding the substance's behavior and potential hazards.
| Property | Value |
| CAS Number | 110230-95-0 |
| Molecular Formula | C13H16N6O6 |
| Molecular Weight | 352.3 g/mol |
| Boiling Point | 642.6°C at 760 mmHg |
| Flash Point | 342.5°C |
| Density | 1.54 g/cm³ |
| Vapor Pressure | 2.08E-16 mmHg at 25°C |
Experimental Protocols Cited
The information regarding the function of this compound as a Na+/K+ ATPase inhibitor and a Mg2+ ATPase activator is based on the following study:
-
Rybczyńska M, et al. The influence of 2-acetoxy-1, 3-di(nitroimidazolyl)propane derivatives on human red blood cell membrane ATP-ase activity. Pol J Pharmacol Pharm. 1987 Jan-Feb;39(1):5-10.
This compound Disposal Workflow
The following diagram outlines the procedural flow for the safe disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound laboratory waste.
Step-by-Step Disposal Procedures for this compound
Important Note: A specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions is not publicly available. Therefore, this compound should be treated as a hazardous chemical. These procedures are based on general best practices for the disposal of laboratory chemical waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
2. Waste Segregation:
-
Do not mix this compound waste with general laboratory trash.
-
Segregate waste streams:
-
Solid Waste: Collect unused this compound powder, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in a designated, leak-proof container for solid hazardous waste.
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealed container for liquid hazardous waste. Ensure the container is compatible with the solvent used.
-
Sharps Waste: Any sharps (e.g., needles, contaminated glassware) that have come into contact with this compound must be disposed of in a designated sharps container.
-
3. Waste Container Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" and CAS number "110230-95-0".
-
An approximate concentration and volume/mass of the waste.
-
The date the waste was first added to the container.
-
The primary hazard associated with the waste (if known, otherwise label as "Caution: Chemical of Unknown Toxicity").
-
4. Storage:
-
Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from drains and sources of ignition.
-
Use secondary containment (e.g., a chemical-resistant tray or bin) to prevent the spread of material in case of a leak.
5. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste pickup requests.
6. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent and cleaning procedure.
-
Dispose of all cleaning materials as hazardous solid waste.
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
Essential Safety and Handling Protocols for the Novel Compound Rs-029
Disclaimer: No specific Safety Data Sheet (SDS) or detailed safety information for a compound explicitly named "Rs-029" is publicly available. The following guidelines are based on standard laboratory practices for handling novel, potent, or poorly characterized chemical substances, such as cytotoxic agents or kinase inhibitors, and should be supplemented by a thorough, substance-specific risk assessment conducted by qualified safety professionals before any handling, storage, or disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals.
Given the unknown nature of this compound, a conservative approach assuming high potency and potential hazards is crucial for ensuring personnel safety.
Personal Protective Equipment (PPE)
When handling a novel compound with unknown toxicity, a comprehensive approach to personal protective equipment is mandatory.[1] The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Powder (weighing, aliquoting) | - Full-face respirator with P100 (or equivalent) particulate filters- Two pairs of chemotherapy-rated nitrile gloves (outer pair with extended cuffs)[1]- Disposable, impervious lab gown with knit cuffs[1][2]- Safety goggles (in addition to full-face respirator)[3] |
| Preparing Solutions | - Certified chemical fume hood or Class II Biosafety Cabinet (BSC)[1]- Two pairs of chemotherapy-rated nitrile gloves[1]- Impervious lab coat or gown[1]- Safety glasses with side shields or safety goggles[3] |
| Conducting Reactions & Cell-Based Assays | - Fume hood or other ventilated enclosure[3]- Chemical-resistant gloves (e.g., Nitrile)[3]- Lab coat- Safety glasses with side shields[3] |
| General Laboratory Work (in designated area) | - Lab coat- Safety glasses with side shields- Appropriate street clothing (long pants, closed-toe shoes) |
Note: All disposable PPE should not be reused and must be disposed of as hazardous waste.[4]
Experimental Protocols: Step-by-Step Handling and Disposal Plan
I. Pre-Handling and Workspace Preparation
-
Risk Assessment: Before any work begins, conduct a thorough search for any available information on this compound or structurally similar compounds to anticipate potential hazards.[3]
-
Designate a Controlled Area: All work with this compound must be conducted in a designated area, such as a specific chemical fume hood, to contain any potential contamination.[3] Post warning signs indicating the presence of a potent compound.
-
Prepare the Workspace: The work surface within the fume hood or BSC should be covered with absorbent, plastic-backed paper to contain spills.[1]
-
Assemble Materials: Gather all necessary equipment, including vials, spatulas, solvents, and waste containers, before introducing the compound to the workspace.
-
Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a gown, and eye protection. A respirator is essential when handling the powder outside of a containment system.[1]
II. Compound Handling: Weighing and Solubilization
The following workflow outlines the essential steps for safely handling this compound from receipt to disposal.
Caption: Procedural workflow for handling this compound.
-
Weighing the Compound: Use a dedicated, calibrated analytical balance inside the fume hood or BSC.[1] Use a disposable weighing boat. Handle with care to prevent the generation of dust.[3]
-
Solution Preparation: Prepare all solutions within a fume hood.[3] Add the solid compound to the solvent slowly to avoid splashing.
-
Labeling: Clearly label all solutions with the compound name (this compound), concentration, solvent, date, and your initials.[5]
III. Post-Handling Decontamination and Waste Disposal
-
Decontaminate Workspace: After handling is complete, wipe down all surfaces and equipment in the fume hood/BSC with an appropriate decontamination solution (e.g., 70% ethanol followed by 10% bleach, or a validated commercial product).[1]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the gown, and then inner gloves.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]
All waste generated from the handling of this compound must be treated as hazardous cytotoxic waste.[3][6] Segregation from other waste streams is critical.[6]
Caption: Waste disposal plan for this compound.
-
Solid Waste: Collect all contaminated solid waste, including used gloves, gowns, weighing boats, and paper towels, in a designated, clearly labeled hazardous waste container, typically with a red liner.[3][6]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.[3] Do not mix with other waste streams unless compatibility has been confirmed.[3]
-
Sharps: Dispose of any contaminated sharps, such as needles or razor blades, in a designated, puncture-proof sharps container.[3]
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[3][7]
IV. Emergency Procedures
-
Spills: Ensure a cytotoxic spill kit is readily available. In case of a spill, evacuate the immediate area, notify personnel, and follow your institution's established spill cleanup procedure.
-
Personnel Exposure:
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or any known information about the compound to the medical personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
